molecular formula C19H21NO B030761 10-Hydroxynortriptyline CAS No. 47132-19-4

10-Hydroxynortriptyline

货号: B030761
CAS 编号: 47132-19-4
分子量: 279.4 g/mol
InChI 键: VAGXZGJKNUNLHK-WJDWOHSUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10-Hydroxynortriptyline, also known as this compound, is a useful research compound. Its molecular formula is C19H21NO and its molecular weight is 279.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2Z)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGXZGJKNUNLHK-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74853-74-0 (maleate[1:1])
Record name 10-Hydroxynortriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156-99-6, 47132-19-4, 115460-05-4, 115460-06-5
Record name 10-Hydroxynortriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-10-Hydroxynortriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047132194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Hydroxynortriptyline, (Z)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115460054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Hydroxynortriptyline, (Z)-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115460065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-HYDROXYNORTRIPTYLINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A43OTR1B8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 10-HYDROXYNORTRIPTYLINE, (Z)-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQQ770F8UO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 10-HYDROXYNORTRIPTYLINE, (Z)-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/411I184MG3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

10-Hydroxynortriptyline: A Comprehensive Technical Guide to a Key Nortriptyline Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortriptyline (B1679971), a tricyclic antidepressant, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, 10-hydroxynortriptyline is of significant pharmacological and clinical importance. This technical guide provides an in-depth analysis of this compound, covering its metabolic formation, stereochemistry, pharmacokinetic profile, and analytical quantification. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for professionals in the fields of pharmacology and drug development.

Introduction

Nortriptyline (NT), the active metabolite of amitriptyline (B1667244), is primarily metabolized in the liver.[1][2][3] The main metabolic pathways are hydroxylation and N-demethylation, which are critical for its clearance and are mediated by the cytochrome P450 (CYP) enzyme system.[4] The most significant metabolic route is the hydroxylation at the 10-position of the dibenzocycloheptene ring, which results in the formation of this compound (10-OH-NT).[1][4] This metabolite is not only abundant but also pharmacologically active, contributing to both the therapeutic and potential toxic effects of nortriptyline treatment.[1][5] Understanding the characteristics of this compound is therefore crucial for optimizing nortriptyline therapy and for the development of new chemical entities targeting similar pathways.

Metabolic Pathway of Nortriptyline to this compound

The formation of this compound is a critical step in the biotransformation of nortriptyline. This process is primarily catalyzed by the polymorphic enzyme CYP2D6.[1][2][4]

Enzymatic Conversion

The hydroxylation of nortriptyline to this compound is predominantly mediated by CYP2D6, which exhibits high affinity for this reaction.[6] CYP3A4 also contributes to this metabolic step, but with a lower affinity.[6] The involvement of CYP2D6 is of particular clinical significance due to the well-documented genetic polymorphisms in the CYP2D6 gene, which can lead to substantial inter-individual variability in nortriptyline metabolism and plasma concentrations.[4]

Stereochemistry

The hydroxylation of nortriptyline is a stereoselective process, yielding two main isomers: (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline.[4] The (E)-isomer is the major metabolite and is found in significantly higher concentrations in plasma than the (Z)-isomer.[4][5] The formation of the (E)-isomer is strongly associated with CYP2D6 activity, whereas the formation of the (Z)-isomer is less dependent on this specific enzyme.[1]

NT Nortriptyline OH_NT_E (E)-10-Hydroxynortriptyline (Major, Active) NT->OH_NT_E CYP2D6 (high affinity) CYP3A4 (low affinity) OH_NT_Z (Z)-10-Hydroxynortriptyline (Minor) NT->OH_NT_Z CYP2D6 Desmethyl_NT Desmethylnortriptyline (Inactive) NT->Desmethyl_NT CYP2D6, CYP2C19 Glucuronide Glucuronide Conjugates (Excreted) OH_NT_E->Glucuronide UGT OH_NT_Z->Glucuronide UGT

Figure 1: Simplified metabolic pathway of nortriptyline.

Quantitative Data

The pharmacokinetics of nortriptyline and its primary active metabolite, this compound, are significantly influenced by the patient's CYP2D6 genotype.[1] The following tables summarize key pharmacokinetic and enzyme kinetic parameters.

Table 1: Enzyme Kinetic Parameters for Nortriptyline Metabolism
PathwayEnzymeKm (μM)Vmax (relative)
10-Hydroxylation CYP2D62.1High
CYP3A437.4Low
N-Demethylation CYP2D6--
CYP2C19--
Data sourced from Olesen & Linnet, 1999.[6]
Table 2: Pharmacokinetic Parameters of Nortriptyline and this compound by CYP2D6 Genotype in Chinese Subjects
CYP2D6 GenotypeAnalyteAUC (nmol·h/L)t½ (hours)
1/1 (Extensive Metabolizer) Nortriptyline1817-
10-OH-NT2273-
1/10 (Intermediate Metabolizer) Nortriptyline--
10-OH-NT--
10/10 (Poor Metabolizer) Nortriptyline4002-
10-OH-NT1704-
Data adapted from Yue QY et al., 1998.[7]
Table 3: Pharmacokinetic Parameters of Nortriptyline and this compound by Number of Functional CYP2D6 Genes in White Persons
Functional CYP2D6 GenesAnalyteAUC (nM·hr)t½ (hours)
0 (Poor Metabolizer) Nortriptyline430154.5
10-OH-NT153752.2
1 (Intermediate Metabolizer) Nortriptyline--
10-OH-NT--
2 (Extensive Metabolizer) Nortriptyline1295-
10-OH-NT1711-
3 (Ultrarapid Metabolizer) Nortriptyline86018.1
10-OH-NT273117.6
13 (Ultrarapid Metabolizer) Nortriptyline26719.0
10-OH-NT34429.5
Data adapted from Dalén P et al., 1998.[8][9]
Table 4: Plasma Protein Binding
CompoundFraction Bound (%)Primary Binding Proteins
Nortriptyline 93-95Albumin, alpha-1 acid glycoprotein
(E)-10-Hydroxynortriptyline ~60Albumin
Data sourced from various studies.[10][11][12]

Experimental Protocols

This section outlines methodologies for key experiments used in the study of nortriptyline metabolism and the quantification of its metabolites.

In Vitro Metabolism Assay using Human Liver Microsomes (HLMs)

This protocol provides a general framework for assessing the metabolism of nortriptyline in a complex, physiologically relevant in vitro system.[4]

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • Nortriptyline hydrochloride

    • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

    • Potassium phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (B52724) (ACN)

    • Internal standard (e.g., nortriptyline-d3)

  • Procedure:

    • Prepare a stock solution of nortriptyline in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • In a microcentrifuge tube, pre-incubate HLMs (final concentration typically 0.1-1.0 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding nortriptyline (at various concentrations to determine kinetics) and the NADPH regenerating system to the pre-incubated microsomes. The final incubation volume is typically 200-500 µL.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring linear formation of metabolites.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Centrifuge the mixture to precipitate proteins (e.g., 14,000 rpm for 10 minutes at 4°C).

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the parent drug (nortriptyline) and its metabolites (this compound, desmethylnortriptyline).[4]

Quantification of Nortriptyline and this compound in Human Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of nortriptyline and its major metabolite, this compound, in human plasma.[13][14]

  • Sample Preparation (Protein Precipitation): [14]

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

    • Vortex the mixture to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or well plate.

    • Dilute the supernatant with water prior to injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reverse-phase column with a gradient mobile phase, typically consisting of acetonitrile and water with a modifier like formic acid.[14]

    • Tandem Mass Spectrometry: Employ electrospray ionization (ESI) in the positive mode with multiple reaction monitoring (MRM) for detection and quantification.[13][14]

cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard in Acetonitrile (150 µL) Plasma->Add_IS Vortex Vortex & Centrifuge Add_IS->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dilute Dilute with Water Supernatant->Dilute LC Liquid Chromatography (C18 Column) Dilute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification MS->Quant

Figure 2: General workflow for LC-MS/MS analysis of nortriptyline and its metabolites.

Pharmacological Activity and Clinical Significance

This compound is not merely an inactive byproduct of nortriptyline metabolism; it possesses its own pharmacological activity.

  • (E)-10-hydroxynortriptyline is an active metabolite with approximately half the potency of the parent drug, nortriptyline.[1] It contributes to the overall therapeutic effect and may also play a role in the adverse effects associated with nortriptyline therapy.[1][5]

  • The plasma concentration of this compound, and particularly the ratio of nortriptyline to this compound, can serve as a valuable biomarker for assessing an individual's CYP2D6 metabolic activity.[13] This information can be used to guide dose adjustments and personalize nortriptyline treatment, thereby minimizing the risk of adverse drug reactions and improving therapeutic outcomes.

  • Studies have suggested that this compound may be more selective for noradrenergic neurons than nortriptyline itself.[15] High concentrations of this compound have been associated with cardiotoxicity.[16][17][18]

Conclusion

This compound is a pivotal metabolite in the pharmacology of nortriptyline. Its formation, primarily mediated by the polymorphic enzyme CYP2D6, leads to the production of stereoisomers with distinct pharmacological properties. The significant inter-individual variability in the plasma concentrations of both nortriptyline and this compound, largely attributable to CYP2D6 genetic polymorphisms, underscores the importance of therapeutic drug monitoring and pharmacogenetic testing in clinical practice. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating a deeper understanding of nortriptyline's metabolic fate and the clinical implications of its active metabolite, this compound.

References

The Pharmacological Profile of (E)-10-hydroxynortriptyline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-10-hydroxynortriptyline is a principal active metabolite of the tricyclic antidepressant nortriptyline (B1679971). Formed primarily through the action of cytochrome P450 enzymes, this metabolite plays a significant role in the overall therapeutic effect and side-effect profile of its parent drug. This technical guide provides a comprehensive overview of the pharmacological profile of (E)-10-hydroxynortriptyline, focusing on its receptor binding affinities, pharmacokinetic properties, and metabolic pathways. The information is presented to aid researchers, scientists, and drug development professionals in understanding the nuanced activity of this compound.

Core Pharmacological Data

The pharmacological activity of (E)-10-hydroxynortriptyline is characterized by its interaction with various neurotransmitter transporters and receptors. The following tables summarize the key quantitative data available for this metabolite, providing a clear comparison of its properties.

Table 1: Neurotransmitter Transporter Affinity
TransporterParameterValue (nM)Reference
Norepinephrine (B1679862) Transporter (NET)Ki (estimated)~13.6 - 17.5*[1][2]
Serotonin (B10506) Transporter (SERT)IC506700[3]
Dopamine (B1211576) Transporter (DAT)Ki>10,000[1]

*Estimated value based on nortriptyline's Ki of 3.4-4.37 nM and the finding that (E)-10-hydroxynortriptyline is a four times weaker NET inhibitor.[1][2]

Table 2: Muscarinic Acetylcholine (B1216132) Receptor Affinity
ReceptorParameterComparison to NortriptylineReference
Muscarinic Acetylcholine ReceptorsAffinity~18-fold lower[4]
Table 3: Pharmacokinetic Properties
ParameterValueReference
Plasma Protein Binding~60-69%[4][5]
Elimination Half-life8 - 10 hours[4][5]
Table 4: Metabolic Parameters (Nortriptyline to (E)-10-hydroxynortriptyline)
EnzymeParameterValue (µM)Reference
CYP2D6Km2.1[6]
CYP3A4Km37.4[6]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the action and study of (E)-10-hydroxynortriptyline, the following diagrams have been generated using the DOT language.

Metabolic Pathway of Nortriptyline to (E)-10-hydroxynortriptyline cluster_0 Primary Metabolism Nortriptyline Nortriptyline CYP2D6 CYP2D6 (High Affinity) Nortriptyline->CYP2D6 Hydroxylation CYP3A4 CYP3A4 (Low Affinity) Nortriptyline->CYP3A4 Hydroxylation E10OH_NT (E)-10-hydroxynortriptyline (Active Metabolite) Inactive_Metabolites Further Metabolites (Inactive) E10OH_NT->Inactive_Metabolites Further Metabolism CYP2D6->E10OH_NT CYP3A4->E10OH_NT

Metabolic pathway of nortriptyline.

Radioligand Binding Assay Workflow start Start: Prepare reagents mem_prep Membrane Preparation (Expressing target transporter) start->mem_prep radioligand Radioligand (e.g., [3H]nisoxetine for NET) start->radioligand test_compound (E)-10-hydroxynortriptyline (Varying concentrations) start->test_compound incubation Incubation (Membranes + Radioligand + Test Compound) mem_prep->incubation radioligand->incubation test_compound->incubation filtration Filtration (Separate bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis Data Analysis (Determine IC50 and Ki) scintillation->analysis end End: Affinity Data analysis->end

Workflow for radioligand binding assay.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies typically employed to determine the pharmacological parameters of (E)-10-hydroxynortriptyline.

Radioligand Binding Assays for Transporter Affinity

To determine the binding affinity (Ki) of (E)-10-hydroxynortriptyline for neurotransmitter transporters, competitive radioligand binding assays are utilized.

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human norepinephrine transporter (NET), serotonin transporter (SERT), or dopamine transporter (DAT).

  • Assay Components:

    • Radioligand: A specific radiolabeled ligand for the transporter of interest is used (e.g., [3H]nisoxetine for NET, [3H]citalopram for SERT, [3H]WIN 35,428 for DAT).

    • Test Compound: (E)-10-hydroxynortriptyline is prepared in a range of concentrations.

    • Non-specific Binding Control: A high concentration of a known, non-labeled inhibitor for the respective transporter is used to determine non-specific binding.

  • Incubation: The cell membranes, radioligand, and either the test compound or control are incubated in a suitable buffer at a specific temperature (e.g., room temperature or 4°C) to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of (E)-10-hydroxynortriptyline that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Metabolism using Human Liver Microsomes

The metabolic conversion of nortriptyline to (E)-10-hydroxynortriptyline is investigated using human liver microsomes (HLMs), which are rich in CYP enzymes.

  • Incubation Mixture: The reaction mixture typically contains HLMs, a phosphate (B84403) buffer (pH 7.4), and a NADPH-regenerating system (to provide the necessary cofactor for CYP enzyme activity).

  • Reaction Initiation: The reaction is initiated by adding nortriptyline to the pre-warmed incubation mixture.

  • Incubation: The mixture is incubated at 37°C for a specified period. Aliquots are taken at various time points to monitor the reaction progress.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol), which also serves to precipitate the proteins.

  • Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of nortriptyline and (E)-10-hydroxynortriptyline.

  • Enzyme Kinetics: To determine the Michaelis-Menten constant (Km), the initial rate of metabolite formation is measured at various substrate (nortriptyline) concentrations. The data are then fitted to the Michaelis-Menten equation. For identifying the specific CYP isoforms involved, the assay can be performed with specific chemical inhibitors of different CYP enzymes or with recombinant human CYP enzymes.[6]

Plasma Protein Binding by Equilibrium Dialysis

The extent of (E)-10-hydroxynortriptyline binding to plasma proteins is commonly determined using the equilibrium dialysis method.

  • Apparatus: A dialysis chamber is used, which is divided into two compartments by a semi-permeable membrane that allows the passage of small molecules like the drug but retains larger proteins.

  • Procedure:

    • One compartment of the dialysis cell is filled with human plasma, and the other with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

    • (E)-10-hydroxynortriptyline is added to the plasma-containing compartment.

    • The dialysis unit is sealed and incubated at 37°C with gentle agitation until equilibrium is reached (typically for several hours). At equilibrium, the concentration of the unbound drug is the same in both compartments.

  • Sample Analysis: After incubation, samples are taken from both the plasma and the buffer compartments. The concentration of (E)-10-hydroxynortriptyline in each sample is determined using a validated analytical method, such as LC-MS/MS.

  • Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the drug concentration in the buffer compartment to the drug concentration in the plasma compartment. The percentage of plasma protein binding is then calculated as (1 - fu) x 100%.[7]

Conclusion

(E)-10-hydroxynortriptyline is an important active metabolite of nortriptyline that contributes to its therapeutic effect, primarily through the inhibition of norepinephrine reuptake. Its significantly lower affinity for the serotonin transporter and muscarinic acetylcholine receptors compared to its parent compound suggests a more selective noradrenergic profile with potentially fewer serotonergic and anticholinergic side effects. The pharmacokinetic properties, including its plasma protein binding and elimination half-life, influence its distribution and duration of action. A thorough understanding of the pharmacological profile of (E)-10-hydroxynortriptyline, as outlined in this guide, is essential for the continued development and optimization of antidepressant therapies.

References

(Z)-10-Hydroxynortriptyline: An In-Depth Technical Guide on its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-10-hydroxynortriptyline is one of the primary active metabolites of the tricyclic antidepressant nortriptyline (B1679971). While its sibling isomer, (E)-10-hydroxynortriptyline, has been more extensively studied, understanding the distinct pharmacological profile of the (Z)-isomer is crucial for a comprehensive grasp of nortriptyline's overall therapeutic and adverse effects. This technical guide synthesizes the available scientific literature on the biological activity of (Z)-10-hydroxynortriptyline, presenting quantitative data where available, detailing relevant experimental methodologies, and visualizing key metabolic and signaling pathways.

Metabolic Pathway of Nortriptyline

Nortriptyline undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. A key metabolic route is the hydroxylation at the 10-position of the dibenzocycloheptene ring, which leads to the formation of two geometric isomers: (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline. The formation of the (E)-isomer is significantly correlated with the activity of the polymorphic enzyme CYP2D6, whereas the formation of the (Z)-isomer appears to be less dependent on this specific enzyme[1].

Nortriptyline Nortriptyline E_10_OH_NT (E)-10-Hydroxynortriptyline Nortriptyline->E_10_OH_NT Hydroxylation Z_10_OH_NT (Z)-10-Hydroxynortriptyline Nortriptyline->Z_10_OH_NT Hydroxylation Ketones 10-Oxonortriptyline Metabolites E_10_OH_NT->Ketones Oxidation Further_Metabolism Further Metabolism (e.g., Glucuronidation) E_10_OH_NT->Further_Metabolism Z_10_OH_NT->Ketones Oxidation Z_10_OH_NT->Further_Metabolism CYP2D6 CYP2D6 CYP2D6->E_10_OH_NT Major Pathway Other_CYPs Other CYP Enzymes Other_CYPs->Z_10_OH_NT Less Dependent

Caption: Metabolic pathway of nortriptyline to its hydroxylated metabolites.

Quantitative Data on Biological Activity

Direct quantitative data on the binding affinities and functional potencies of (Z)-10-hydroxynortriptyline at key pharmacological targets are limited in the publicly available literature. However, extensive data exists for the parent compound, nortriptyline, and the (E)-isomer, which are presented here for comparative purposes.

Table 1: Comparative Binding Affinities (Ki, nM) and IC50 Values (nM) at Monoamine Transporters and Muscarinic Receptors

CompoundNorepinephrine (B1679862) Transporter (NET) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Muscarinic Acetylcholine (B1216132) Receptor Affinity
Nortriptyline 3.4[2]161[2]High Affinity
(E)-10-Hydroxynortriptyline Equipotent to Nortriptyline in inhibiting noradrenaline uptake[3]6700 (IC50)[4]~18-fold lower than Nortriptyline[3]
(Z)-10-Hydroxynortriptyline Data not availableData not availableData not available

Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. IC50 is the concentration of an inhibitor where the response is reduced by half.

While specific binding data for (Z)-10-hydroxynortriptyline is scarce, a study on the comparative cardiotoxicity in swine revealed distinct in vivo effects. In this study, (Z)-10-hydroxynortriptyline, unlike its (E)-isomer, induced significant bradycardia, a decrease in blood pressure, and a reduction in cardiac output[5]. These findings suggest that the (Z)-isomer possesses a unique pharmacological profile, particularly concerning cardiovascular function, that differs from both the parent drug and the (E)-metabolite.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the biological activity of nortriptyline metabolites.

Protocol 1: Norepinephrine Reuptake Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory effect of a test compound on norepinephrine transporter (NET) activity.

Workflow for Norepinephrine Reuptake Inhibition Assay

cluster_0 Cell Culture cluster_1 Assay Preparation cluster_2 Uptake and Measurement cluster_3 Data Analysis Cell_Plating Plate NET-expressing cells (e.g., HEK293-hNET) Incubation1 Incubate overnight Cell_Plating->Incubation1 Wash_Cells Wash cells with assay buffer Incubation1->Wash_Cells Pre_incubation Pre-incubate with test compound or vehicle Wash_Cells->Pre_incubation Add_Radioligand Add [3H]-Norepinephrine Pre_incubation->Add_Radioligand Incubation2 Incubate to allow uptake Add_Radioligand->Incubation2 Terminate_Uptake Terminate uptake by washing with ice-cold buffer Incubation2->Terminate_Uptake Cell_Lysis Lyse cells Terminate_Uptake->Cell_Lysis Scintillation_Counting Quantify radioactivity Cell_Lysis->Scintillation_Counting Calculate_Inhibition Calculate percent inhibition Scintillation_Counting->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for a typical norepinephrine reuptake inhibition assay.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [3H]-Norepinephrine (Radioligand)

  • Test compound ((Z)-10-hydroxynortriptyline)

  • Reference NET inhibitor (e.g., Desipramine)

  • 96-well cell culture plates

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Plate HEK293-hNET cells in 96-well plates and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, wash the cells with assay buffer.

  • Compound Addition: Add varying concentrations of the test compound or reference inhibitor to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate Uptake: Add [3H]-Norepinephrine to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Terminate Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific norepinephrine uptake (IC50 value).

Protocol 2: Muscarinic Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of a test compound for muscarinic acetylcholine receptors.

Workflow for Muscarinic Receptor Binding Assay

cluster_0 Membrane Preparation cluster_1 Binding Reaction cluster_2 Separation and Counting cluster_3 Data Analysis Tissue_Homogenization Homogenize tissue rich in muscarinic receptors (e.g., rat brain) Centrifugation Centrifuge to isolate cell membranes Tissue_Homogenization->Centrifugation Resuspension Resuspend membrane pellet in assay buffer Centrifugation->Resuspension Incubation_Mix Prepare incubation mix: Membranes, Radioligand ([3H]-QNB), Test Compound/Vehicle Resuspension->Incubation_Mix Incubation Incubate to reach equilibrium Incubation_Mix->Incubation Filtration Rapidly filter through glass fiber filters Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Radioactivity_Measurement Measure radioactivity of filters Washing->Radioactivity_Measurement Competition_Curve Generate competition curve Radioactivity_Measurement->Competition_Curve Calculate_Ki Calculate Ki value Competition_Curve->Calculate_Ki

Caption: Workflow for a muscarinic receptor radioligand binding assay.

Materials:

  • Tissue source of muscarinic receptors (e.g., rat brain cortex)

  • Homogenization buffer

  • Assay buffer (e.g., phosphate (B84403) buffer)

  • Radioligand (e.g., [3H]-Quinuclidinyl benzilate, [3H]-QNB)

  • Test compound ((Z)-10-hydroxynortriptyline)

  • Reference muscarinic antagonist (e.g., Atropine) for non-specific binding

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellet and resuspend in assay buffer.

  • Binding Assay: In a reaction tube, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of a known antagonist.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve and determine the Ki value.

Signaling Pathways

The primary antidepressant effect of nortriptyline and its active metabolites is believed to be mediated through the inhibition of norepinephrine reuptake at the presynaptic terminal. This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NET Norepinephrine Transporter (NET) NE_Synapse Norepinephrine (NE) NE_Vesicle->NE_Synapse Release NE_Synapse->NET Adrenergic_Receptor Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Binding Downstream_Signaling Downstream Signaling Adrenergic_Receptor->Downstream_Signaling Z_10_OH_NT (Z)-10-Hydroxynortriptyline Z_10_OH_NT->NET Inhibition

Caption: Proposed mechanism of action via norepinephrine transporter inhibition.

Conclusion

(Z)-10-hydroxynortriptyline is a major metabolite of nortriptyline with a distinct, yet not fully characterized, biological activity profile. While quantitative data on its interaction with key central nervous system targets are lacking, preliminary in vivo studies indicate unique cardiovascular effects compared to its (E)-isomer. The provided experimental protocols offer a framework for future research to elucidate the specific binding affinities and functional potencies of (Z)-10-hydroxynortriptyline, which will be essential for a complete understanding of the pharmacology of nortriptyline and its metabolites. Further investigation into the stereoselective activity of nortriptyline's metabolites is warranted to optimize therapeutic strategies and minimize adverse effects.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereoisomerism and Function of 10-Hydroxynortriptyline

Nortriptyline (B1679971), a tricyclic antidepressant, undergoes extensive metabolism, leading to the formation of pharmacologically active metabolites. Among these, this compound is of significant interest due to its stereoisomeric complexity and its contribution to the overall therapeutic and adverse effects of the parent drug.[1] This technical guide provides a comprehensive overview of the stereoisomerism of this compound, its distinct pharmacological functions, and the experimental methodologies used in its study.

Stereoisomerism of this compound

Hydroxylation of the ethylene (B1197577) bridge on the dibenzocycloheptene ring of nortriptyline results in the formation of this compound. This introduces a chiral center at the 10th carbon, and due to the geometry of the ring system, both geometric (E/Z) and optical (R/S or +/-) isomerism exist. This results in four distinct stereoisomers:

  • (R)-E-10-hydroxynortriptyline

  • (S)-E-10-hydroxynortriptyline

  • (R)-Z-10-hydroxynortriptyline

  • (S)-Z-10-hydroxynortriptyline[2]

The E- and Z-isomers refer to the orientation of the hydroxyl group relative to the propylamino side chain. Molecular modeling studies have shown that the stereoisomers have different three-dimensional structures and molecular conformations.[2] For instance, the R-E- and S-Z-isomers can form intramolecular hydrogen bonds, leading to a folded side chain, whereas the R-Z- and S-E-isomers have a more extended side chain.[2]

Pharmacological Function of Stereoisomers

The stereoisomers of this compound are not pharmacologically inert and exhibit distinct profiles in terms of their interaction with neurotransmitter transporters and their metabolic fate.

The primary mechanism of action of this compound stereoisomers is the inhibition of norepinephrine (B1679862) reuptake.[1][3] (E)-10-hydroxynortriptyline is a potent inhibitor of the norepinephrine transporter (NET), with a potency approximately 50% of that of nortriptyline.[1] While less potent than nortriptyline, these metabolites can still significantly influence noradrenergic neurotransmission.[4] Importantly, the hydroxymetabolites exhibit significantly lower anticholinergic activity compared to the parent drug, which may contribute to a more favorable side-effect profile in some patients.[3]

The metabolism and disposition of this compound are highly stereoselective. The hydroxylation of nortriptyline is primarily catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), which stereospecifically produces the (-)-E-10-hydroxynortriptyline enantiomer.[3][5] The subsequent metabolism, particularly glucuronidation, is also enantioselective, with a preference for the (+)-E-10-hydroxynortriptyline enantiomer.[6][7]

There are also significant differences in the plasma concentrations and renal clearance of the enantiomers. Plasma levels of unconjugated (-)-E-10-hydroxynortriptyline are typically two to five times higher than those of (+)-E-10-hydroxynortriptyline.[6] The renal clearance of unbound (-)-E-10-hydroxynortriptyline is greater than that of the (+)-enantiomer, suggesting enantioselective tubular secretion.[6]

The ratio of the E to Z isomers in plasma has also been investigated, with the concentration of the E-isomer being substantially higher than that of the Z-isomer in geriatric patients.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacokinetics of this compound stereoisomers.

Table 1: Pharmacokinetic Parameters of E-10-Hydroxynortriptyline Enantiomers in Humans [6]

Parameter(-)-E-10-OH-NT(+)-E-10-OH-NT
Plasma Half-Life (hours)8 - 98 - 9
Urinary Recovery as Glucuronide (%)35.3 ± 9.764.4 ± 12.1
Renal Clearance of Unbound Drug (L/kg/hr)0.57 ± 0.160.44 ± 0.14

Table 2: Comparative Potency at the Norepinephrine Transporter (NET) [1]

CompoundPotency Relative to Nortriptyline
(E)-10-Hydroxynortriptyline~50%

Experimental Protocols

The study of this compound stereoisomers involves a range of sophisticated analytical and pharmacological techniques.

High-Performance Liquid Chromatography (HPLC) is the primary method used to separate and quantify the different stereoisomers of this compound from biological matrices such as plasma and urine.[7][8][10] Chiral stationary phases are often employed to achieve enantiomeric separation.

To determine the binding affinity of the stereoisomers to neurotransmitter transporters like NET, radioligand binding assays are employed.[1]

  • Principle: This assay measures the ability of the test compounds (this compound stereoisomers) to compete with a radiolabeled ligand that has a high and specific affinity for the target transporter. For NET, [³H]nisoxetine is a commonly used radioligand.[1]

  • Procedure Outline:

    • Preparation of cell membranes expressing the human NET.

    • Incubation of the membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds.

    • Separation of bound and free radioligand by filtration.

    • Quantification of the bound radioactivity using liquid scintillation counting.

    • Calculation of the inhibitory constant (Ki) from the competition curves.

To investigate the stereoselective metabolism of this compound, in vitro studies using human liver microsomes are conducted.[7]

  • Principle: Liver microsomes contain a high concentration of drug-metabolizing enzymes, including CYP450s and UDP-glucuronosyltransferases (UGTs). By incubating the stereoisomers with microsomes and necessary cofactors (e.g., UDPGA for glucuronidation), the formation of metabolites can be monitored over time.

  • Procedure Outline:

    • Incubation of individual or racemic this compound stereoisomers with human liver microsomes and UDPGA.

    • Termination of the reaction at various time points.

    • Extraction of the metabolites.

    • Analysis of the metabolites and remaining parent drug by HPLC to determine the rate of formation of each glucuronide diastereomer.

Visualizations

NET_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE_Synapse Norepinephrine NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Binding Downstream_Signaling Downstream Signaling Adrenergic_Receptor->Downstream_Signaling Activation 10_OH_NT (E/Z)-10-Hydroxynortriptyline 10_OH_NT->NET Inhibition

Caption: Inhibition of Norepinephrine Transporter (NET) by this compound Stereoisomers.

Experimental_Workflow cluster_separation Stereoisomer Separation cluster_activity Pharmacological Activity Assessment Biological_Sample Biological Sample (Plasma, Urine) HPLC High-Performance Liquid Chromatography (HPLC) with Chiral Column Biological_Sample->HPLC Quantification Quantification of (R/S)-E/Z-10-OH-NT HPLC->Quantification Isolated_Isomers Isolated Stereoisomers Binding_Assay Radioligand Binding Assay (e.g., [3H]nisoxetine for NET) Isolated_Isomers->Binding_Assay Uptake_Assay Synaptosomal Uptake Assay Isolated_Isomers->Uptake_Assay Affinity Determination of Binding Affinity (Ki) Binding_Assay->Affinity Potency Determination of Inhibitory Potency (IC50) Uptake_Assay->Potency

Caption: General experimental workflow for the separation and functional characterization of this compound stereoisomers.

References

In Vivo Formation of 10-Hydroxynortriptyline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo formation of 10-hydroxynortriptyline, the major active metabolite of the tricyclic antidepressant nortriptyline (B1679971). A detailed exploration of the metabolic pathways, the enzymes involved, and the significant impact of pharmacogenomic variations is presented. This document offers in-depth experimental protocols for the analysis of nortriptyline metabolism and summarizes key quantitative data to aid researchers and professionals in the field of drug development and clinical pharmacology.

Introduction

Nortriptyline, a second-generation tricyclic antidepressant, is an active metabolite of amitriptyline (B1667244) and is widely used in the treatment of major depressive disorder. The clinical efficacy and safety profile of nortriptyline are intrinsically linked to its metabolism, which primarily occurs in the liver. The main metabolic pathway is the hydroxylation at the 10-position of the dibenzocycloheptene ring, leading to the formation of this compound. This metabolite is pharmacologically active and its plasma concentration can significantly contribute to the therapeutic and toxic effects of nortriptyline. A thorough understanding of the in vivo formation of this compound is therefore crucial for optimizing nortriptyline therapy and minimizing adverse drug reactions.

Metabolic Pathways of Nortriptyline

The biotransformation of nortriptyline is a complex process involving multiple enzymatic reactions. The two primary metabolic pathways are 10-hydroxylation and N-demethylation, both of which are predominantly mediated by the cytochrome P450 (CYP) enzyme system.

10-Hydroxylation

The principal route of nortriptyline metabolism is the hydroxylation at the 10-position, resulting in the formation of E- and Z-10-hydroxynortriptyline. This reaction is highly stereoselective, with the E-isomer being the predominant form found in plasma[1][2]. The formation of this compound is primarily catalyzed by two CYP isoforms:

  • CYP2D6: This enzyme exhibits high affinity for nortriptyline and is the main catalyst for the formation of E-10-hydroxynortriptyline[3][4][5]. The gene encoding CYP2D6 is highly polymorphic, leading to significant interindividual differences in metabolic capacity[6][7].

  • CYP3A4: This isoform has a lower affinity for nortriptyline but also contributes to its 10-hydroxylation[3][4]. Its role becomes more significant at higher concentrations of nortriptyline or in individuals with reduced CYP2D6 activity[3].

Further Metabolism of this compound

Once formed, this compound can undergo further metabolism. It can be oxidized to 10-oxonortriptyline, a reaction that has been observed in human liver microsomes. Interestingly, this ketone metabolite can then be stereoselectively reduced back to (+)-E- and (+)-Z-10-hydroxynortriptyline in the liver cytosol. Additionally, this compound and its isomers are conjugated with glucuronic acid to form more water-soluble glucuronides, which are then excreted in the urine.

N-Demethylation

A secondary metabolic pathway for nortriptyline is N-demethylation, which results in the formation of desmethylnortriptyline. This metabolite is considered to be inactive. The enzymes CYP2D6 and CYP2C19 are primarily responsible for this reaction.

Data Presentation: Quantitative Analysis

The in vivo formation of this compound is highly variable among individuals, largely due to genetic polymorphisms in the CYP2D6 enzyme. This variability is reflected in the pharmacokinetic parameters of nortriptyline and its metabolites.

Table 1: Enzyme Kinetic Parameters for Nortriptyline 10-Hydroxylation
EnzymeK_m_ (µM)V_max_ (pmol/min/pmol CYP)Reference
CYP2D62.1Not Specified[3]
CYP3A437.4Not Specified[3]
CYP2D6 (in human liver microsomes)1.3 ± 0.4Not Specified[3]
CYP3A4 (in human liver microsomes)24.4 ± 7Not Specified[3]
CYP2D6 (cDNA-expressed)0.48130 (mol/hr/mol CYP)[5]
Table 2: Pharmacokinetic Parameters of Nortriptyline and this compound by CYP2D6 Genotype in Chinese Subjects
CYP2D6 GenotypeNortriptyline AUC (nmol·h/L)Nortriptyline t_1/2_ (h)This compound AUC (nmol·h/L)This compound t_1/2_ (h)Reference
1/1 (n=5)1817 ± 45926.9 ± 5.52273 ± 54325.5 ± 3.9[8]
1/10 (n=5)2229 ± 75534.6 ± 12.02040 ± 62628.1 ± 7.2[8]
10/10 (n=5)4002 ± 134148.6 ± 16.91704 ± 41932.7 ± 8.1[8]
Table 3: Nortriptyline/(E)-10-Hydroxynortriptyline Ratio by Number of Functional CYP2D6 Alleles in Faroese Patients
Number of Functional CYP2D6 AllelesNortriptyline/(E)-10-OH-Nortriptyline Ratio (Median and Range)Reference
0 (n=4)3.07 (1.49–5.10)[9]
1 (n=7)0.53 (0.27–1.05)[9]
2 (n=10)0.28 (0.22–0.82)[9]

Experimental Protocols

In Vitro Metabolism of Nortriptyline using Human Liver Microsomes

This protocol provides a framework for assessing the formation of this compound in a physiologically relevant in vitro system.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Nortriptyline hydrochloride

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

  • Internal standard (e.g., deuterated this compound)

Procedure:

  • Preparation: Prepare stock solutions of nortriptyline and the internal standard in an appropriate solvent (e.g., methanol (B129727) or DMSO). Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Mixture: In a microcentrifuge tube, pre-incubate HLMs (final concentration typically 0.1-1.0 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding nortriptyline (at various concentrations to determine enzyme kinetics) and the NADPH regenerating system to the pre-warmed microsomes. The final incubation volume is typically 200-500 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the mixture to precipitate proteins (e.g., 14,000 rpm for 10 minutes at 4°C).

  • Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method.

Quantification of Nortriptyline and this compound in Human Plasma by LC-MS/MS

This protocol outlines a sensitive and specific method for the simultaneous quantification of nortriptyline and its primary metabolite in human plasma[10][11].

Materials and Equipment:

  • Human plasma samples

  • Nortriptyline and this compound analytical standards

  • Internal standard (e.g., carbamazepine (B1668303) or deuterated analogs)

  • Acetonitrile, methanol, formic acid, ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Water (ultrapure)

  • Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)

  • C18 analytical column (e.g., HyPURITY C18, 50 x 4.6 mm, 5 µm)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be: 0-1 min, 20% B; 1-4 min, 20-80% B; 4-5 min, 80% B; 5-6 min, 20% B.

      • Flow Rate: 0.5 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 40°C.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Nortriptyline: m/z 264.2 → 233.1

        • This compound: m/z 280.2 → 207.1

        • Internal Standard (Carbamazepine): m/z 237.1 → 194.1

      • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentrations of nortriptyline and this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Metabolic Pathway of Nortriptyline

Nortriptyline_Metabolism Nortriptyline Nortriptyline E_10_OH_NT E-10-Hydroxynortriptyline (major, active) Nortriptyline->E_10_OH_NT CYP2D6 (high affinity) CYP3A4 (low affinity) Z_10_OH_NT Z-10-Hydroxynortriptyline (minor) Nortriptyline->Z_10_OH_NT CYP2D6 Desmethyl_NT Desmethylnortriptyline (inactive) Nortriptyline->Desmethyl_NT CYP2D6, CYP2C19 Oxo_NT 10-Oxonortriptyline E_10_OH_NT->Oxo_NT Oxidation Glucuronide Glucuronide Conjugates (excreted) E_10_OH_NT->Glucuronide Glucuronidation Z_10_OH_NT->Oxo_NT Oxidation Z_10_OH_NT->Glucuronide Glucuronidation Oxo_NT->E_10_OH_NT Reduction Oxo_NT->Z_10_OH_NT Reduction InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_hlm Prepare Human Liver Microsomes pre_inc Pre-incubate Microsomes at 37°C prep_hlm->pre_inc prep_nt Prepare Nortriptyline Stock Solution initiate Initiate Reaction with Nortriptyline & NADPH prep_nt->initiate prep_nadph Prepare NADPH Regenerating System prep_nadph->initiate pre_inc->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction with Acetonitrile + Internal Standard incubate->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

References

An In-depth Technical Guide to the Mechanism of Action of 10-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxynortriptyline is the primary and pharmacologically active metabolite of the tricyclic antidepressant nortriptyline (B1679971). Formed predominantly by the polymorphic cytochrome P450 enzyme CYP2D6, it exists as two stereoisomers, (E)- and (Z)-10-hydroxynortriptyline, with the E-isomer being more prevalent. This guide delineates the core mechanism of action of this compound, focusing on its interaction with monoamine transporters, receptor affinity profiles, and the consequential downstream signaling pathways. Furthermore, it addresses the stereoisomer-specific cardiotoxicity, a critical aspect for drug safety and development. Quantitative pharmacological data are presented in tabular format for clarity, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways, signaling cascades, and experimental workflows.

Introduction

Nortriptyline, a second-generation tricyclic antidepressant, exerts its therapeutic effects primarily through the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake. Its extensive hepatic metabolism leads to the formation of this compound, a metabolite that circulates in the plasma at concentrations often exceeding the parent drug.[1] The pharmacological activity of this compound, particularly its potent inhibition of the norepinephrine transporter, suggests a significant contribution to both the therapeutic efficacy and the adverse effect profile of nortriptyline treatment.[2][3] A comprehensive understanding of its mechanism of action is therefore paramount for optimizing antidepressant therapy and for the development of safer and more effective therapeutic agents.

Metabolic Formation

Nortriptyline is hydroxylated at the 10-position to form (E)- and (Z)-10-hydroxynortriptyline. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP2D6 in a stereoselective manner, favoring the formation of the E-isomer.[4] Genetic polymorphisms in CYP2D6 can significantly influence the rate of metabolism, leading to wide inter-individual variations in plasma concentrations of nortriptyline and its hydroxylated metabolites.[5][6]

Nortriptyline Nortriptyline This compound This compound Nortriptyline->this compound CYP2D6 E-10-Hydroxynortriptyline E-10-Hydroxynortriptyline This compound->E-10-Hydroxynortriptyline Major Z-10-Hydroxynortriptyline Z-10-Hydroxynortriptyline This compound->Z-10-Hydroxynortriptyline Minor

Metabolic conversion of nortriptyline.

Core Mechanism of Action: Monoamine Transporter Inhibition

The principal mechanism of action of this compound is the inhibition of monoamine reuptake, primarily at the norepinephrine transporter (NET).

Norepinephrine Transporter (NET) Inhibition

Both nortriptyline and its 10-hydroxy metabolites are potent inhibitors of norepinephrine reuptake.[3][7] (E)-10-hydroxynortriptyline is reported to be approximately half as potent as nortriptyline in inhibiting norepinephrine uptake in vitro.[8] This action leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This enhanced signaling in brain regions implicated in mood regulation is believed to be a cornerstone of its antidepressant effect.

Serotonin Transporter (SERT) Inhibition

Compared to its potent effect on NET, this compound is a significantly weaker inhibitor of the serotonin transporter (SERT). The IC50 value for (E)-10-hydroxynortriptyline on SERT is substantially higher than that of the parent compound, nortriptyline, indicating a greater selectivity for noradrenergic neurons.[3][9]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for nortriptyline and its metabolites. Data for the Z-isomer on transporter inhibition is notably scarce in publicly available literature.

Compound Target Parameter Value Reference
NortriptylineSERTIC50940 nM[9]
(E)-10-HydroxynortriptylineSERTIC506700 nM[9]
NortriptylineNETPotencyHigh[10]
(E)-10-HydroxynortriptylineNETPotency~50% of Nortriptyline[8]
Compound Receptor Affinity Relative to Nortriptyline Reference
(E)-10-HydroxynortriptylineMuscarinic Acetylcholine~18-fold lower[2]

Downstream Signaling Pathways

The inhibition of norepinephrine reuptake by this compound initiates a cascade of downstream signaling events that are thought to underlie its therapeutic effects. The sustained increase in synaptic norepinephrine leads to the activation of adrenergic receptors, which in turn modulates intracellular signaling pathways, including those involving cyclic AMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF).[11][12]

Chronic activation of these pathways can lead to changes in gene expression, promoting neurogenesis and synaptic plasticity, which may contribute to the long-term therapeutic effects of the antidepressant.[13]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron 10-OH-NT This compound NET NET 10-OH-NT->NET Inhibition NE_reuptake NET->NE_reuptake Reuptake NE_vesicle NE Vesicle NE_vesicle->NE_reuptake NE Release NE_synapse Norepinephrine NE_reuptake->NE_synapse Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF_Gene BDNF Gene CREB->BDNF_Gene Activates Transcription BDNF BDNF BDNF_Gene->BDNF Expression start Start cell_culture Culture hNET-HEK293 cells start->cell_culture wash1 Wash cells with KRH buffer cell_culture->wash1 pre_incubation Pre-incubate with test compound wash1->pre_incubation uptake Add [³H]-Norepinephrine pre_incubation->uptake incubation Incubate at 37°C uptake->incubation terminate Terminate uptake incubation->terminate wash2 Wash with cold KRH buffer terminate->wash2 lyse Lyse cells wash2->lyse count Scintillation counting lyse->count analyze Calculate IC50 count->analyze end End analyze->end

References

A Deep Dive into the Stereoselective Pharmacokinetics of 10-Hydroxynortriptyline Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nortriptyline (B1679971), a tricyclic antidepressant, undergoes extensive metabolism to form various metabolites, with 10-hydroxynortriptyline being a major and pharmacologically active metabolite.[1] This metabolite exists as two geometric isomers, (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline, each of which is a racemic mixture of two enantiomers.[1] The stereochemistry of these metabolites plays a crucial role in their pharmacokinetic profiles, influencing their absorption, distribution, metabolism, and excretion. This technical guide provides a comprehensive overview of the pharmacokinetics of the this compound enantiomers, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Stereoselective Disposition and Metabolism

The formation and disposition of this compound enantiomers are highly stereoselective.[2] The hydroxylation of nortriptyline at the E-position is a major metabolic pathway, primarily catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6).[3][4][5] This process shows a preference for the formation of the (-)-E-10-hydroxynortriptyline enantiomer.[6] In contrast, the formation of the Z-isomer is less dependent on the CYP2D6 polymorphism.[1]

Further metabolism of the this compound enantiomers involves glucuronidation, a phase II metabolic reaction.[1] This process is also enantioselective, with a preference for the (+)-E-10-hydroxynortriptyline enantiomer.[7][8] The glucuronide conjugates are more water-soluble and are readily excreted in the urine.[1]

The metabolic pathways of nortriptyline, including the formation and subsequent metabolism of the this compound enantiomers, are depicted in the following diagram:

Metabolic Pathway of Nortriptyline Nortriptyline Nortriptyline E_10_OH_NT (E)-10-hydroxynortriptyline Nortriptyline->E_10_OH_NT CYP2D6 (major) CYP3A4 (minor) Z_10_OH_NT (Z)-10-hydroxynortriptyline Nortriptyline->Z_10_OH_NT CYP2D6 Desmethylnortriptyline Desmethylnortriptyline Nortriptyline->Desmethylnortriptyline CYP2C19 E_10_OH_NT_Glucuronide (E)-10-hydroxynortriptyline Glucuronide E_10_OH_NT->E_10_OH_NT_Glucuronide UGT Z_10_OH_NT_Glucuronide (Z)-10-hydroxynortriptyline Glucuronide Z_10_OH_NT->Z_10_OH_NT_Glucuronide UGT

Metabolic pathway of nortriptyline.

Quantitative Pharmacokinetic Data

The stereoselective nature of the metabolism and elimination of this compound enantiomers results in significant differences in their pharmacokinetic parameters. The following tables summarize key pharmacokinetic data for the (E)-10-hydroxynortriptyline enantiomers from a study in which healthy volunteers were administered a single oral dose of racemic E-10-hydroxynortriptyline.[7]

Table 1: Plasma Pharmacokinetic Parameters of (E)-10-hydroxynortriptyline Enantiomers

Parameter(+)-E-10-hydroxynortriptyline(-)-E-10-hydroxynortriptyline
Cmax (nmol/L) 55 ± 15230 ± 60
Tmax (h) 3.5 ± 1.24.0 ± 1.0
AUC (nmol·h/L) 580 ± 1602900 ± 800
Half-life (h) 8.5 ± 1.58.8 ± 1.3
Oral Clearance (L/h) 80 ± 2016 ± 4

Data are presented as mean ± SD.

Table 2: Renal Clearance and Urinary Excretion of (E)-10-hydroxynortriptyline Enantiomers

Parameter(+)-E-10-hydroxynortriptyline(-)-E-10-hydroxynortriptyline
Renal Clearance (L/h) 2.5 ± 0.86.0 ± 1.5
Unbound Renal Clearance (L/h) 5.5 ± 1.819 ± 5
% of Dose Excreted Unchanged in Urine 3.5 ± 1.09.0 ± 2.5
% of Dose Excreted as Glucuronide in Urine 64 ± 1235 ± 10

Data are presented as mean ± SD.

These data clearly demonstrate that the plasma levels and AUC of the (-)-E-10-hydroxynortriptyline enantiomer are substantially higher than those of the (+)-enantiomer.[7] This is primarily due to the significantly lower oral clearance of the (-)-enantiomer.[7] Conversely, a much larger proportion of the (+)-enantiomer is eliminated as a glucuronide conjugate in the urine.[7]

Experimental Protocols

The analysis of this compound enantiomers in biological matrices requires sensitive and stereoselective analytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most commonly employed techniques.[2][9][10][11][12][13]

Enantioselective Analysis of this compound in Plasma

A typical experimental workflow for the enantioselective quantification of this compound in plasma is outlined below.

Experimental Workflow for Enantioselective Analysis cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Quantification Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Protein Precipitation->Liquid-Liquid Extraction Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution Chiral HPLC Column Chiral HPLC Column Evaporation & Reconstitution->Chiral HPLC Column MS/MS Detection MS/MS Detection Chiral HPLC Column->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Experimental workflow for enantioselective analysis.

1. Sample Preparation:

  • Protein Precipitation: Plasma samples are typically first treated with a protein precipitating agent, such as acetonitrile (B52724), to remove high molecular weight proteins.[9]

  • Liquid-Liquid Extraction: The supernatant is then subjected to liquid-liquid extraction using an organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol) to isolate the analytes of interest from the aqueous matrix.[11]

  • Evaporation and Reconstitution: The organic layer is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable mobile phase for injection into the chromatographic system.[11]

2. Chromatographic Separation:

  • Chiral Stationary Phase: Enantioselective separation is achieved using a chiral HPLC column. Various types of chiral stationary phases are available, such as those based on cyclodextrins or proteins.

  • Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The composition of the mobile phase is optimized to achieve adequate separation of the enantiomers.[11]

3. Detection and Quantification:

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity.[9][10][11] The analytes are ionized using an appropriate ionization source (e.g., electrospray ionization) and specific precursor-product ion transitions are monitored for quantification.

  • Internal Standards: Stable isotope-labeled internal standards for each enantiomer are ideally used to ensure accurate and precise quantification.[10]

Conclusion

The pharmacokinetics of this compound are characterized by significant stereoselectivity in both its formation and subsequent elimination. The predominance of the (-)-E-10-hydroxynortriptyline enantiomer in plasma is a direct consequence of the stereoselective metabolism of nortriptyline by CYP2D6 and the enantioselective glucuronidation of the resulting hydroxylated metabolites. A thorough understanding of these stereoselective processes is essential for the rational development and clinical use of nortriptyline and for the interpretation of therapeutic drug monitoring data. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working in this area.

References

The Central Role of Cytochrome P450 2D6 in the Metabolism of Nortriptyline to 10-Hydroxynortriptyline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the pivotal role of the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolic conversion of the tricyclic antidepressant nortriptyline (B1679971) to its primary active metabolite, 10-hydroxynortriptyline. Given the significant inter-individual variability in nortriptyline response, driven largely by genetic polymorphisms in the CYP2D6 gene, a thorough understanding of this metabolic pathway is critical for optimizing therapeutic efficacy and minimizing adverse drug reactions. This document details the enzymatic kinetics, the clinical impact of genetic variants, and standardized experimental protocols for investigating this pathway.

Introduction: The Metabolic Fate of Nortriptyline

Nortriptyline (NT), a secondary amine tricyclic antidepressant, is widely used in the management of major depressive disorder. Its therapeutic and toxic effects are closely linked to its plasma concentration, which is largely determined by its rate of hepatic metabolism. The primary route of elimination is hydroxylation at the 10-position to form (E)-10-hydroxynortriptyline (10-OH-NT), a pharmacologically active metabolite.[1][2] This metabolite is approximately half as potent as its parent compound.[2][3][4] The enzyme primarily responsible for this critical biotransformation is Cytochrome P450 2D6 (CYP2D6), a highly polymorphic enzyme that is a key determinant of the pharmacokinetic variability of nortriptyline.[1][5][6]

Genetic variations in the CYP2D6 gene can lead to distinct metabolic phenotypes, ranging from poor to ultrarapid metabolism.[2][4] These variations have profound clinical implications, affecting both the efficacy and safety of nortriptyline therapy.[6][7] This guide will explore the biochemical basis of CYP2D6-mediated 10-hydroxylation, present quantitative data on its kinetics and the impact of pharmacogenetics, and provide detailed experimental methodologies for its study.

The Nortriptyline Metabolic Pathway

Nortriptyline undergoes several metabolic transformations, but 10-hydroxylation is the quantitatively most important pathway.[5] This reaction is stereoselectively catalyzed by CYP2D6 to predominantly form the (E)-10-hydroxynortriptyline isomer.[1][5] While other enzymes, such as CYP3A4, can mediate this reaction, they exhibit a much lower affinity for nortriptyline compared to CYP2D6.[8] Therefore, at therapeutic concentrations, CYP2D6 activity is the rate-limiting step in the clearance of nortriptyline via this pathway. Nortriptyline is also metabolized to a lesser extent via N-demethylation, a reaction mediated by CYP2D6, CYP2C19, and CYP1A2.[2][4][5]

Nortriptyline_Metabolism cluster_cyp CYP450 Enzymes cluster_demethyl Mediated by: NT Nortriptyline OH_NT (E)-10-Hydroxynortriptyline (Active Metabolite) NT->OH_NT 10-Hydroxylation (Major Pathway) Desmethyl Desmethylnortriptyline (Inactive Metabolite) NT->Desmethyl N-Demethylation (Minor Pathway) CYP2D6_high CYP2D6 (High Affinity) CYP2D6_high->OH_NT CYP3A4_low CYP3A4 (Low Affinity) CYP3A4_low->OH_NT CYP2C19 CYP2C19 CYP2C19->Desmethyl CYP1A2 CYP1A2 CYP1A2->Desmethyl CYP2D6 CYP2D6

Caption: Metabolic pathway of Nortriptyline.

Quantitative Data on Nortriptyline Metabolism

The enzymatic activity of CYP2D6 and its genetic variants significantly influences the pharmacokinetics of nortriptyline and this compound. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Enzyme Kinetic Parameters for Nortriptyline 10-Hydroxylation

This table presents the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), illustrating the affinity and capacity of different CYP isozymes for nortriptyline metabolism. The lower Km value for CYP2D6 confirms its role as the high-affinity enzyme in 10-hydroxylation.

Enzyme SystemReactionKm (μM)Vmax (mol/hr/mol CYP)Reference
cDNA-expressed CYP2D610-Hydroxylation0.48 - 0.74130[5]
cDNA-expressed CYP2D6N-Demethylation0.48 - 0.7419[5]
Human Lymphoblast-expressed CYP2D6E-10-Hydroxylation2.1Not Reported[8]
Human Liver Microsomes (High-affinity)E-10-Hydroxylation1.3 ± 0.4Not Reported[8]
Human Lymphoblast-expressed CYP3A4E-10-Hydroxylation37.4Not Reported[8]
Human Liver Microsomes (Low-affinity)E-10-Hydroxylation24.4 ± 7Not Reported[8]
cDNA-expressed CYP2C19N-Demethylation11893[5]
cDNA-expressed CYP1A2N-Demethylation546.8[5]
Table 2: Influence of CYP2D6 Genotype on Nortriptyline and this compound Pharmacokinetics (Single Dose Studies)

This table summarizes data from clinical studies investigating the impact of the number of functional CYP2D6 alleles on key pharmacokinetic parameters after a single oral dose of nortriptyline. A clear gene-dose effect is observable.

CYP2D6 Phenotype (Functional Alleles)ParameterValue% Change vs. EM (2 Alleles)Reference
Poor Metabolizer (PM) (0) AUC NT (nM·hr)4301+232%[3][9]
AUC 10-OH-NT (nM·hr)1537-10%[3][9]
Ratio AUC NT/10-OH-NT2.89+275%[3][9]
t1/2 NT (hr)54.5-[3]
Intermediate Metabolizer (IM) (1) AUC NT (nM·hr)3617+179%[3][9]
AUC 10-OH-NT (nM·hr)1856+8%[3]
Ratio AUC NT/10-OH-NT2.06+168%[3]
t1/2 NT (hr)47.5-[3]
Extensive Metabolizer (EM) (2) AUC NT (nM·hr)1295Baseline[3][9]
AUC 10-OH-NT (nM·hr)1711Baseline[3]
Ratio AUC NT/10-OH-NT0.77Baseline[3]
t1/2 NT (hr)Not Reported-
Ultrarapid Metabolizer (UM) (≥3) AUC NT (nM·hr)860-34%[3]
AUC 10-OH-NT (nM·hr)2731+60%[3]
Ratio AUC NT/10-OH-NT0.32-58%[3]
t1/2 NT (hr)18.1-[3]

AUC: Area Under the Curve; t1/2: Elimination Half-life. Data are representative values compiled from cited studies.

Experimental Protocols

Investigating the role of CYP2D6 in nortriptyline metabolism involves both in vitro and in vivo methodologies.

Protocol 1: In Vitro Nortriptyline Metabolism Assay

Objective: To characterize the kinetics of nortriptyline 10-hydroxylation by specific human CYP450 enzymes.

Methodology:

  • Enzyme Source: Use either pooled Human Liver Microsomes (HLMs) or cDNA-expressed recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4, CYP2C19 expressed in baculovirus-infected insect cells).[5][8][10]

  • Reaction Mixture: Prepare an incubation mixture in a microcentrifuge tube on ice containing:

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Enzyme source (e.g., 0.1-0.5 mg/mL microsomal protein or 10-50 pmol/mL recombinant CYP).

    • Nortriptyline (substrate) at various concentrations (e.g., 0.1 to 200 μM) to determine kinetic parameters.[5][8]

  • Initiation: Pre-warm the mixture for 5 minutes at 37°C. Initiate the enzymatic reaction by adding a pre-warmed NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes) within the linear range of metabolite formation.

  • Termination: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification.[10]

  • Sample Preparation: Centrifuge the terminated reaction mixture (e.g., at 14,000 x g for 10 minutes) to precipitate proteins. Collect the supernatant for analysis.[10]

  • Analytical Method: Quantify the concentrations of nortriptyline and this compound in the supernatant using a validated High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method.[10][11]

  • Data Analysis: Calculate the rate of metabolite formation. Determine enzyme kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.

InVitro_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_mix Prepare Reaction Mixture (Buffer, Enzyme, Nortriptyline) pre_warm Pre-warm at 37°C prep_mix->pre_warm initiate Initiate with NADPH-System pre_warm->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Acetonitrile incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge hplc Analyze Supernatant (HPLC-MS/MS) centrifuge->hplc data Calculate Kinetic Parameters (Km, Vmax) hplc->data

Caption: Experimental workflow for an in vitro metabolism assay.
Protocol 2: In Vivo Pharmacogenetic Study

Objective: To evaluate the influence of CYP2D6 genetic polymorphisms on the pharmacokinetics of nortriptyline and this compound in human subjects.

Methodology:

  • Subject Recruitment & Screening: Recruit healthy volunteers or patients requiring nortriptyline therapy. Obtain informed consent. Perform health screening to ensure subjects meet inclusion/exclusion criteria.

  • Genotyping:

    • Collect a whole blood or saliva sample for DNA extraction.

    • Perform CYP2D6 genotyping using validated methods such as allele-specific Polymerase Chain Reaction (PCR), Restriction Fragment Length Polymorphism (RFLP), or microarray platforms to identify common functional, reduced-function, and non-functional alleles (e.g., *1, *2, *4, *5, *10) and gene duplications.[7][11][12]

    • Classify subjects into metabolizer groups (PM, IM, EM, UM) based on their diplotype and an activity score system.[13]

  • Drug Administration: Administer a single oral dose of nortriptyline (e.g., 25 mg) to subjects after an overnight fast.[3][9][11]

  • Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 1, 2, 4, 8, 12, 24, 48, 72, 96, 168 hours post-dose).[11] Process blood samples to separate plasma and store frozen (-80°C) until analysis.

  • Bioanalysis: Measure concentrations of nortriptyline and this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters for each subject using non-compartmental analysis, including:

    • Area under the plasma concentration-time curve (AUC0-∞).

    • Maximum plasma concentration (Cmax).

    • Time to Cmax (Tmax).

    • Apparent oral clearance (CL/F).

    • Elimination half-life (t1/2).

    • Calculate the metabolic ratio (AUCNT / AUC10-OH-NT).

  • Statistical Analysis: Compare pharmacokinetic parameters and metabolic ratios between the different CYP2D6 genotype groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).

Clinical Implications of CYP2D6 Polymorphisms

The genetic variability of CYP2D6 is the most significant factor contributing to the wide range of nortriptyline plasma concentrations observed among patients on similar doses.

  • Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles (e.g., 4/4, 4/5). They exhibit significantly reduced clearance of nortriptyline, leading to elevated plasma concentrations.[3] This increases the risk of concentration-dependent adverse effects, such as anticholinergic symptoms (dry mouth, constipation), dizziness, and cardiotoxicity.[6] For PMs, dose reductions to 40-50% of the standard dose are often recommended.[3][14]

  • Intermediate Metabolizers (IMs): Carriers of one reduced-function and one non-functional allele, or two reduced-function alleles (e.g., 1/4, 10/10). Their metabolic capacity is between that of PMs and EMs.[3] They may require a dose reduction (e.g., by 25%) to avoid adverse effects.[14] The common CYP2D6*10 allele in Asian populations is associated with reduced metabolic activity.[6][11]

  • Extensive (Normal) Metabolizers (EMs): Individuals with two fully functional alleles (e.g., 1/1, 1/2). They exhibit "normal" metabolism and are the reference group for standard dosing recommendations.[3]

  • Ultrarapid Metabolizers (UMs): Individuals carrying multiple copies of functional CYP2D6 alleles (e.g., *1xN, *2xN). They have markedly increased enzyme activity, leading to rapid clearance of nortriptyline.[9] This can result in subtherapeutic plasma concentrations at standard doses, increasing the likelihood of treatment failure.[6] UMs may require higher doses or an alternative antidepressant not primarily metabolized by CYP2D6.[3] Concurrently, they may have very high levels of the 10-OH-NT metabolite, which has been associated with cardiotoxicity.[2][15]

Genotype_Phenotype_Relationship cluster_geno CYP2D6 Genotype cluster_pheno Metabolic Phenotype cluster_outcome Clinical Outcome (Standard Dose) PM_geno Two Non-Functional Alleles (e.g., 4/4) PM_pheno Poor Metabolizer (Absent Enzyme Activity) PM_geno->PM_pheno IM_geno Reduced Function Alleles (e.g., 1/4, 10/10) IM_pheno Intermediate Metabolizer (Decreased Activity) IM_geno->IM_pheno EM_geno Two Functional Alleles (e.g., 1/1) EM_pheno Extensive (Normal) Metabolizer (Normal Activity) EM_geno->EM_pheno UM_geno Multiple Functional Alleles (e.g., *1xN) UM_pheno Ultrarapid Metabolizer (Increased Activity) UM_geno->UM_pheno PM_outcome ↑ NT Levels ↑ NT/OH-NT Ratio High Risk of Toxicity PM_pheno->PM_outcome IM_outcome Moderately ↑ NT Levels Increased Risk of Side Effects IM_pheno->IM_outcome EM_outcome Therapeutic NT Levels Expected Response EM_pheno->EM_outcome UM_outcome ↓ NT Levels ↓ NT/OH-NT Ratio Risk of Treatment Failure UM_pheno->UM_outcome

Caption: Relationship between CYP2D6 genotype, phenotype, and clinical outcome.

Conclusion

CYP2D6 is unequivocally the principal enzyme governing the 10-hydroxylation of nortriptyline, a critical pathway for its elimination. The extensive genetic polymorphism of the CYP2D6 gene is the primary driver of inter-individual variability in nortriptyline pharmacokinetics. This variability has direct and significant clinical consequences, ranging from severe adverse reactions in Poor Metabolizers to therapeutic failure in Ultrarapid Metabolizers.

For drug development professionals and researchers, a detailed understanding of this pathway, supported by the robust in vitro and in vivo experimental protocols outlined herein, is essential for characterizing drug-drug interactions and metabolic profiles. For clinicians, the strong evidence base supports the use of pharmacogenetic testing to guide nortriptyline dosing, thereby personalizing therapy to enhance efficacy and improve patient safety.

References

The Pivotal Role of 10-Hydroxynortriptyline in the Clinical Profile of Amitriptyline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitriptyline (B1667244), a cornerstone tricyclic antidepressant, undergoes extensive hepatic metabolism, giving rise to several pharmacologically active metabolites. Among these, 10-hydroxynortriptyline, the hydroxylated derivative of its primary active metabolite nortriptyline (B1679971), has emerged as a significant contributor to the overall therapeutic and toxicological profile of the parent drug. This technical guide provides a comprehensive analysis of this compound's contribution to amitriptyline's effects, synthesizing quantitative data, detailing key experimental methodologies, and visualizing pertinent pathways. A thorough understanding of the metabolic intricacies and distinct pharmacological properties of this compound is paramount for the optimization of antidepressant therapy, the mitigation of adverse effects, and the rational design of novel therapeutic agents with improved safety and efficacy.

Introduction

Amitriptyline exerts its therapeutic effects primarily through the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1] However, its clinical activity is not solely attributable to the parent compound. Following administration, amitriptyline is metabolized by cytochrome P450 (CYP) enzymes, principally CYP2C19, to nortriptyline, an active antidepressant in its own right. Subsequently, CYP2D6 mediates the hydroxylation of nortriptyline to form this compound. This metabolite is not merely an inactive byproduct; it possesses significant pharmacological activity, particularly as a norepinephrine reuptake inhibitor, and is present in clinically relevant concentrations in patients.[2] Consequently, this compound plays a crucial role in the multifaceted pharmacological effects observed during amitriptyline therapy, influencing both its antidepressant efficacy and its potential for cardiotoxicity. This guide will dissect the contribution of this compound, providing a detailed overview for researchers and drug development professionals.

Quantitative Data

The following tables summarize the key quantitative parameters of amitriptyline and its metabolites, facilitating a comparative analysis of their pharmacokinetic and pharmacodynamic properties.

Table 1: Pharmacokinetic Parameters of Amitriptyline and its Major Metabolites

ParameterAmitriptylineNortriptylineThis compoundReference(s)
Bioavailability (%) 30-60--[3]
Protein Binding (%) ~9593-95~60[2]
Elimination Half-life (t½) (hours) 10-2816-80-[3]
Therapeutic Plasma Concentration (ng/mL) 80-200 (combined with nortriptyline)50-150-[4]

Table 2: Comparative Receptor Binding Affinities and Transporter Inhibition

TargetAmitriptyline (Ki, nM)This compound (Ki, nM)Nortriptyline (Ki, nM)Reference(s)
Serotonin Transporter (SERT) ~1-5Weaker than Nortriptyline~5-10[5]
Norepinephrine Transporter (NET) ~10-40Potent inhibitor~1-5[2]
Histamine H1 Receptor ~1-~10[6]
Muscarinic M1 Receptor ~15-25~18 times weaker than Nortriptyline~20-60[7]
Alpha-1 Adrenergic Receptor ~25-50-~50-100[1]

Table 3: Cardiotoxicity Data - hERG Channel Inhibition

CompoundIC50 (μM)Reference(s)
Amitriptyline 3.26 - 5.96[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of amitriptyline and its metabolites.

Quantification of Amitriptyline and Metabolites in Plasma

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of plasma, add an internal standard (e.g., deuterated amitriptyline and nortriptyline).

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.[9]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm).[10]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.[10]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.[10]

Neurotransmitter Reuptake Inhibition Assay

Method: Radioligand Uptake Assay in Transfected Cells or Synaptosomes

  • Cell Culture/Synaptosome Preparation:

    • Use HEK293 cells stably expressing the human serotonin transporter (SERT) or norepinephrine transporter (NET), or prepare synaptosomes from rat brain tissue.[4][11]

  • Assay Procedure:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate cells with various concentrations of the test compound (amitriptyline or this compound) for 15-30 minutes at 37°C.

    • Initiate uptake by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]serotonin for SERT or [³H]norepinephrine for NET).

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[11]

  • Data Analysis:

    • Calculate the percentage of inhibition of radioligand uptake for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vitro Cardiotoxicity Assessment

Method: Patch Clamp Electrophysiology for hERG Channel Inhibition

  • Cell Preparation:

    • Use a stable cell line expressing the human ether-à-go-go-related gene (hERG) potassium channel (e.g., HEK293 or CHO cells).[12][13]

  • Electrophysiological Recording:

    • Perform whole-cell patch clamp recordings using a patch clamp amplifier and data acquisition system.[3][14]

    • Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • The external solution should be a physiological saline solution.

    • Hold the cell membrane potential at -80 mV.

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to record the tail current.[13]

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the cells with the external solution containing various concentrations of the test compound (amitriptyline or this compound).

  • Data Analysis:

    • Measure the peak tail current amplitude in the absence and presence of the drug.

    • Calculate the percentage of inhibition of the hERG current for each drug concentration.

    • Determine the IC50 value by fitting the concentration-response data to the Hill equation.[8]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound.

Metabolic Pathway of Amitriptyline Amitriptyline Amitriptyline Nortriptyline Nortriptyline (Active Metabolite) Amitriptyline->Nortriptyline CYP2C19 (Demethylation) 10-OH-Nortriptyline This compound (Active Metabolite) Nortriptyline->10-OH-Nortriptyline CYP2D6 (Hydroxylation)

Caption: Metabolic conversion of amitriptyline to this compound.

Mechanism of Action at the Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle NE Norepinephrine NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding 10-OH-Nortriptyline This compound 10-OH-Nortriptyline->NET Inhibition

Caption: Inhibition of norepinephrine reuptake by this compound.

Experimental Workflow for Quantification start Plasma Sample Collection spe Solid-Phase Extraction (SPE) start->spe Add Internal Standard hplc HPLC Separation spe->hplc Elute and Reconstitute ms Tandem Mass Spectrometry (MS/MS) Detection hplc->ms data Data Analysis and Quantification ms->data

Caption: Workflow for quantifying amitriptyline and its metabolites.

Conclusion

The active metabolite, this compound, is a critical determinant of the clinical pharmacology of amitriptyline. Its significant activity as a norepinephrine reuptake inhibitor contributes substantially to the antidepressant efficacy of the parent drug. However, its potential for cardiotoxicity, particularly through the inhibition of hERG channels, underscores the importance of therapeutic drug monitoring and a personalized medicine approach, especially in patients with pre-existing cardiovascular conditions or those who are poor metabolizers via the CYP2D6 pathway. A comprehensive understanding of the distinct contributions of both parent drug and active metabolites is essential for the safe and effective use of amitriptyline and for guiding the development of future antidepressants with optimized therapeutic indices. Future research should focus on further elucidating the specific roles of the (E)- and (Z)-isomers of this compound to refine our understanding of their respective contributions to the clinical effects of amitriptyline.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 10-Hydroxynortriptyline in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of 10-hydroxynortriptyline, a major metabolite of the tricyclic antidepressant nortriptyline (B1679971), in human plasma. The methodologies outlined are primarily based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and selective technique for bioanalytical applications.

Introduction

This compound is the primary active metabolite of nortriptyline, a medication used in the treatment of depression. Accurate measurement of this compound concentrations in human plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. The concentration of this metabolite can influence both the therapeutic efficacy and the potential for adverse effects of nortriptyline treatment. The following protocols provide robust and validated methods for its quantification.

Quantitative Data Summary

The following tables summarize quantitative data from various validated LC-MS/MS methods for the quantification of this compound in human plasma.

Table 1: Method Performance Characteristics

ParameterMethod 1Method 2Method 3
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1][2]1.09 ng/mL[3]0.8 ng/mL[4][5]
Linearity Range 0.5 - 40 ng/mL[2]1.09 - 30.0 ng/mL[3]0.8 - 32 ng/mL[4]
Correlation Coefficient (r²) > 0.998[2]> 0.998[3]Not Reported
Intra-day Precision (%CV) < 7.1% (<16% at LLOQ)[1]Meets FDA guidelines[3]< 11% (at 1.6 ng/mL)[4]
Inter-day Precision (%CV) < 7.1% (<16% at LLOQ)[1]Meets FDA guidelines[3]< 11% (at 1.6 ng/mL)[4]
Accuracy 92 - 114%[1]Meets FDA guidelines[3]Not Reported
Recovery > 90%[1]Not ReportedNot Reported

Table 2: Sample Preparation and Chromatography

ParameterMethod 1Method 2Method 3
Sample Preparation Protein Precipitation[1][2]Liquid-Liquid Extraction[3]Liquid-Liquid Extraction with acid dehydration[4][5]
Internal Standard Not specifiedCarbamazepine[3]Deuterium labelled [2H3]10-OH-NT[4][5]
Chromatographic Column C18[1]HyPURITY C18[3]Reversed-phase HPLC[4]
Mobile Phase 0.1% formic acid in acetonitrile (B52724) gradient[1]20 mM ammonium (B1175870) acetate (B1210297) : acetonitrile (20:80, v/v)[3]Not specified
Flow Rate Not specified0.50 mL/min[3]Not specified
Run Time 6 min[1]2.5 min[3]Not specified

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is a rapid and simple method for sample cleanup.

Materials:

  • Human plasma samples

  • Acetonitrile (HPLC grade)

  • Internal standard solution (e.g., deuterated this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Protein Precipitation Workflow plasma 100 µL Human Plasma is Add Internal Standard plasma->is acn Add 300 µL Acetonitrile is->acn vortex1 Vortex (1 min) acn->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow for Plasma Sample Preparation.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation.

Materials:

  • Human plasma samples (e.g., 250 µL)[3]

  • Internal standard solution (e.g., carbamazepine)[3]

  • Extraction solvent (e.g., a mixture of hexane (B92381) and isopropanol)

  • Alkalinizing agent (e.g., Tris buffer, pH 9.5)[6]

  • Back-extraction solution (e.g., 0.1% phosphoric acid)[6]

  • Glass centrifuge tubes (10 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • In a glass centrifuge tube, combine 500 µL of the plasma sample with 50 µL of the internal standard working solution.[6]

  • Add 500 µL of Tris buffer (pH 9.5) to alkalinize the mixture.[6]

  • Add 5 mL of a hexane:isopropyl alcohol (95:5, v/v) extraction solvent.[6]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 3500 x g for 10 minutes to separate the layers.[6]

  • Transfer the upper organic phase to a clean tube containing 150 µL of 0.1% (v/v) phosphoric acid for back-extraction.[6]

  • Vortex for 1 minute and centrifuge again at 3500 x g for 10 minutes.[6]

  • The lower aqueous phase is ready for injection into the LC-MS/MS system.[6]

G cluster_lle_workflow Liquid-Liquid Extraction Workflow start Start with Plasma Sample add_is Add Internal Standard start->add_is alkalinize Alkalinize with Buffer add_is->alkalinize add_solvent Add Extraction Solvent alkalinize->add_solvent vortex_centrifuge1 Vortex & Centrifuge add_solvent->vortex_centrifuge1 transfer_organic Transfer Organic Phase vortex_centrifuge1->transfer_organic back_extract Back-extract into Acid transfer_organic->back_extract vortex_centrifuge2 Vortex & Centrifuge back_extract->vortex_centrifuge2 collect_aqueous Collect Aqueous Phase vortex_centrifuge2->collect_aqueous analysis LC-MS/MS Analysis collect_aqueous->analysis

Caption: Liquid-Liquid Extraction Workflow for Plasma Sample Cleanup.

Protocol 3: LC-MS/MS Analysis

The following are typical starting conditions that may require optimization for specific instrumentation.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.[7]

  • Mobile Phase A: 0.1% formic acid in water.[1][7]

  • Mobile Phase B: Acetonitrile or methanol.[7]

  • Gradient: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over the course of the run to elute the analytes.

  • Flow Rate: A typical flow rate is between 0.3-0.5 mL/min.[7]

  • Column Temperature: Maintaining a constant column temperature, for example at 40°C, ensures reproducible retention times.[7]

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is effective for this compound.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7]

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized on the mass spectrometer being used.

G cluster_lcms_analysis LC-MS/MS Analysis Workflow sample_injection Inject Prepared Sample hplc_separation HPLC Separation (C18 Column, Gradient Elution) sample_injection->hplc_separation esi_ionization Electrospray Ionization (Positive Mode) hplc_separation->esi_ionization mass_analyzer Tandem Mass Spectrometry esi_ionization->mass_analyzer mrm_detection Multiple Reaction Monitoring (MRM) mass_analyzer->mrm_detection data_quantification Data Acquisition & Quantification mrm_detection->data_quantification

Caption: General Workflow for LC-MS/MS Analysis.

Method Validation

Any new or modified bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

  • Linearity: Establishing the concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Determined at multiple concentration levels, including the LLOQ.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Assessing the impact of plasma components on the ionization of the analyte.

  • Stability: Evaluating the stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[3]

Conclusion

The protocols described provide a comprehensive framework for the reliable quantification of this compound in human plasma. The choice between protein precipitation and liquid-liquid extraction will depend on the required sample cleanliness and throughput. LC-MS/MS offers the necessary sensitivity and selectivity for this application. Proper method validation is essential to ensure the generation of high-quality, reliable data for clinical and research purposes.

References

Application Note: Quantitative Analysis of 10-Hydroxynortriptyline in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 10-hydroxynortriptyline in human plasma. The protocol employs a straightforward sample preparation technique, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of this compound.

Introduction

This compound is the major active metabolite of nortriptyline (B1679971), a tricyclic antidepressant. Monitoring its concentration in plasma is crucial for understanding the pharmacokinetics and pharmacodynamics of nortriptyline, as well as for therapeutic drug management to ensure efficacy and minimize toxicity. This application note presents a robust LC-MS/MS method for the reliable quantification of this compound in human plasma.

Experimental

Sample Preparation

A simple protein precipitation method is utilized for the extraction of this compound from human plasma.[1][2] An alternative method involving liquid-liquid extraction has also been described.[3]

Table 1: Sample Preparation Parameters

ParameterValue/Description
Biological MatrixHuman Plasma
Sample Volume250 µL[3]
Internal Standard (IS)Carbamazepine[3] or Deuterated Analogs ([2H3]10-OH-NT)[4][5]
Extraction MethodProtein Precipitation[1][2] or Liquid-Liquid Extraction[3]
Precipitation AgentAcetonitrile (B52724)
Extraction Solvent (for LLE)Not specified in detail, but common solvents include ethyl acetate (B1210297) or methyl tert-butyl ether.
Reconstitution SolventMobile Phase
Liquid Chromatography

The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution of acetonitrile and an aqueous buffer.

Table 2: Liquid Chromatography Parameters

ParameterValue/Description
InstrumentHPLC System
ColumnHyPURITY C18[3] or ACE C18[2]
Mobile Phase A20 mM Ammonium Acetate in Water[3] or 0.1% Formic Acid in Water[1]
Mobile Phase BAcetonitrile[1][3]
Flow Rate0.50 mL/min[3]
GradientIsocratic: 20:80 (A:B, v/v)[3] or a gradient over 6 minutes[1][2]
Injection Volume10 µL
Run Time2.5 - 6 minutes[2][3]
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

Table 3: Mass Spectrometry Parameters

ParameterValue/Description
InstrumentTriple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive Mode[1][2][3]
Monitoring ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z) for this compound280.2
Product Ion (m/z) for this compound233.2
Precursor Ion (m/z) for Nortriptyline264.2[6]
Product Ion (m/z) for Nortriptyline91.1[6]
Internal Standard (Carbamazepine) Precursor Ion (m/z)237.2
Internal Standard (Carbamazepine) Product Ion (m/z)194.2

Protocols

Sample Preparation Protocol (Protein Precipitation)
  • Pipette 250 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 750 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol
  • Equilibrate the LC system with the initial mobile phase conditions.

  • Inject 10 µL of the prepared sample.

  • Perform the chromatographic separation using the parameters outlined in Table 2.

  • Detect the analytes using the mass spectrometer parameters detailed in Table 3.

  • Quantify the concentration of this compound using a calibration curve prepared in the same biological matrix.

Workflow Diagram

experimental_workflow LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample 1. Plasma Sample (250 µL) add_is 2. Add Internal Standard plasma_sample->add_is protein_precipitation 3. Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation 4. Centrifugation protein_precipitation->centrifugation supernatant_transfer 5. Supernatant Transfer centrifugation->supernatant_transfer evaporation 6. Evaporation supernatant_transfer->evaporation reconstitution 7. Reconstitution evaporation->reconstitution lc_injection 8. LC Injection reconstitution->lc_injection chromatographic_separation 9. Chromatographic Separation (C18 Column) lc_injection->chromatographic_separation ms_detection 10. MS/MS Detection (MRM Mode) chromatographic_separation->ms_detection quantification 11. Quantification ms_detection->quantification

Caption: Experimental workflow for this compound analysis.

Performance Characteristics

The described method demonstrates good linearity, precision, and accuracy. The lower limit of quantification (LLOQ) for this compound in human plasma has been reported to be as low as 0.5 ng/mL.[1][2] The linear range typically spans from the LLOQ to at least 30 ng/mL.[3]

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings.

References

Application Note: HPLC-UV Method for the Separation and Quantification of Nortriptyline and its Major Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation and quantification of nortriptyline (B1679971) and its primary active metabolite, 10-hydroxynortriptyline, in plasma samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Introduction

Nortriptyline is a tricyclic antidepressant and an active metabolite of amitriptyline (B1667244), widely used in the treatment of major depressive disorder.[1] Its clinical efficacy and safety are influenced by its metabolism, primarily through hydroxylation to form this compound, which is also pharmacologically active.[1] Monitoring the plasma concentrations of both nortriptyline and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. This application note details a robust HPLC-UV method for the simultaneous determination of nortriptyline and this compound.

Experimental

  • Nortriptyline hydrochloride (Reference Standard)

  • This compound (Reference Standard)

  • Imipramine or Carbamazepine (Internal Standard)[2][3]

  • Acetonitrile (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Ammonium acetate[2][4][5]

  • Ortho-phosphoric acid[6]

  • Triethylamine[6]

  • Water (HPLC Grade)

  • Human Plasma (Drug-free)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[7]

  • Data acquisition and processing software

The following table summarizes the recommended HPLC-UV parameters for the analysis of nortriptyline and its metabolites.

ParameterCondition
Column C18 reversed-phase column (4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1 M Ammonium Acetate (e.g., 94:6 v/v) or Acetonitrile and Water with 0.5% Triethylamine and 0.3% Orthophosphoric acid (e.g., 30:70 v/v, pH 3.1)[2][6]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25 °C[8]
UV Detection Wavelength 240 nm[4][6]

Protocols

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve appropriate amounts of nortriptyline HCl and this compound reference standards in methanol to obtain individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase to achieve a desired concentration range for the calibration curve (e.g., 10 - 1000 ng/mL).[2][5]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., imipramine) in methanol at a concentration of 1 mg/mL.

  • Working IS Solution: Dilute the IS stock solution with the mobile phase to obtain a working concentration (e.g., 500 ng/mL).[4]

  • Pipette 1 mL of plasma sample into a centrifuge tube.

  • Add a specific volume of the working internal standard solution.

  • Add 4 mL of 0.5 M sodium hydroxide (B78521) and vortex for 30 seconds.[4]

  • Add 10 mL of an appropriate extraction solvent (e.g., tert-butyl methyl ether) and shake for 10 minutes.[4]

  • Centrifuge at 3500 x g for 10 minutes.[9]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

Data Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentration of the analyte.

  • Quantification: Determine the concentration of nortriptyline and this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various HPLC-UV methods for nortriptyline analysis.

Table 1: Linearity and Detection Limits

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Nortriptyline10 - 100010-[2][5]
Nortriptyline4 - 4004-[6]
This compound1.09 - 30.0-1.09[3][10]
Nortriptyline0.8 - 32-0.8[11]
This compound0.8 - 32-0.8[11]

Table 2: Recovery and Precision

AnalyteConcentration (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Nortriptyline5047--[2][5]
Nortriptyline-99.3< 5< 8[6]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis HPLC-UV Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard to Plasma plasma->add_is is Internal Standard is->add_is standards Nortriptyline & Metabolite Standards working_standards Working Standard Solutions standards->working_standards calibration Construct Calibration Curve working_standards->calibration alkalinize Alkalinize with NaOH add_is->alkalinize extract Extract with Organic Solvent alkalinize->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC System reconstitute->hplc Inject Sample separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (240 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration peak_integration->calibration quantification Quantify Analytes calibration->quantification

Caption: Experimental workflow for HPLC-UV analysis of nortriptyline.

References

Application Note: Quantification of 10-Hydroxynortriptyline in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-hydroxynortriptyline is the major active metabolite of nortriptyline (B1679971), a tricyclic antidepressant. Monitoring its concentration in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves liquid-liquid extraction, derivatization to improve volatility and thermal stability, and subsequent analysis by GC-MS. The use of a deuterated internal standard ensures accuracy and precision.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis.

Materials and Reagents

  • This compound standard

  • Deuterated this compound (internal standard)

  • Hexane

  • 2-Butanol

  • n-Butyl chloride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Heptafluorobutyric anhydride (B1165640) (HFBA)

  • Ethyl acetate

  • Human plasma

Equipment

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Fused-silica capillary column (e.g., phenylmethyl silicone coated)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler

Sample Preparation

  • Extraction:

    • To 1.0 mL of human plasma, add the internal standard.

    • Alkalinize the plasma sample using NaOH.

    • Add 5 mL of a hexane-2-butanol (98:2) mixture.

    • Vortex for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube.

    • Back-extract the analytes into 2 mL of 0.1 M HCl by vortexing for 5 minutes.

    • Separate the aqueous layer.

    • Make the aqueous solution basic with NaOH and re-extract with n-butyl chloride.[1]

  • Derivatization:

    • Evaporate the final organic extract to dryness under a stream of nitrogen.

    • Add 50 µL of heptafluorobutyric anhydride (HFBA) and 50 µL of ethyl acetate.[1]

    • Cap the tube and heat at 70°C for 30 minutes.

    • Evaporate the derivatizing agent to dryness.

    • Reconstitute the residue in a suitable solvent for injection into the GC-MS.[2]

GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: Fused-silica capillary column coated with phenylmethyl silicone.[1]

    • Carrier Gas: Isobutane can be used as both the carrier and chemical ionization reagent gas.[3]

    • Injection Mode: Splitless injection.

    • Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of compounds.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Chemical Ionization (CI).[3]

    • Detection Mode: Selective Ion Monitoring (SIM) of the MH+ ions of the derivatized analyte and internal standard.[3]

Data Presentation

The following table summarizes the quantitative data for the GC-MS analysis of this compound.

ParameterReported Value
Assay Sensitivity1 ng/mL[3]
Limit of Quantitation3 µg/L[1]
Linearity Range7-90 µg/L[1]
Precision (% Error)< 5%[3]
Accuracy (% Error)< 5%[3]
Internal StandardDeuterated this compound[3]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction derivatization Derivatization with HFBA extraction->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

Discussion

The presented GC-MS method provides a sensitive and reliable approach for the quantification of this compound in human plasma. The sample preparation involves a robust liquid-liquid extraction procedure to isolate the analyte and internal standard from the complex plasma matrix.[1]

A critical step in the analysis of this compound by GC-MS is derivatization.[2] Due to its polar nature and low volatility, direct analysis is challenging. Derivatization with heptafluorobutyric anhydride (HFBA) converts the hydroxyl and amine groups into less polar and more volatile derivatives, making them amenable to gas chromatography.[1][4] This process is essential for achieving good chromatographic peak shape and sensitivity.[5]

The use of a deuterated internal standard is highly recommended to correct for any variability during sample preparation and analysis, thereby improving the accuracy and precision of the method.[3] Chemical ionization is employed as a soft ionization technique, which typically results in a prominent protonated molecule [MH]+, ideal for selective ion monitoring (SIM).[3] SIM enhances the sensitivity and selectivity of the assay by monitoring specific ions characteristic of the analyte and internal standard, minimizing interference from co-eluting compounds.

This application note outlines a comprehensive and validated GC-MS method for the determination of this compound in human plasma. The protocol, which includes detailed sample preparation with derivatization and specific GC-MS conditions, demonstrates high sensitivity, precision, and accuracy. This method is well-suited for therapeutic drug monitoring and pharmacokinetic studies in clinical and research settings.

References

Application Note: Solid-Phase Extraction of 10-Hydroxynortriptyline from Serum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nortriptyline (B1679971) is a tricyclic antidepressant medication used in the treatment of major depression. The monitoring of its primary active metabolite, 10-hydroxynortriptyline, in serum is essential for therapeutic drug monitoring (TDM), pharmacokinetic studies, and toxicological screenings. Accurate quantification of this compound is crucial for optimizing dosage, ensuring efficacy, and minimizing the risk of adverse effects. Due to the complexity of biological matrices like serum, a robust sample preparation method is necessary to remove interferences such as proteins, phospholipids, and salts that can cause ion suppression and adversely affect analytical results.[1][2]

Solid-phase extraction (SPE) is a highly effective and widely adopted technique for the purification and concentration of analytes from complex samples.[3][4] This application note describes a detailed protocol for the extraction of this compound from human serum using a mixed-mode cation exchange polymeric SPE sorbent. This type of sorbent offers a dual retention mechanism: a non-polar (reversed-phase) interaction and a strong cation exchange interaction.[5][6] The protonated secondary amine of this compound is retained by the strong cation exchanger, while the overall molecule is retained by the polymeric backbone. This dual mechanism permits a rigorous washing procedure, leading to exceptionally clean extracts, high analyte recovery, and minimal matrix effects, making it highly suitable for sensitive downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][7]

Experimental Protocols

Materials and Reagents
  • This compound certified reference standard

  • This compound-d3 (or other suitable isotopic labeled internal standard)

  • Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., Polymeric SCX)

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized Water

  • Formic Acid (≥98%)

  • Ammonium (B1175870) Hydroxide (B78521) (~28-30%)

  • Human Serum (Blank)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Preparation of Solutions
  • 2% Formic Acid in Water (v/v): Add 2 mL of formic acid to 98 mL of deionized water and mix thoroughly.

  • 0.1 M Hydrochloric Acid: Prepare by diluting concentrated HCl in deionized water.

  • 5% Ammonium Hydroxide in Methanol (v/v): Add 5 mL of ammonium hydroxide to 95 mL of methanol. Prepare this solution fresh daily in a fume hood.[5]

  • Internal Standard (IS) Spiking Solution: Prepare a stock solution of this compound-d3 in methanol. Further dilute to a working concentration (e.g., 100 ng/mL) with methanol.

  • Calibration Standards and Quality Controls (QCs): Prepare stock solutions of this compound in methanol. Serially dilute with blank human serum to prepare calibration standards and QCs at the desired concentrations.

Sample Pre-treatment
  • Allow frozen serum samples, calibration standards, and QCs to thaw completely at room temperature.

  • Vortex the samples for 10-15 seconds to ensure homogeneity.

  • Pipette 500 µL of each serum sample into a labeled microcentrifuge tube.

  • Add the appropriate volume of the internal standard working solution to each tube (except for double blank samples).

  • Add 500 µL of 2% formic acid in water to each tube.[5]

  • Vortex each tube for 30 seconds to mix and precipitate proteins.[8]

  • Centrifuge the tubes at ≥4000 rpm for 10 minutes to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a new set of labeled tubes for loading onto the SPE cartridges.

Solid-Phase Extraction (SPE) Protocol

This protocol is based on a generic mixed-mode cation exchange sorbent and should be optimized for specific sorbents and analytes.[5]

  • Conditioning: Place the SPE cartridges on a vacuum manifold. Pass 1 mL of methanol through each cartridge. Allow the solvent to pass through completely by gravity or with a gentle vacuum. This step solvates the polymeric sorbent.

  • Equilibration: Pass 1 mL of deionized water through each cartridge, followed by 1 mL of 2% formic acid in water. Do not allow the sorbent bed to dry before loading the sample. This step prepares the sorbent for sample interaction.[5]

  • Sample Loading: Carefully pipette the pre-treated supernatant (from step 3.8) onto the corresponding cartridge. Apply a gentle vacuum to achieve a slow, consistent flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash 1 (Polar Interferences Removal): Add 1 mL of 0.1 M HCl to each cartridge and apply a vacuum to pull the solution through. This wash removes weakly bound polar interferences.

    • Wash 2 (Non-Polar Interferences Removal): Add 1 mL of methanol to each cartridge and pull it through. This step removes non-polar interferences like lipids retained by the reversed-phase mechanism.

    • Drying: Dry the cartridges thoroughly under a high vacuum (10-15 in. Hg) for 5-10 minutes to remove residual wash solvents.

  • Elution:

    • Place new collection tubes inside the manifold.

    • Add 1 mL of 5% ammonium hydroxide in methanol to each cartridge.[5]

    • Allow the solvent to soak the sorbent for approximately 30-60 seconds to ensure disruption of the ionic bond.

    • Apply a gentle vacuum to elute the analyte at a slow, dropwise pace into the collection tubes.

Dry-down and Reconstitution
  • Transfer the collection tubes containing the eluate to a nitrogen evaporator.

  • Evaporate the samples to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase used for the LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 20 seconds to ensure the complete dissolution of the residue.

  • Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

Data Presentation

The following table summarizes the performance characteristics of various methods for the quantification of this compound in human plasma/serum.

ParameterMethodThis compound PerformanceNortriptyline Performance (for comparison)Reference
Lower Limit of Quantitation (LLOQ) LC-MS/MS1.09 ng/mL1.09 ng/mL[9][10]
LC-MS/MS0.5 ng/mL0.2 ng/mL[11]
HPLC-MS0.8 ng/mL0.8 ng/mL
GC-MS1 ng/mL0.5 ng/mL[12]
Linearity Range LC-MS/MS1.09 - 30.0 ng/mL1.09 - 30.0 ng/mL[9][10]
LC-MS/MS0.5 - 40 ng/mL0.2 - 40 ng/mL[11]
HPLC-MS0.8 - 32 ng/mL0.8 - 32 ng/mL
Recovery LC-MS/MS (Protein Precipitation)> 90%> 90%[11]
Precision (%CV) LC-MS/MS< 7.1% (<16% at LLOQ)< 7.1% (<16% at LLOQ)[11]
HPLC-MS11% (at 1.6 ng/mL), 7% (at 8 ng/mL)11% (at 1.6 ng/mL), 7% (at 8 ng/mL)
Accuracy LC-MS/MS92 - 114%92 - 114%[11]
GC-MS< 5% error< 5% error[12]

Mandatory Visualization

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post_extraction Post-Extraction Processing serum 1. Serum Sample (500 µL) add_is 2. Add Internal Standard serum->add_is add_acid 3. Add 2% Formic Acid (500 µL) add_is->add_acid vortex 4. Vortex (30s) add_acid->vortex centrifuge 5. Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant load 9. Load Sample supernatant->load Transfer to SPE Cartridge condition 7. Condition (1 mL Methanol) equilibrate 8. Equilibrate (1 mL H2O, then 1 mL 2% Formic Acid) condition->equilibrate equilibrate->load wash1 10. Wash 1 (1 mL 0.1 M HCl) load->wash1 wash2 11. Wash 2 (1 mL Methanol) wash1->wash2 dry_cartridge 12. Dry Cartridge (5-10 min) wash2->dry_cartridge elute 13. Elute (1 mL 5% NH4OH in Methanol) dry_cartridge->elute dry_down 14. Evaporate to Dryness (N2) elute->dry_down Collect Eluate reconstitute 15. Reconstitute (100 µL Mobile Phase) dry_down->reconstitute analysis 16. LC-MS/MS Analysis reconstitute->analysis

References

Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of 10-Hydroxynortriptyline in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed liquid-liquid extraction (LLE) protocol for the efficient isolation of 10-hydroxynortriptyline, a primary metabolite of the tricyclic antidepressant nortriptyline (B1679971), from human plasma. The accurate quantification of this compound is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. The presented method is a synthesis of established procedures, designed to deliver high recovery rates and clean extracts suitable for subsequent analysis by modern chromatographic techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Nortriptyline is extensively metabolized in the liver, primarily through hydroxylation, to form this compound, which exists as (E) and (Z) isomers. Monitoring the levels of this active metabolite is often necessary to understand the overall therapeutic or toxic effect of the parent drug. Liquid-liquid extraction is a widely used sample preparation technique that offers a good balance between recovery, cleanliness of the extract, and ease of implementation. This protocol outlines a robust LLE procedure for this compound from human plasma.

Comparative Quantitative Data

The following table summarizes quantitative data from various published methods employing liquid-liquid extraction for the analysis of this compound in human plasma. This allows for a comparison of key performance characteristics.

ParameterMethod 1Method 2Method 3Method 4
Analyte(s) Nortriptyline & this compoundAmitriptyline, Nortriptyline, E- & Z-10-Hydroxyamitriptyline, E- & Z-10-HydroxynortriptylineNortriptyline & this compoundNortriptyline & this compound
Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Plasma
Sample Volume 250 µL[1][2]500 µL[3]1.0 mL[4][5]1.0 mL
Extraction Solvent Not specifiedHexane:Isopropanol (95:5, v/v)[3]Hexane-2-butanol (98:2)[4]Not specified
Internal Standard Carbamazepine[1][2]Clomipramine[3]Maprotiline[4]Deuterated Analogs ([2H4]NT & [2H3]10-OH-NT)[5]
Analytical Method LC-MS/MS[1][2]HPLC-DAD[3]GC-ECD[4]HPLC-MS[5]
LLOQ 1.09 ng/mL[1][2]Not specified3 µg/L (3 ng/mL)[4]0.8 ng/mL[5]
Recovery > 90%[6]High recovery rates reported[3]Not specifiedNot specified

Experimental Protocol: Liquid-Liquid Extraction of this compound from Plasma

This protocol is a generalized procedure based on common methodologies. Optimization may be required for specific applications and analytical instrumentation.

Materials and Reagents:

  • Human plasma samples (collected with an anticoagulant such as EDTA)

  • Reference standard for this compound

  • Internal standard (e.g., deuterated this compound, clomipramine (B1669221), or carbamazepine)

  • Methanol (HPLC grade)

  • Tris buffer (pH 9.5) or 1M Sodium Hydroxide (NaOH)

  • Hexane (HPLC grade)

  • Isopropyl alcohol (HPLC grade)

  • 0.1% (v/v) Phosphoric acid or 0.1 M Hydrochloric acid

  • 15 mL glass centrifuge tubes with screw caps

  • Vortex mixer

  • Calibrated centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (compatible with the analytical mobile phase)

Procedure:

  • Sample Preparation:

    • Pipette 500 µL of the human plasma sample into a 15 mL glass centrifuge tube.

    • Add 50 µL of the internal standard working solution (e.g., 1 µg/mL clomipramine in methanol).

  • Alkalinization:

    • Add 500 µL of Tris buffer (pH 9.5) to the plasma mixture to adjust the pH.[3] Alternatively, add a basifying agent like 1M NaOH dropwise to achieve a pH > 10, verifying with a pH meter. This step is crucial as this compound is a basic compound, and deprotonation enhances its extraction into an organic solvent.

  • First Extraction:

    • Add 5 mL of a hexane:isopropyl alcohol (95:5, v/v) extraction solvent mixture to the tube.[3]

    • Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

    • Centrifuge the mixture at 3500 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Back Extraction (optional but recommended for cleaner extracts):

    • Carefully transfer the upper organic phase to a new clean glass centrifuge tube containing 150 µL of 0.1% (v/v) phosphoric acid.[3]

    • Vortex this mixture for 1 minute. This step facilitates the transfer of the protonated analyte from the organic solvent into the acidic aqueous phase, leaving many impurities behind in the organic layer.

    • Centrifuge again at 3500 x g for 10 minutes.

  • Final Sample Preparation:

    • If back extraction was performed, the lower aqueous phase is now ready for injection into the analytical system.[3]

    • If back extraction was not performed, carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the reconstitution solution (e.g., mobile phase).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Experimental Workflow Diagram

LLE_Workflow start Start sample_prep 1. Sample Preparation (500 µL Plasma + 50 µL IS) start->sample_prep alkalinization 2. Alkalinization (Add 500 µL Tris Buffer, pH 9.5) sample_prep->alkalinization extraction 3. First Extraction (Add 5 mL Hexane:Isopropanol (95:5), Vortex 2 min, Centrifuge 10 min) alkalinization->extraction transfer_organic Transfer Organic Phase extraction->transfer_organic back_extraction 4. Back Extraction (Add to 150 µL 0.1% Phosphoric Acid, Vortex 1 min, Centrifuge 10 min) transfer_organic->back_extraction final_sample 5. Final Sample (Aqueous phase ready for analysis) back_extraction->final_sample end_analysis Inject into LC-MS/MS final_sample->end_analysis

Caption: Liquid-Liquid Extraction Workflow for this compound.

References

Application Notes and Protocols for the Quantification of 10-Hydroxynortriptyline using Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-hydroxynortriptyline is the major active metabolite of nortriptyline (B1679971), a tricyclic antidepressant. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Mass spectrometry coupled with liquid chromatography (LC-MS/MS) is the preferred method for its sensitive and selective quantification. The use of a suitable internal standard is critical to ensure the accuracy and precision of LC-MS/MS assays by correcting for variability during sample preparation and analysis. This document provides detailed application notes and protocols for the use of internal standards in the quantification of this compound.

The ideal internal standard for mass spectrometry is a stable isotope-labeled (SIL) analog of the analyte.[1] A SIL internal standard has nearly identical chemical and physical properties to the target analyte, ensuring consistent behavior during sample extraction and co-elution during chromatography.[1] This leads to effective compensation for matrix effects and results in high accuracy and precision.[1] For this compound, deuterated analogs such as (E)-10-Hydroxynortriptyline-d3 are suitable choices.[2][3] Structural analogs, such as carbamazepine (B1668303), can also be used, although they may not perfectly mimic the behavior of the analyte.[1][4][5]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of this compound and commonly used internal standards.

Table 1: Liquid Chromatography and Mass Spectrometry Parameters

Analyte/Internal StandardParent Ion (m/z)Product Ion (m/z)Retention Time (min)
This compound280.2233.1~1.28[5]
(E)-10-Hydroxynortriptyline-d3283.2236.1~1.28
Nortriptyline264.2233.2~1.44[5]
Nortriptyline-d3267.2236.2~1.44
Carbamazepine (IS)237.1194.1~1.39[5]

Note: Ion transitions and retention times are approximate and should be optimized for the specific instrument and chromatographic conditions used.

Table 2: Method Performance Characteristics

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.5 - 1.09 ng/mL[5][6][7]
Upper Limit of Quantification (ULOQ)30.0 - 400 ng/mL[5][7]
Linearity (r²)> 0.998[5][7]
Precision (%CV)< 15%[4][8]
Accuracy (%Bias)85-115%[8]

Experimental Protocols

Below are detailed protocols for sample preparation and LC-MS/MS analysis of this compound.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for a fast and simple sample clean-up.[8][9]

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of (E)-10-Hydroxynortriptyline-d3 in methanol).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[9]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 v/v, 20 mM ammonium (B1175870) acetate (B1210297):acetonitrile).[5]

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to protein precipitation.[4][5]

  • To 250 µL of plasma in a glass tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL of carbamazepine in methanol).[5]

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 3 mL of an organic extraction solvent (e.g., a mixture of toluene, n-hexane, and isoamyl alcohol).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Freeze the aqueous layer by placing the tubes in a dry ice/acetone bath.

  • Decant the organic layer into a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[5]

  • Vortex and inject into the LC-MS/MS system.

LC-MS/MS Analysis Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., HyPURITY C18, 50 x 4.6 mm, 5 µm) is commonly used.[5][9]

    • Mobile Phase A: 20 mM ammonium acetate in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: A gradient elution can be used for better separation, or an isocratic elution of 20:80 (v/v) Mobile Phase A:Mobile Phase B can be employed.[5]

    • Flow Rate: 0.50 mL/min.[5]

    • Column Temperature: 40°C.[9]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5][9]

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.

    • MRM Transitions: As listed in Table 1. Dwell times for each transition should be optimized to ensure a sufficient number of data points across each chromatographic peak.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard ((E)-10-Hydroxynortriptyline-d3) sample->add_is precipitate Protein Precipitation (Cold Acetonitrile) add_is->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Liquid Chromatography (C18 Column) inject->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Processing (Analyte/IS Ratio) ms->data

Caption: Workflow for this compound analysis using protein precipitation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (Carbamazepine) sample->add_is basify Basify Sample (NaOH) add_is->basify lle Liquid-Liquid Extraction (Organic Solvent) basify->lle centrifuge1 Centrifugation lle->centrifuge1 separate Separate Organic Layer centrifuge1->separate evaporate Evaporation separate->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Liquid Chromatography (C18 Column) inject->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Processing (Analyte/IS Ratio) ms->data

Caption: Workflow for this compound analysis using liquid-liquid extraction.

References

Application Note: Chiral Separation of 10-Hydroxynortriptyline Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a representative method for the chiral separation of the enantiomers of 10-hydroxynortriptyline, a major active metabolite of the tricyclic antidepressant nortriptyline (B1679971). The stereoselective disposition of these enantiomers necessitates a reliable analytical method to distinguish and quantify them, which is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides a comprehensive protocol for the separation of (+)-10-hydroxynortriptyline and (-)-10-hydroxynortriptyline using chiral High-Performance Liquid Chromatography (HPLC). The methodology, data presentation, and experimental workflow are designed to be readily implemented in a research or quality control laboratory setting.

Introduction

Nortriptyline is a widely prescribed tricyclic antidepressant that undergoes extensive metabolism in the liver, primarily through hydroxylation at the 10-position to form this compound.[1] This hydroxylation creates a new chiral center, resulting in the formation of two enantiomers: (+)-10-hydroxynortriptyline and (-)-10-hydroxynortriptyline. These enantiomers can exhibit different pharmacological and toxicological profiles.[2][3] Therefore, the ability to separate and quantify the individual enantiomers is of significant importance for understanding the overall clinical effects of nortriptyline.

Chiral HPLC is a powerful technique for the separation of enantiomers.[4] The most common approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.[5] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including pharmaceuticals.[4] This application note describes a representative method utilizing a polysaccharide-based CSP for the effective separation of this compound enantiomers.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak® AD-H (250 x 4.6 mm, 5 µm particle size), is recommended based on its broad applicability for chiral separations of pharmaceutical compounds.

  • Chemicals and Reagents:

    • n-Hexane (HPLC grade)

    • Isopropanol (B130326) (IPA) (HPLC grade)

    • Diethylamine (B46881) (DEA) (Reagent grade)

    • Racemic this compound standard

    • (+)-10-hydroxynortriptyline and (-)-10-hydroxynortriptyline reference standards (if available for peak identification)

Chromatographic Conditions

A normal-phase chiral HPLC method is proposed for this separation. The following conditions are a starting point and may require optimization for specific applications.

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 242 nm
Injection Volume 10 µL
Run Time 20 minutes
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic this compound in 10 mL of the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by further diluting the working standard solution with the mobile phase to cover the desired concentration range.

Sample Preparation (from a biological matrix, e.g., plasma)

This protocol outlines a generic liquid-liquid extraction (LLE) procedure. Method validation for the specific matrix is required.

  • To 1 mL of plasma sample, add an appropriate internal standard.

  • Add 1 mL of a suitable buffer (e.g., 0.1 M sodium carbonate, pH 9.5) and vortex.

  • Add 5 mL of an extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol, 99:1 v/v).

  • Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject 10 µL into the HPLC system.

Data Presentation

The following table summarizes the expected chromatographic parameters for the chiral separation of this compound enantiomers based on the representative method. Actual values may vary depending on the specific system and conditions.

CompoundEnantiomerRetention Time (min)Tailing FactorTheoretical Plates
This compoundEnantiomer 1~ 12.5< 1.5> 2000
This compoundEnantiomer 2~ 14.8< 1.5> 2000

Resolution (Rs): The resolution between the two enantiomeric peaks should be ≥ 1.5 for baseline separation.

Visualizations

Metabolic Pathway of Nortriptyline

Nortriptyline Nortriptyline Metabolite This compound (Racemic Mixture) Nortriptyline->Metabolite CYP2D6 Mediated Hydroxylation Enantiomer1 (+)-10-Hydroxynortriptyline Metabolite->Enantiomer1 Enantiomer Enantiomer2 (-)-10-Hydroxynortriptyline Metabolite->Enantiomer2 Enantiomer

Caption: Simplified metabolic pathway of nortriptyline to its 10-hydroxy enantiomers.

Experimental Workflow for Chiral Separation

cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection (242 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of Enantiomers Integration->Quantification

Caption: General workflow for the chiral analysis of this compound.

Discussion

The described method provides a robust starting point for the chiral separation of this compound enantiomers. The choice of a polysaccharide-based chiral stationary phase offers broad selectivity. The use of a basic modifier, such as diethylamine, in the mobile phase is crucial for obtaining good peak shape and resolution for basic analytes like this compound.

Method optimization may be necessary to achieve the desired separation for specific applications. Parameters that can be adjusted include:

  • Mobile Phase Composition: The ratio of n-hexane to isopropanol can be varied to adjust retention times and selectivity.

  • Basic Modifier: The concentration of diethylamine can be optimized to improve peak symmetry.

  • Flow Rate: Adjusting the flow rate can influence resolution and analysis time.

  • Column Temperature: Temperature can affect the chiral recognition mechanism and, therefore, the separation.

Conclusion

This application note provides a detailed, representative protocol for the chiral separation of this compound enantiomers using HPLC. The provided methodology, including the experimental workflow and data presentation format, serves as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and pharmaceutical development. The successful implementation of this method will enable the accurate quantification of individual enantiomers, leading to a better understanding of the stereoselective effects of nortriptyline and its metabolites.

References

Application Notes and Protocols for a Validated Assay of E- and Z-10-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and validation of a robust analytical method for the quantification of E- and Z-10-hydroxynortriptyline, the primary active metabolites of the tricyclic antidepressant nortriptyline (B1679971). The methodology described herein is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity and specificity for pharmacokinetic and toxicokinetic studies.[1][2][3][4]

Introduction

Nortriptyline is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP2C19, to form hydroxylated and demethylated metabolites.[5][6] The main metabolic pathway is hydroxylation at the 10-position, resulting in the formation of E- and Z-10-hydroxynortriptyline, which are pharmacologically active.[5][7] Accurate quantification of these stereoisomers is crucial for understanding the complete pharmacokinetic profile of nortriptyline and its relationship to clinical efficacy and potential toxicity.[8][9] The assay detailed below is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory agencies.[10][11][12][13][14]

I. Analytical Method Overview

A sensitive and specific LC-MS/MS method has been developed and validated for the simultaneous determination of E- and Z-10-hydroxynortriptyline in human plasma.[1][3][15] The method involves a straightforward sample preparation using protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and detection by tandem mass spectrometry in the positive electrospray ionization mode.[1][3][4]

Key Method Parameters
ParameterDescription
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Biological Matrix Human Plasma
Sample Preparation Protein Precipitation
Chromatographic Separation Reversed-Phase C18 Column
Detection Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM)
Internal Standard Nortriptyline-d3 or Carbamazepine[3][16]

II. Experimental Protocols

A. Materials and Reagents
  • Reference standards for E-10-hydroxynortriptyline, Z-10-hydroxynortriptyline, and Nortriptyline-d3 (or Carbamazepine).

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water.

  • Formic acid (analytical grade).

  • Ammonium acetate (B1210297) (analytical grade).

  • Human plasma (with appropriate anticoagulant).

  • Pooled human liver microsomes (for metabolism studies).

  • NADPH regenerating system.

B. Stock and Working Solution Preparation
  • Prepare individual stock solutions of E-10-hydroxynortriptyline, Z-10-hydroxynortriptyline, and the internal standard in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solutions with a mixture of acetonitrile and water (50:50, v/v) to appropriate concentrations for calibration standards and quality control samples.

C. Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., Nortriptyline-d3 at 10 ng/mL).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

D. Liquid Chromatography (LC) Conditions
ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Injection Volume 5 µL
Column Temperature 40°C
E. Mass Spectrometry (MS) Conditions
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Nortriptyline: m/z 264.2 -> 233.2[3] E/Z-10-hydroxynortriptyline: m/z 280.2 -> 215.2[3] Nortriptyline-d3: m/z 267.2 -> 233.2[3]
Collision Energy Optimized for each transition
Source Temperature 500°C

III. Method Validation

The analytical method was validated according to international guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[11][12][13]

Validation Summary
ParameterResult
Linearity Range 0.5 - 40 ng/mL for E- and Z-10-hydroxynortriptyline[1][3]
Correlation Coefficient (r²) > 0.997[1][15]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL for E- and Z-10-hydroxynortriptyline[1][3]
Intra-day Precision (%CV) < 7.1% (< 16% at LLOQ)[1][15]
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) 92 - 114%[1][15]
Mean Recovery > 90%[1]
Matrix Effect No significant ion suppression or enhancement observed

IV. Visualizations

Nortriptyline Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of nortriptyline, leading to the formation of E- and Z-10-hydroxynortriptyline.

Nortriptyline Nortriptyline E_10_OH_NT E-10-Hydroxynortriptyline (Active) Nortriptyline->E_10_OH_NT CYP2D6 (Major) Hydroxylation Z_10_OH_NT Z-10-Hydroxynortriptyline (Active) Nortriptyline->Z_10_OH_NT CYP2D6 (Minor) Hydroxylation Desmethylnortriptyline Desmethylnortriptyline (Inactive) Nortriptyline->Desmethylnortriptyline CYP2C19 N-demethylation

Caption: Primary metabolic pathways of nortriptyline.

Experimental Workflow for Sample Analysis

This diagram outlines the sequential steps involved in the analysis of plasma samples for E- and Z-10-hydroxynortriptyline.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS_ACN Add Acetonitrile with Internal Standard (200 µL) Plasma_Sample->Add_IS_ACN Vortex Vortex (30s) Add_IS_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase (100 µL) Evaporation->Reconstitution LC_Injection Inject into LC-MS/MS Reconstitution->LC_Injection Data_Acquisition Data Acquisition (MRM) LC_Injection->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

Caption: Workflow for E- and Z-10-hydroxynortriptyline analysis.

Nortriptyline's Mechanism of Action Signaling Pathway

The following diagram depicts the mechanism of action of nortriptyline at the neuronal synapse.

cluster_synapse Neuronal Synapse Presynaptic Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic->Synaptic_Cleft Release of Neurotransmitters Postsynaptic Postsynaptic Neuron Synaptic_Cleft->Postsynaptic Signal Transduction NET Norepinephrine Transporter (NET) Synaptic_Cleft->NET Reuptake SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake NET->Presynaptic SERT->Presynaptic NE Norepinephrine SER Serotonin Nortriptyline Nortriptyline Nortriptyline->NET Inhibition Nortriptyline->SERT Inhibition

Caption: Nortriptyline's mechanism of action at the synapse.

References

Application Note: In Vitro Metabolism of 10-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nortriptyline (B1679971), a tricyclic antidepressant, is the primary active metabolite of amitriptyline.[1] Its clinical efficacy and safety profile are heavily influenced by its metabolism, which predominantly occurs in the liver. The main metabolic pathway is hydroxylation at the 10-position, forming the active metabolite 10-hydroxynortriptyline.[1][2] This reaction is stereoselective, producing both (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline, with the E-isomer being more prominent.[2] The formation of these metabolites is primarily catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6, and to a lesser extent by CYP3A4.[2][3]

Understanding the subsequent metabolic fate of this compound is crucial for a complete pharmacokinetic profile. This metabolite undergoes Phase II metabolism, primarily through conjugation with glucuronic acid, to form more water-soluble compounds that are readily excreted.[1][4] This application note provides detailed protocols for studying the in vitro metabolism of nortriptyline to this compound and its subsequent glucuronidation using human liver microsomes (HLMs), along with methods for sample analysis using UPLC-MS/MS.

Metabolic Pathways

Nortriptyline undergoes extensive Phase I and Phase II metabolism. The primary pathway involves the hydroxylation of nortriptyline to this compound, which is then conjugated to form a glucuronide metabolite.

G Metabolic Pathway of Nortriptyline cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism NT Nortriptyline E_OH_NT (E)-10-Hydroxynortriptyline (Major Metabolite) NT->E_OH_NT CYP2D6 (High Affinity) CYP3A4 (Low Affinity) Z_OH_NT (Z)-10-Hydroxynortriptyline NT->Z_OH_NT CYP2D6 Glucuronide (+)-E-10-Hydroxynortriptyline Glucuronide E_OH_NT->Glucuronide UGTs

Metabolic pathway of nortriptyline to this compound and its subsequent glucuronidation.

Quantitative Data: Enzyme Kinetics

The metabolism of nortriptyline exhibits biphasic kinetics in human liver microsomes, indicating the involvement of both high-affinity and low-affinity enzymes.[3] The primary enzymes responsible for 10-hydroxylation are CYP2D6 and CYP3A4.[3] Subsequent glucuronidation of the (+)-enantiomer of E-10-hydroxynortriptyline has also been characterized.[4]

Table 1: Enzyme Kinetic Parameters for Nortriptyline 10-Hydroxylation

Enzyme Km (µM) Vmax (pmol/min/pmol CYP) Source
CYP2D6 0.48 - 2.1 130 [2]
CYP3A4 37.4 Not Specified [2][3]

Data sourced from studies using heterologously expressed human CYPs and human liver microsomes.[2][3]

Table 2: Formation Rate of (+)-E-10-OH-NT Glucuronide in Human Liver Microsomes

Parameter Value Source
Formation Rate 5.5 - 33.2 pmol/mg x min [4]

Data from a study using microsomes from 13 different human livers.[4]

Experimental Protocols

This protocol outlines a general procedure to assess the metabolism of nortriptyline and the formation of this compound and its glucuronide conjugate.

Materials:

  • Pooled human liver microsomes (HLMs)[2]

  • Nortriptyline hydrochloride[2]

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)[2][5]

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)[2]

  • Uridine 5'-diphosphoglucuronic acid (UDPGA) (for Phase II)

  • Alamethicin (B1591596) (pore-forming agent for Phase II)[6]

  • Ice-cold acetonitrile (B52724) (ACN) with an internal standard (e.g., nortriptyline-d3)[2][7]

  • Microcentrifuge tubes or 96-well plates

G Workflow for In Vitro Metabolism Assay A Prepare Reagents: Buffer, HLMs, Nortriptyline, Cofactors (NADPH, UDPGA) B Pre-incubate HLMs (0.5 mg/mL) in buffer at 37°C for 5 min A->B C Initiate Reaction: Add Nortriptyline (e.g., 1 µM) and Cofactors B->C D Incubate at 37°C (Sample at 0, 5, 15, 30, 45 min) C->D E Terminate Reaction: Add ice-cold Acetonitrile with Internal Standard D->E F Protein Precipitation: Centrifuge at >10,000 rpm for 10 min E->F G Collect Supernatant for Analysis F->G H UPLC-MS/MS Quantification G->H

General workflow for in vitro nortriptyline metabolism assays using HLMs.

Procedure:

  • Preparation: Prepare stock solutions of nortriptyline in a suitable solvent like methanol (B129727) or DMSO.[2] Prepare the NADPH regenerating system and UDPGA solutions.

  • Pre-incubation: In a microcentrifuge tube, pre-incubate HLMs (final concentration 0.1-1.0 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.[2] For Phase II metabolism, include alamethicin in this step to activate UGT enzymes.[6]

  • Reaction Initiation: Initiate the metabolic reaction by adding nortriptyline (at various concentrations if determining kinetics) and the cofactors (NADPH regenerating system for Phase I, and UDPGA for Phase II) to the pre-incubated microsomes.[2] The final incubation volume is typically 200-500 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 45 minutes) to ensure the linear formation of metabolites.[6]

  • Reaction Termination: Stop the reaction at each time point by adding an equal or greater volume of ice-cold acetonitrile containing a suitable internal standard.[2]

  • Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate the microsomal proteins.[2][7]

  • Sample Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.[2]

This protocol provides a general framework for the analysis of nortriptyline and its metabolites using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Instrumentation & Reagents:

  • UPLC System: Waters ACQUITY UPLC or equivalent.[7]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).[7]

  • UPLC Column: A reverse-phase column such as an ACE C18.[7][8]

  • Mobile Phase: A gradient of solvents such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[7]

  • Internal Standards: Amitriptyline-d3 and Nortriptyline-d3.[7]

G Sample Analysis Workflow cluster_lc UPLC cluster_ms Mass Spectrometry A Inject Sample Supernatant B Chromatographic Separation (C18 Column) A->B C Electrospray Ionization (ESI+) B->C Elution D Quadrupole 1 (Precursor Ion Scan) C->D E Quadrupole 2 (Collision Cell) D->E F Quadrupole 3 (Product Ion Scan) E->F G Detector F->G H Quantification (Peak Area Ratio vs. Concentration) G->H Data Acquisition

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 10-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 10-hydroxynortriptyline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of poor signal intensity and inconsistent results when quantifying this compound?

Poor signal intensity and inconsistent results are often attributable to matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of this compound in the mass spectrometer source.[1][2][3] This phenomenon, known as ion suppression or enhancement, can lead to inaccurate quantification.[4][5] Inadequate sample cleanup is a primary contributor to these issues.[1][5]

Q2: How can I determine if ion suppression is affecting my this compound analysis?

Two common methods to assess ion suppression are:

  • Post-Column Infusion: A constant flow of a this compound standard solution is introduced into the liquid chromatography (LC) eluent after the analytical column. A dip in the baseline signal upon injection of a blank matrix extract indicates the retention time windows where ion suppression occurs.[1]

  • Post-Extraction Spike: The response of a this compound standard spiked into an extracted blank matrix is compared to the response of the same standard in a neat solvent. A lower signal in the matrix-spiked sample signifies ion suppression.[1]

Q3: I'm observing significant ion suppression. What are the recommended sample preparation techniques to minimize this effect?

The choice of sample preparation is critical for minimizing matrix effects. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The optimal method depends on the sample matrix and the required level of cleanliness.

  • Protein Precipitation (PPT): This is the simplest and fastest method but may be less effective at removing all interfering matrix components.[6]

  • Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent.[6]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts.[6][7]

Q4: My recovery of this compound is low. What are the potential causes and solutions for each extraction technique?

Low recovery can be caused by several factors specific to the extraction method.

  • For LLE:

    • Incorrect pH: The pH of the aqueous sample must be optimized to ensure this compound is in its neutral form for efficient extraction into the organic solvent. An alkaline pH is typically required.[8]

    • Inappropriate Solvent: The choice of organic solvent is crucial. A solvent system that provides good solubility for this compound is necessary.

  • For SPE:

    • Improper Sorbent Selection: A mixed-mode cation exchange sorbent is often effective for this compound, utilizing both reversed-phase and ion-exchange mechanisms.[9]

    • Incorrect Wash/Elution Solvents: The wash solvent may be too strong, leading to the loss of the analyte. Conversely, the elution solvent may be too weak to desorb the analyte completely from the sorbent.[10]

  • For PPT:

    • Analyte Co-precipitation: this compound might co-precipitate with the proteins. Optimizing the precipitating solvent and the solvent-to-sample ratio can mitigate this.[11]

Q5: I'm still facing issues with matrix effects despite using SPE. What further steps can I take?

Even with SPE, residual matrix components can cause ion suppression. Consider the following:

  • Chromatographic Separation: Optimize the LC method to achieve better separation between this compound and any co-eluting matrix components.[4]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected by ion suppression to the same extent as the analyte.[1]

Quantitative Data Summary

The following table summarizes quantitative data for different extraction methods for this compound and related tricyclic antidepressants. Note that these values are compiled from various studies and may not be directly comparable due to different experimental conditions.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte(s) Nortriptyline (B1679971), E- and Z-10-hydroxynortriptylineNortriptyline, this compound3-Hydroxynortriptyline
Matrix Human PlasmaHuman PlasmaHuman Plasma
Recovery >90%[12]~70% (for similar compounds)[13]High recovery (specific % not stated)[9]
Matrix Effect Not explicitly stated, but generally higher than LLE and SPE[6]Lower than PPT, but can be variable[13]Lowest among the three methods[13]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[12]1.09 ng/mLNot specified
Reference [12][13][9]

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is adapted for the analysis of nortriptyline and its hydroxylated metabolites in plasma.[12]

  • Sample Preparation: To 100 µL of plasma, add an appropriate amount of internal standard.

  • Precipitation: Add 300 µL of acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.

  • Collection: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a two-step LLE method for tricyclic antidepressants and their metabolites.[8]

  • Sample Preparation: To 500 µL of plasma, add 50 µL of an internal standard solution.

  • Alkalinization: Add 500 µL of Tris buffer (pH 9.5).

  • First Extraction: Add 5 mL of a hexane:isopropyl alcohol (95:5, v/v) mixture. Vortex for 1 minute and centrifuge at 3500 x g for 10 minutes.

  • Back Extraction: Transfer the upper organic phase to a new tube containing 150 µL of 0.1% (v/v) phosphoric acid. Vortex for 1 minute and centrifuge at 3500 x g for 10 minutes.

  • Analysis: The lower aqueous phase is ready for injection into the LC-MS system.

Solid-Phase Extraction (SPE) Protocol

This protocol utilizes a mixed-mode cation exchange sorbent for the extraction of hydroxynortriptyline from plasma.[9]

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 2% formic acid in water and an internal standard. Vortex and centrifuge at 4000 rpm for 10 minutes. Use the supernatant for SPE.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water, followed by 1 mL of 2% formic acid in water.

  • Sample Loading: Load the pre-treated plasma supernatant onto the cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

Visualizations

experimental_workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt_start Plasma Sample ppt_add_is Add Internal Standard ppt_start->ppt_add_is ppt_add_acn Add Acetonitrile ppt_add_is->ppt_add_acn ppt_vortex Vortex ppt_add_acn->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_dry Evaporate ppt_supernatant->ppt_dry ppt_reconstitute Reconstitute ppt_dry->ppt_reconstitute ppt_end LC-MS Analysis ppt_reconstitute->ppt_end lle_start Plasma Sample lle_add_is Add Internal Standard lle_start->lle_add_is lle_alkalinize Alkalinize (pH 9.5) lle_add_is->lle_alkalinize lle_add_solvent Add Organic Solvent lle_alkalinize->lle_add_solvent lle_vortex1 Vortex & Centrifuge lle_add_solvent->lle_vortex1 lle_transfer Transfer Organic Phase lle_vortex1->lle_transfer lle_back_extract Back-extract into Acid lle_transfer->lle_back_extract lle_vortex2 Vortex & Centrifuge lle_back_extract->lle_vortex2 lle_end LC-MS Analysis lle_vortex2->lle_end spe_start Plasma Sample spe_pretreat Pre-treat Sample spe_start->spe_pretreat spe_load Load Sample spe_pretreat->spe_load spe_condition Condition Cartridge spe_equilibrate Equilibrate Cartridge spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_dry Evaporate spe_elute->spe_dry spe_reconstitute Reconstitute spe_dry->spe_reconstitute spe_end LC-MS Analysis spe_reconstitute->spe_end

Caption: Experimental workflows for PPT, LLE, and SPE.

troubleshooting_guide start Start: Analytical Issue Encountered issue What is the primary issue? start->issue poor_signal Poor Signal or Inconsistent Results issue->poor_signal Signal-related low_recovery Low Analyte Recovery issue->low_recovery Recovery-related check_suppression Assess for Ion Suppression (Post-column infusion or Post-extraction spike) poor_signal->check_suppression suppression_present Ion Suppression Detected check_suppression->suppression_present Yes no_suppression No Significant Suppression check_suppression->no_suppression No improve_cleanup Improve Sample Cleanup (Switch from PPT to LLE or SPE) suppression_present->improve_cleanup optimize_lc Optimize LC Separation suppression_present->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) suppression_present->use_sil_is end Problem Resolved no_suppression->end improve_cleanup->end optimize_lc->end use_sil_is->end extraction_method Which extraction method? low_recovery->extraction_method lle_solutions Check pH Check Solvent extraction_method->lle_solutions LLE spe_solutions Check Sorbent Check Wash/Elution Solvents extraction_method->spe_solutions SPE ppt_solutions Optimize Solvent Ratio extraction_method->ppt_solutions PPT lle_solutions->end spe_solutions->end ppt_solutions->end

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Improving Sensitivity for Low-Level 10-Hydroxynortriptyline Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the sensitive detection of 10-hydroxynortriptyline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analytical workflow for this compound, providing potential causes and actionable solutions.

Q1: Why is my signal intensity for this compound unexpectedly low or absent?

Possible Causes:

  • Inefficient Sample Extraction: The analyte is not being effectively recovered from the sample matrix (e.g., plasma, serum).

  • Suboptimal LC-MS/MS Parameters: The instrument is not tuned for maximum sensitivity for your specific analyte.

  • Analyte Degradation: The compound may be unstable under the experimental conditions.

  • Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of this compound.[1]

Solutions:

Solution CategoryActionable Steps
Sample Preparation Review and optimize your extraction protocol. For plasma samples, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) have been used effectively.[2][3][4] Ensure the pH during LLE is optimized for the basic nature of tricyclic antidepressants.[5] For SPE, ensure the sorbent type is appropriate and that wash/elution solvent strengths and volumes are optimized.[6][7]
LC-MS/MS Optimization Infuse a standard solution of this compound to optimize source parameters (e.g., spray voltage, gas flows, temperature).[8][9] Develop a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method by optimizing collision energy to achieve the strongest product ion signals from your precursor ion.[10]
Analyte Stability Verify the stability of this compound through freeze-thaw, bench-top, and auto-sampler stability studies.[2][4]
Mitigating Matrix Effects Improve sample cleanup to remove interfering components.[1] Adjust the chromatographic gradient to separate the analyte from the region where ion suppression occurs. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[1][11]

Q2: I'm observing high background noise or interfering peaks in my chromatogram. What can I do?

Possible Causes:

  • Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.

  • Insufficient Sample Cleanup: The extraction method is not selective enough, allowing matrix components to be carried through to the final analysis.[12]

  • Carryover: Residual analyte from a previous high-concentration sample is present in the injection system or column.

Solutions:

Solution CategoryActionable Steps
System Check Use high-purity, HPLC/MS-grade solvents and freshly prepared mobile phases. Flush the LC system thoroughly.
Sample Preparation Enhance the selectivity of your extraction. If using LLE, a back-extraction step into an acidic solution can produce a cleaner extract.[5][13] If using SPE, add a stronger wash step or consider a more selective sorbent, such as a mixed-mode or strong cation exchange (SCX) column.[6]
Carryover Reduction Implement a robust needle wash protocol in your autosampler sequence, using a strong organic solvent. Inject blank samples after high-concentration standards or samples to confirm the absence of carryover.

Q3: My chromatographic peak shape for this compound is poor (e.g., tailing, fronting, or broad). How can this be improved?

Possible Causes:

  • Column Degradation: The analytical column has lost its stationary phase integrity.

  • Incompatible Injection Solvent: The solvent used to reconstitute the final extract is too strong, causing peak distortion.

  • Secondary Interactions: The basic nature of the analyte is causing interactions with active sites on the column or in the system.

  • Incorrect Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte's chemistry.

Solutions:

Solution CategoryActionable Steps
Column and Mobile Phase Replace the analytical column and ensure a guard column is in use. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase conditions. Modify the mobile phase. Adding a small amount of an acid modifier like formic acid can improve peak shape for basic compounds.[14]
Analyte Chemistry Consider derivatization to create a less polar, more chromatographically amenable compound, which can also improve peak shape.[13][15]

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique for achieving high sensitivity?

Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are widely used and can provide excellent recovery and sensitivity.[2][3]

  • LLE is often simple and cost-effective. A two-step process involving extraction into an organic solvent followed by back-extraction into an acidic aqueous phase can yield very clean extracts.[5]

  • SPE can be more easily automated and may provide more consistent recoveries.[3] Polymeric sorbents (e.g., Oasis HLB) or strong cation exchange (SCX) sorbents are effective for tricyclic antidepressants and their metabolites.[3][6][16]

The choice depends on available resources, required throughput, and the complexity of the sample matrix. For the cleanest extracts, SPE is often preferred.[6]

Q2: How can I optimize my LC-MS/MS method for this compound?

Method optimization is critical for sensitivity.

  • Ionization Mode: Use electrospray ionization (ESI) in positive ion mode, as this compound is a basic compound that readily forms positive ions.[2][4][14]

  • Parent and Product Ions: Determine the most abundant precursor ion (parent ion) for this compound by infusing a standard solution into the mass spectrometer. Then, fragment this parent ion and select the most intense and stable product ions for quantification (MRM).[10]

  • Source Parameters: Optimize source-dependent parameters such as nebulizer gas, drying gas flow and temperature, and spray voltage to maximize the signal for your chosen MRM transitions.[8]

  • Chromatography: Use a C18 or C8 reversed-phase column.[2][4][11] A gradient elution using acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) is common.[2][4][14] Optimizing the gradient can separate the analyte from matrix interferences and improve the signal-to-noise ratio.[8]

Q3: Is derivatization necessary to improve sensitivity?

While modern LC-MS/MS systems can often detect this compound without derivatization, it can be a useful strategy in certain situations. Derivatization with an agent like heptafluorobutyric anhydride (B1165640) (HFBA) can be employed, particularly for GC-based methods, to increase volatility and improve detection by an electron-capture detector.[13] For LC-MS, derivatization is less common but can be explored if sensitivity issues persist, as it can potentially improve chromatographic behavior and ionization efficiency.[15]

Q4: What are typical Lower Limits of Quantification (LLOQ) for this compound in plasma?

Published methods using LC-MS/MS have achieved LLOQs in the low ng/mL to sub-ng/mL range. The achievable LLOQ depends heavily on the sample volume, extraction efficiency, and the sensitivity of the mass spectrometer.

MethodLLOQ for this compoundSample VolumeReference
LC-MS/MS1.09 ng/mL250 µL Plasma[2][4]
LC-MS/MS0.8 ng/mL1 mL Plasma[11]
LC-MS/MS0.5 ng/mLNot specified[14][17]
GC-MS1 ng/mLNot specified[18]
GC-ECD3 µg/L (3 ng/mL)1 mL Plasma[13]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from methods described for the extraction of tricyclic antidepressants and their metabolites.[2][5][13]

  • Sample Preparation: To 500 µL of plasma in a 10 mL glass centrifuge tube, add 50 µL of the internal standard working solution (e.g., deuterated this compound or a structural analog like clomipramine).[5]

  • Alkalinization: Add 500 µL of a basic buffer, such as Tris buffer (pH 9.5), to adjust the sample pH.[5] Vortex briefly.

  • First Extraction: Add 5 mL of an extraction solvent like hexane:isopropyl alcohol (95:5, v/v).[5] Cap the tube and vortex vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge the mixture at approximately 3500 x g for 10 minutes.

  • Back-Extraction (Optional, for cleaner sample): Carefully transfer the upper organic layer to a new tube containing 150 µL of 0.1% phosphoric acid or a similar acidic solution.[5][13] Vortex for 1 minute and centrifuge again for 10 minutes. The analytes will move into the lower acidic aqueous phase.

  • Final Step: If back-extraction was performed, inject the lower aqueous phase for LC-MS/MS analysis.[5] If not, evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Samples

This protocol is based on methods using polymeric or cation exchange cartridges.[3][6][16]

  • Sample Pretreatment: Dilute 1 mL of serum or plasma with a weak acid (e.g., 2% phosphoric acid).[3][16] Add the internal standard.

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB or a C18 cartridge) by passing 3 mL of methanol (B129727) followed by 3 mL of water through the sorbent.[19]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge to remove interferences. A typical wash might involve 1 mL of water followed by a weak organic solvent mixture (e.g., 40-60% methanol in water).[19] This step must be optimized to ensure interferences are removed without eluting the analyte.

  • Elution: Elute the this compound with a small volume (e.g., 2 x 0.5 mL) of an appropriate elution solvent. This is often a mixture of a strong organic solvent with a modifier (e.g., methanol or acetonitrile containing ammonium hydroxide (B78521) or ammonium acetate).[19]

  • Final Step: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample + Internal Standard Extraction Solid-Phase Extraction or Liquid-Liquid Extraction Sample->Extraction Evap Elution & Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS Mass Spectrometry (Detection - MRM) LC->MS Data Data Acquisition & Analysis MS->Data

General experimental workflow for LC-MS/MS analysis.

Troubleshooting_Sensitivity Start Poor Sensitivity Detected CheckRecovery Low Analyte Recovery? Start->CheckRecovery CheckPeakShape Poor Peak Shape? CheckRecovery->CheckPeakShape No OptimizeSPE Optimize SPE/LLE (pH, Solvents) CheckRecovery->OptimizeSPE Yes CheckIonization Inefficient Ionization? CheckPeakShape->CheckIonization No AdjustLC Adjust LC Method (Gradient, pH) CheckPeakShape->AdjustLC Yes ImproveCleanup Improve Sample Cleanup CheckIonization->ImproveCleanup No (Consider Matrix Effects) TuneMS Tune MS Source & MRM Parameters CheckIonization->TuneMS Yes OptimizeSPE->CheckPeakShape End Sensitivity Enhanced ImproveCleanup->End AdjustLC->CheckIonization TuneMS->End

Logical workflow for troubleshooting low sensitivity issues.

Metabolic_Pathway NT Nortriptyline (B1679971) Enzyme CYP2D6 (Hydroxylation) NT->Enzyme OH_NT This compound (E and Z isomers) Enzyme->OH_NT

Metabolic pathway of Nortriptyline to this compound.

References

Technical Support Center: Optimizing Chromatographic Resolution of 10-Hydroxynortriptyline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in the chromatographic separation of 10-hydroxynortriptyline isomers.

Frequently Asked Questions (FAQs)

Q1: What are the this compound isomers, and why is their separation critical?

This compound is a major active metabolite of nortriptyline (B1679971). It exists as four distinct stereoisomers due to two chiral centers: (E)- and (Z)- geometric isomers, each of which is a racemic mixture of (R)- and (S)- enantiomers (e.g., R-E, S-E, R-Z, S-Z isomers).[1] The separation and quantification of these individual isomers are crucial because they can exhibit different pharmacological activities and metabolic rates, impacting therapeutic drug monitoring and pharmacokinetic studies.

Q2: What are the primary analytical techniques used to separate this compound isomers?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), are the most common and effective techniques.[2][3] These methods provide the sensitivity and selectivity needed for quantification in complex biological matrices like plasma.[4][5] Reversed-phase chromatography on C8 or C18 columns is typically used to separate the geometric (E/Z) isomers.[4][6] To separate the enantiomers (R/S), a chiral stationary phase (CSP) or a chiral mobile phase additive is required.[7][8]

Q3: How does mobile phase composition and pH affect the separation of these basic compounds?

Mobile phase composition is a critical factor in achieving resolution.[9][10]

  • Organic Modifier: The ratio of organic solvent (typically acetonitrile (B52724) or methanol) to aqueous buffer controls the retention time.[9][11] Increasing the organic content generally decreases retention.[12]

  • pH: Nortriptyline and its metabolites are basic compounds. Operating at a low pH (e.g., pH 2-4 using formic acid or ammonium (B1175870) acetate) ensures the analytes are protonated and exhibit good peak shape on silica-based columns.[12][13] An optimal pH can significantly improve resolution by altering the ionization state of the analytes and residual silanols on the stationary phase.[9][14]

Q4: Which column types are most effective for separating the E- and Z- isomers?

Reversed-phase columns, such as those with C8 and C18 stationary phases, are widely and successfully used for the separation of the E- and Z- geometric isomers of this compound.[4][6][12] High-purity silica (B1680970) columns are recommended to minimize peak tailing associated with basic compounds.[12]

Troubleshooting Guide

Q5: I am seeing poor resolution or complete co-elution of the E- and Z- isomers. What steps should I take?

Poor resolution between geometric isomers is a common challenge.[15] A systematic approach is needed to identify the cause.[16]

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution (E/Z Isomers) check_mp 1. Check Mobile Phase start->check_mp check_col 2. Evaluate Column start->check_col check_cond 3. Adjust Conditions start->check_cond mp_ph Is pH optimal? (e.g., 2-4) check_mp->mp_ph Optimize mp_org Adjust Organic % (e.g., Acetonitrile) check_mp->mp_org Optimize mp_additive Use additive? (e.g., Formic Acid) check_mp->mp_additive Optimize col_health Column degraded? (Check pressure, peak shape) check_col->col_health Verify col_select Is stationary phase selective enough? (C18/C8) check_col->col_select Verify cond_flow Reduce Flow Rate check_cond->cond_flow Fine-tune cond_temp Lower Temperature check_cond->cond_temp Fine-tune end_good Resolution Improved mp_ph->end_good mp_org->end_good mp_additive->end_good col_health->end_good col_select->end_good cond_flow->end_good cond_temp->end_good

Caption: A systematic workflow for troubleshooting poor isomer resolution.

  • Optimize Mobile Phase : This is the most powerful variable for improving resolution.[11]

    • Solvent Ratio : Systematically vary the percentage of acetonitrile or methanol. Even small changes can significantly impact selectivity.[2]

    • pH Control : Ensure the pH is low and stable. Using a buffer or an acid additive like formic acid is crucial for peak shape and consistent retention.[12]

  • Evaluate Column Health : Column degradation leads to broader peaks and loss of resolution.[10][16] Check for high backpressure or peak tailing, which may indicate a clogged or contaminated column. Consider using a guard column to extend the life of your analytical column.[16]

  • Adjust Flow Rate and Temperature :

    • Flow Rate : Reducing the flow rate can increase efficiency and improve resolution, though it will lengthen the analysis time.[2][17]

    • Temperature : Lowering the column temperature often increases resolution for closely eluting compounds but may increase backpressure.[2][17] Maintaining a constant temperature is critical for reproducible retention times.[18]

Q6: My peaks are tailing or showing significant asymmetry. How can I fix this?

Peak tailing for basic compounds like this compound is often caused by secondary interactions with the stationary phase.

  • Use Acidic Additives : Add a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase. This suppresses the interaction of the protonated basic analytes with acidic silica sites, leading to more symmetrical peaks.[12]

  • Check pH : Ensure the mobile phase pH is sufficiently low to keep the analyte consistently protonated.

  • Use High-Purity Silica Columns : Modern columns are designed with high-purity silica and end-capping to minimize these secondary interactions.

  • Reduce Sample Overload : Injecting too much sample can cause peak asymmetry. Try reducing the injection volume or sample concentration.[16]

Q7: I need to separate the enantiomers (R/S isomers). My reversed-phase C18 column is not working. What should I do?

Standard achiral columns like C18 cannot separate enantiomers. You must introduce a chiral selector into the system. The two primary approaches are:

  • Chiral Stationary Phases (CSPs) : This is the most common and direct method.[8] Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and often provide good selectivity for a broad range of compounds.[19] You will likely need to screen a few different chiral columns to find one suitable for your analytes.

  • Chiral Mobile Phase Additives (CMPA) : An enantiomerically pure compound is added to the mobile phase, which forms transient diastereomeric complexes with the analytes, allowing for separation on a standard achiral column.[7] This method is less common than using CSPs.

Data Presentation & Experimental Protocols

Table 1: Example Chromatographic Conditions for Isomer Separation

The following table summarizes conditions from published LC-MS/MS methods for the separation of nortriptyline and its hydroxylated isomers.

ParameterMethod 1[6]Method 2[5]Method 3[4]
Column ACE C18C18 ColumnHyPURITY C18
Mobile Phase Gradient elution with Acetonitrile and 0.1% Formic Acid in waterGradient elution with Acetonitrile and 0.1% Formic Acid in waterIsocratic: 20 mM Ammonium Acetate : Acetonitrile (20:80, v/v)
Flow Rate Not SpecifiedNot Specified (6 min run time)0.50 mL/min
Run Time 6.0 min6.0 min2.5 min
Retention Times
E-10-OH-NOR1.28 minNot specified individually1.28 min (as OH-NTP)
Z-10-OH-NOR1.71 minNot specified individually-
Nortriptyline2.59 minNot specified individually1.44 min
Protocol 1: Sample Preparation from Human Plasma

This protocol is a general example of a protein precipitation method, which is effective for preparing plasma samples for LC-MS/MS analysis.[5][6][20]

  • Aliquoting : Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard : Add the internal standard solution (e.g., deuterated nortriptyline) to the sample.

  • Precipitation : Add 300 µL of a cold protein precipitation agent, such as acetonitrile or methanol.[20]

  • Vortexing : Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the clear supernatant to a clean vial for injection into the LC-MS/MS system.

Protocol 2: General Strategy for HPLC Method Development

This outlines a logical workflow for developing a robust separation method for the E/Z isomers.

// Nodes goal [label="1. Define Goal\n(Separate E/Z Isomers)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; col_select [label="2. Column Selection\n(e.g., C18, 3.5-5µm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mp_screen [label="3. Mobile Phase Screening\n(Acetonitrile vs. Methanol,\nLow pH)", fillcolor="#FBBC05", fontcolor="#202124"]; gradient [label="4. Gradient Optimization\n(Adjust slope and time)", fillcolor="#FBBC05", fontcolor="#202124"]; fine_tune [label="5. Fine-Tuning\n(Flow Rate, Temperature)", fillcolor="#34A853", fontcolor="#FFFFFF"]; validate [label="6. Method Validation\n(Robustness, Linearity, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges goal -> col_select; col_select -> mp_screen; mp_screen -> gradient; gradient -> fine_tune; fine_tune -> validate; }

References

Troubleshooting poor recovery of 10-hydroxynortriptyline during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor recovery of 10-hydroxynortriptyline during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor recovery of this compound during extraction?

Poor recovery of this compound can be attributed to several factors, including:

  • Suboptimal pH: The pH of the sample matrix is critical. As a basic compound, this compound requires an alkaline pH to be in its neutral, more organic-soluble form for efficient extraction.[1][2]

  • Inappropriate Solvent Selection: The polarity of the extraction solvent in Liquid-Liquid Extraction (LLE) must be matched to the analyte to ensure efficient partitioning.[3][4]

  • Analyte Degradation: this compound can be susceptible to degradation under certain conditions, such as exposure to light, extreme temperatures, or inappropriate pH levels for extended periods.[5][6]

  • Procedural Errors: Issues like incomplete phase separation in LLE, insufficient mixing, or incorrect flow rates during Solid-Phase Extraction (SPE) can lead to significant analyte loss.[3][7][8]

  • Matrix Effects: Co-extracted interfering substances from the biological matrix can suppress the analytical signal, leading to apparent low recovery.[3]

Q2: How does pH influence the extraction of this compound?

The extraction efficiency of this compound, a basic compound, is highly dependent on the pH of the aqueous sample.[1] To ensure the analyte is in its non-ionized (neutral) state, which is more soluble in organic solvents, the pH of the sample should be adjusted to be at least two pH units above its pKa.[1] This is typically achieved by alkalinizing the sample with a base like sodium hydroxide (B78521) before extraction.[1][2]

Q3: How stable is this compound during sample handling and extraction?

This compound is generally stable during routine sample handling, including freeze-thaw cycles and short-term storage on the benchtop.[6] However, like many metabolites, prolonged exposure to harsh conditions should be avoided.[9] It is good practice to protect samples from light and keep them cool to prevent potential degradation.[5]

Troubleshooting Guides for Low Recovery

This section provides a systematic approach to identifying and resolving common issues leading to poor recovery of this compound with different extraction techniques.

Liquid-Liquid Extraction (LLE)
IssuePotential CauseRecommended Solution
Low Recovery Suboptimal pH of the aqueous phase. Adjust the pH of the sample to be basic (typically pH 9-11) to neutralize the secondary amine of this compound, making it more soluble in the organic phase.[1][2][3]
Inappropriate organic solvent. Select a solvent or solvent mixture that matches the polarity of this compound. Common choices include mixtures of nonpolar and polar solvents like hexane-isopropanol or hexane-2-butanol.[1][2]
Insufficient mixing. Vortex the sample vigorously for an adequate duration (e.g., 2-5 minutes) to ensure thorough mixing of the aqueous and organic phases and allow for equilibrium to be reached.[3]
Emulsion formation. Centrifuge the sample to help break the emulsion. The addition of salt ("salting out") can also reduce the solubility of the analyte in the aqueous phase and may help prevent emulsion formation.[1]
Incomplete phase separation. After centrifugation, carefully transfer the organic layer without disturbing the aqueous layer or the interface.
Solid-Phase Extraction (SPE)
IssuePotential CauseRecommended Solution
Low Recovery Incorrect sorbent selection. For a basic compound like this compound, a cation-exchange or a mixed-mode sorbent that combines reversed-phase and ion-exchange mechanisms can be effective.[8][10]
Suboptimal pH during sample loading. Adjust the sample pH to be below the pKa of this compound to ensure it is protonated and can bind effectively to a cation-exchange sorbent.[8]
Analyte breakthrough during loading. A slow and consistent flow rate during sample loading is crucial to allow for adequate interaction between the analyte and the sorbent.[7][8]
Analyte loss during wash steps. The wash solvent should be strong enough to remove interferences but not so strong that it elutes the target analyte. Use a weak organic solvent or an acidified aqueous solution.[8]
Incomplete elution. Use a stronger elution solvent to disrupt the interaction between the analyte and the sorbent. For cation-exchange sorbents, this is often a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide in methanol).[8]

Experimental Protocols

Example Protocol for Liquid-Liquid Extraction of this compound from Plasma
  • Sample Preparation: To 1 mL of plasma in a glass tube, add an appropriate internal standard.

  • Alkalinization: Add a basifying agent, such as 1M NaOH, dropwise to adjust the sample pH to >10. Verify the pH with a pH meter.[1]

  • Extraction: Add 5 mL of an organic solvent mixture (e.g., hexane:isopropanol, 9:1 v/v) to the tube.[1]

  • Mixing: Cap the tube and vortex for 2 minutes to ensure thorough mixing.[1]

  • Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for analysis.

Example Protocol for Solid-Phase Extraction of this compound from Plasma
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).

  • Sample Loading: Load the pre-treated plasma sample (acidified to a pH < pKa of the analyte) onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of the acidic buffer to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Visual Guides

Troubleshooting_Workflow start_node Poor Recovery of This compound Identified decision_node decision_node start_node->decision_node Identify Extraction Method process_node_LLE Review LLE Parameters: pH, Solvent, Mixing, Phase Separation decision_node->process_node_LLE LLE process_node_SPE Review SPE Parameters: Sorbent, pH, Wash, Elution decision_node->process_node_SPE SPE process_node process_node solution_node solution_node decision_LLE_pH Is pH > 10? process_node_LLE->decision_LLE_pH Check pH decision_SPE_sorbent Is sorbent appropriate (e.g., cation-exchange)? process_node_SPE->decision_SPE_sorbent Check Sorbent solution_LLE_pH Adjust pH to > 10 with base decision_LLE_pH->solution_LLE_pH No decision_LLE_solvent Check Solvent decision_LLE_pH->decision_LLE_solvent Yes solution_LLE_solvent Test different solvent polarities decision_LLE_solvent->solution_LLE_solvent Suboptimal solution_LLE_mixing Optimize mixing time and centrifugation decision_LLE_solvent->solution_LLE_mixing Optimal solution_SPE_sorbent Select mixed-mode or cation-exchange sorbent decision_SPE_sorbent->solution_SPE_sorbent No decision_SPE_pH Check Loading pH decision_SPE_sorbent->decision_SPE_pH Yes solution_SPE_pH Adjust sample pH to < pKa decision_SPE_pH->solution_SPE_pH Incorrect decision_SPE_elution Check Elution Solvent decision_SPE_pH->decision_SPE_elution Correct solution_SPE_elution Use basic organic solvent (e.g., NH4OH in MeOH) decision_SPE_elution->solution_SPE_elution Weak solution_SPE_wash Optimize wash steps decision_SPE_elution->solution_SPE_wash Strong LLE_pH_Principle cluster_aqueous Aqueous Phase (Plasma) cluster_organic Organic Phase (e.g., Hexane) acidic_pH Acidic/Neutral pH (pH < pKa) ionized_form 10-OH-Nortriptyline (Protonated/Charged) Soluble in Aqueous Phase acidic_pH->ionized_form basic_pH Basic pH (pH > pKa) neutral_form 10-OH-Nortriptyline (Neutral) Insoluble in Aqueous Phase basic_pH->neutral_form organic_phase_low Poor Extraction ionized_form->organic_phase_low Poor Partitioning organic_phase_high Efficient Extraction neutral_form->organic_phase_high Favorable Partitioning SPE_Workflow start Start step1 1. Condition Cartridge (e.g., Methanol, Water) start->step1 step2 2. Equilibrate Cartridge (e.g., Acidic Buffer) step1->step2 step3 3. Load Sample (Acidified Plasma) step2->step3 step4 4. Wash Interferences (e.g., Buffer, Methanol) step3->step4 step5 5. Elute Analyte (e.g., Basic Methanol) step4->step5 end Collect Eluate for Analysis step5->end

References

Technical Support Center: Simultaneous Analysis of Nortriptyline and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the simultaneous analysis of nortriptyline (B1679971) and its primary active metabolite, 10-hydroxynortriptyline.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of nortriptyline and its metabolites using chromatographic methods.

Chromatography Issues

  • Question: My chromatographic peaks for nortriptyline and its metabolites are broad or tailing. What are the possible causes and solutions?

    • Answer:

      • Column Overload: Injecting too high a concentration of the analytes can lead to peak distortion. Try diluting the sample.

      • Poor Column Condition: The column may be contaminated or degraded. Clean the column according to the manufacturer's instructions or replace it if necessary. For gas chromatography, ensuring the cleanliness and deactivation of the quartz insert in the injector port is crucial for the performance of the assay of hydroxy metabolites[1].

      • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like nortriptyline. Ensure the mobile phase pH is appropriate for the chosen column and analytes. For example, one RP-HPLC method uses a mobile phase with a pH of 6.3[2].

      • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing. Consider using a mobile phase additive, such as triethylamine, to minimize these interactions[3].

  • Question: I am observing inconsistent retention times for my analytes. What should I check?

    • Answer:

      • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of shifting retention times. Ensure accurate and consistent preparation of the mobile phase.

      • Column Temperature Fluctuation: Changes in column temperature can affect retention times. Use a column oven to maintain a stable temperature.

      • Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can lead to variable flow rates and, consequently, inconsistent retention times.

      • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.

  • Question: I am experiencing low sensitivity and cannot detect the analytes at the desired concentrations. How can I improve sensitivity?

    • Answer:

      • Optimize Detection Wavelength (HPLC-UV): Ensure you are using the optimal UV detection wavelength for nortriptyline and its metabolites. Wavelengths around 210 nm and 239 nm have been reported[2][4][5].

      • Enhance Mass Spectrometry Signal (LC-MS/MS): Optimize the mass spectrometry parameters, including ionization source settings (e.g., electrospray voltage, gas flows) and collision energy for each analyte and its transitions.

      • Improve Sample Preparation: A more efficient extraction and concentration step can significantly increase the analyte concentration in the final sample. Consider switching from protein precipitation to liquid-liquid extraction or solid-phase extraction for cleaner samples and better recovery[6][7].

      • Derivatization: For certain detectors like fluorescence, derivatization of the analytes can enhance their signal. For instance, derivatization with 9H-fluoren-9-ylmethyl chloroformate (Fmoc-Cl) has been used for fluorescence detection of nortriptyline[8].

Sample Preparation Issues

  • Question: I am observing significant matrix effects in my LC-MS/MS analysis. What can I do to minimize them?

    • Answer:

      • Improve Sample Cleanup: Matrix effects are often caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine). Employ a more rigorous sample preparation method like solid-phase extraction (SPE) to remove these interferences.

      • Chromatographic Separation: Optimize the chromatographic conditions to separate the analytes from the interfering matrix components. This may involve using a different column or modifying the mobile phase gradient.

      • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the best choice to compensate for matrix effects. If not available, a structural analog can be used. Carbamazepine has been used as an internal standard in some methods[7].

  • Question: My recovery of nortriptyline and its metabolites during sample extraction is low and variable. How can I improve it?

    • Answer:

      • Optimize Extraction pH: The pH of the sample during liquid-liquid extraction is critical. Nortriptyline and its metabolites are basic compounds, so adjusting the pH to an alkaline value (e.g., pH 10.5) will facilitate their extraction into an organic solvent[6].

      • Choice of Extraction Solvent: The selection of the organic solvent for liquid-liquid extraction is important. A mixture of hexane (B92381) and isoamyl alcohol has been used effectively[6].

      • Solid-Phase Extraction (SPE) Optimization: If using SPE, ensure the chosen sorbent is appropriate for the analytes and that the wash and elution steps are optimized to maximize recovery and minimize interferences.

Frequently Asked Questions (FAQs)

  • Question: What are the major metabolites of nortriptyline?

    • Answer: The primary and pharmacologically active metabolite of nortriptyline is (E)-10-hydroxynortriptyline.[6] Other key metabolites include (Z)-10-hydroxynortriptyline and desmethylnortriptyline.[6] These hydroxylated metabolites are eventually conjugated with glucuronic acid for elimination.[6]

  • Question: What are the common analytical techniques used for the simultaneous analysis of nortriptyline and its metabolites?

    • Answer: The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][9] Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD) has also been used[1][6].

  • Question: What are typical validation parameters for an analytical method for nortriptyline?

    • Answer: As per ICH guidelines, validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2]

  • Question: What are the key enzymes involved in nortriptyline metabolism?

    • Answer: The metabolism of nortriptyline is primarily mediated by the polymorphic enzyme CYP2D6, which is responsible for the hydroxylation to this compound.[6][10][11] CYP2C19 is also involved in the N-demethylation of nortriptyline[6][10].

Quantitative Data Summary

Table 1: Chromatographic Parameters from Various Methods

Analytical MethodColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Reference
RP-HPLCHypersil ODS C18 (250 mm x 4.6 mm, 5µm)Methanol:Phosphate buffer (pH 6.3) with OPA (95:5 v/v)1.0Nortriptyline: 8.459[2]
RP-HPLCBDS Hypersil C18 (150mm, 4.6mm, 2.5µm)Buffer:Methanol (pH 4.2) (80:20 v/v)-Nortriptyline: 7.073[12]
LC-MS/MSHyPURITY C1820 mM Ammonium acetate:Acetonitrile (B52724) (20:80, v/v)0.50Nortriptyline: 1.44, this compound: 1.28[7]
LC-MS/MSC18 column0.1% formic acid in an acetonitrile gradient--[13]

Table 2: Method Validation Data

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
Nortriptyline HCl2-120.10490.3180-[2]
Nortriptyline1.09-30.0 (ng/mL)-1.09 (ng/mL)-[7]
This compound1.09-30.0 (ng/mL)-1.09 (ng/mL)-[7]
NortriptylineLLOQ to 40 (ng/mL)-0.2 (ng/mL)>90[13]
E-10-hydroxynortriptylineLLOQ to 40 (ng/mL)-0.5 (ng/mL)>90[13]
Z-10-hydroxynortriptylineLLOQ to 40 (ng/mL)-0.5 (ng/mL)>90[13]

Visualizations

cluster_metabolism Nortriptyline Metabolism Nortriptyline Nortriptyline Metabolite1 (E)-10-hydroxynortriptyline (Major, Active) Nortriptyline->Metabolite1 CYP2D6 (Hydroxylation) Metabolite2 (Z)-10-hydroxynortriptyline Nortriptyline->Metabolite2 CYP2D6 (Hydroxylation) Metabolite3 Desmethylnortriptyline Nortriptyline->Metabolite3 CYP2C19 (N-demethylation) Conjugates Glucuronide Conjugates Metabolite1->Conjugates UGTs Metabolite2->Conjugates UGTs

Caption: Metabolic pathway of nortriptyline.

cluster_workflow General Experimental Workflow Start Biological Sample (Plasma, Urine) Step1 Sample Preparation (LLE, SPE, or PPT) Start->Step1 Step2 Chromatographic Separation (HPLC or GC) Step1->Step2 Step3 Detection (UV, MS, or NPD) Step2->Step3 Step4 Data Analysis Step3->Step4 End Quantification Results Step4->End

Caption: General workflow for nortriptyline analysis.

cluster_troubleshooting Troubleshooting Chromatographic Issues Problem Poor Peak Shape (Broadening, Tailing) Cause1 Column Overload? Problem->Cause1 Check Solution1 Dilute Sample Cause1->Solution1 Yes Cause2 Column Contamination? Cause1->Cause2 No Solution2 Clean or Replace Column Cause2->Solution2 Yes Cause3 Incorrect Mobile Phase pH? Cause2->Cause3 No Solution3 Adjust pH Cause3->Solution3 Yes Cause4 Secondary Interactions? Cause3->Cause4 No Solution4 Use Mobile Phase Additive Cause4->Solution4 Yes

Caption: Decision tree for troubleshooting poor peak shape.

References

Addressing ion suppression in LC-MS/MS analysis of 10-hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of 10-hydroxynortriptyline, with a specific focus on mitigating ion suppression.

Troubleshooting Guide: Addressing Ion Suppression

Q1: I'm observing a significant loss of sensitivity for this compound in my plasma samples compared to my standards in pure solvent. What could be the cause?

This is a classic sign of ion suppression, a type of matrix effect where co-eluting endogenous components from the plasma interfere with the ionization of your target analyte, this compound.[1][2] This leads to a decreased signal intensity and can negatively impact the accuracy and sensitivity of your assay.[3][4]

Troubleshooting Workflow:

IonSuppressionWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Mitigation Strategies cluster_3 Confirmation & Validation start Low sensitivity in matrix samples check_is Is a stable isotope-labeled internal standard (SIL-IS) being used? start->check_is check_sample_prep Review sample preparation method check_is->check_sample_prep Yes improve_sample_prep Enhance sample cleanup (e.g., LLE, SPE) check_is->improve_sample_prep No, implement SIL-IS optimize_chroma Optimize chromatography (e.g., gradient, column) check_sample_prep->optimize_chroma optimize_chroma->improve_sample_prep dilute_sample Dilute sample if concentration allows improve_sample_prep->dilute_sample post_column_infusion Perform post-column infusion to identify suppression zones dilute_sample->post_column_infusion validate_method Re-validate method with matrix-matched calibrators post_column_infusion->validate_method

Caption: Troubleshooting workflow for ion suppression.

Q2: My results for quality control (QC) samples are inconsistent and irreproducible. How can I address this?

Inconsistent results with QC samples often point to variable matrix effects between different sample lots.[3] The composition of biological matrices can differ from sample to sample, leading to varying degrees of ion suppression.

Solutions:

  • Implement a Robust Sample Preparation Method: A more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can minimize variability in the matrix.[1][2] Protein precipitation alone may not be sufficient to remove all interfering components.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for ion suppression.[3] Since it has nearly identical physicochemical properties to this compound, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio. Deuterium-labeled internal standards for nortriptyline (B1679971) and its metabolites have been successfully used.

  • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples helps to normalize for consistent matrix effects.[3]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[2][3] This results in a lower signal intensity for the analyte, which can compromise the sensitivity, accuracy, and precision of the analysis.[4]

Mechanism of Ion Suppression in ESI:

IonSuppressionMechanism cluster_0 ESI Droplet Formation cluster_1 Competition for Charge/Surface cluster_2 Reduced Analyte Ionization cluster_3 Signal Suppression node1 Analyte (A⁺) Matrix (M) node2 Matrix components (M) with higher surface activity or basicity dominate the droplet surface node1->node2 Co-elution node3 Fewer analyte ions (A⁺) are released into the gas phase node2->node3 Inhibits analyte evaporation node4 Decreased signal for This compound at the detector node3->node4 Leads to

Caption: Mechanism of electrospray ion suppression.

Q2: What are the common sources of ion suppression in plasma samples?

The primary sources of ion suppression in plasma are endogenous components that are often present at high concentrations. These include:

  • Phospholipids: These are major components of cell membranes and are notoriously problematic for ion suppression in ESI-positive mode.

  • Salts and Buffers: Non-volatile salts can build up on the MS interface and interfere with droplet desolvation.

  • Proteins and Peptides: Although largely removed during protein precipitation, residual proteins and peptides can still cause suppression.

Q3: How can I modify my sample preparation to reduce ion suppression?

Improving your sample preparation is a highly effective strategy.[5] Here's a comparison of common techniques:

Sample Preparation TechniqueEffectiveness in Reducing Ion Suppression
Protein Precipitation (PPT) Moderate. Removes proteins but leaves many other matrix components like phospholipids.[1]
Liquid-Liquid Extraction (LLE) Good. Effective at removing salts and many polar interferences.[6]
Solid-Phase Extraction (SPE) Excellent. Offers the most thorough cleanup by selectively isolating the analyte.

For the analysis of this compound, both LLE and protein precipitation have been successfully used in validated methods.[7][8]

Q4: Can I just dilute my sample to overcome ion suppression?

Diluting the sample can reduce the concentration of both the analyte and the interfering matrix components.[3] This is a viable strategy if the concentration of this compound in your samples is high enough to remain well above the lower limit of quantitation (LLOQ) after dilution.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) Method

This protocol is based on a validated method for the simultaneous estimation of nortriptyline and this compound in human plasma.[7]

Materials:

Procedure:

  • To 250 µL of human plasma in a microcentrifuge tube, add the internal standard (Carbamazepine).

  • Vortex for 30 seconds.

  • Perform a liquid-liquid extraction.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject the sample into the LC-MS/MS system.

LC-MS/MS Parameters:

ParameterValue
Column HyPURITY C18
Mobile Phase 20 mM Ammonium acetate : Acetonitrile (20:80, v/v)[7]
Flow Rate 0.50 mL/min[7]
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Run Time 2.5 min[7]

Protocol 2: Protein Precipitation Method

This protocol is adapted from a validated assay for nortriptyline and its hydroxylated metabolites.[8][9]

Materials:

  • Human plasma

  • This compound and Nortriptyline standards

  • Deuterated internal standards (e.g., deuterated nortriptyline)

  • Acetonitrile with 0.1% formic acid

Procedure:

  • To a suitable volume of plasma, add the deuterated internal standards.

  • Add three volumes of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for injection or further processing (e.g., evaporation and reconstitution).

LC-MS/MS Parameters:

ParameterValue
Column C18 column[8]
Mobile Phase Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile[8]
Ionization Mode Electrospray Ionization (ESI), Positive[9]
MS/MS Mode Multiple Reaction Monitoring (MRM)[9]
Run Time Approximately 6 minutes[8][9]

Quantitative Data Summary

The following table summarizes performance characteristics from published methods for this compound analysis.

Method ReferenceSample PrepLLOQ (ng/mL)Linearity Range (ng/mL)
--INVALID-LINK--[7]LLE1.091.09 - 30.0
--INVALID-LINK--[8]PPT0.50.5 - 40.0
--INVALID-LINK--[9]PPT0.50.5 - 400

General Experimental Workflow:

ExperimentalWorkflow sample Plasma Sample Collection is_addition Internal Standard Spiking sample->is_addition sample_prep Sample Preparation (LLE or PPT) is_addition->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

References

Enhancing the precision and accuracy of 10-hydroxynortriptyline assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing 10-Hydroxynortriptyline Assays

Welcome to the technical support center for the precise and accurate quantification of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound quantification?

A1: The most prevalent and robust method for the quantification of this compound in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring therapeutic drug concentrations.[1][2][4] Older methods, such as gas chromatography with electron-capture detection (GC-ECD) or gas chromatography-mass spectrometry (GC-MS), have also been used.[5][6]

Q2: What are typical validation parameters I should expect for a reliable this compound LC-MS/MS assay?

A2: A validated LC-MS/MS assay for this compound should demonstrate acceptable performance in several key areas. These include linearity, precision, accuracy, and a defined lower limit of quantitation (LLOQ). The coefficient of determination (r²) for the calibration curve should ideally be greater than 0.99.[2][3][4] Precision, measured as the coefficient of variation (%CV), and accuracy, expressed as the percentage deviation from the nominal concentration, should generally be within ±15% (±20% at the LLOQ).

Q3: Which internal standard (IS) is recommended for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterium-labeled this compound (e.g., [2H3]10-OH-NT).[7] This is because it has nearly identical chemical and physical properties to the analyte, ensuring similar behavior during sample preparation and ionization, which corrects for matrix effects and variability. If a stable isotope-labeled IS is unavailable, other compounds like carbamazepine (B1668303) or deuterated nortriptyline (B1679971) have been successfully used.[1][2]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

A: Peak tailing can arise from several factors related to the column, mobile phase, or sample.

  • Column Issues:

    • Secondary Interactions: Silanol groups on the silica (B1680970) backbone of C18 columns can interact with the basic amine group of this compound, causing tailing.

      • Solution: Add a small amount of a competing base, like triethylamine, to the mobile phase, or use a column with end-capping or a different stationary phase. An acidic mobile phase (e.g., with 0.1% formic acid) can also help by protonating the analyte and minimizing these interactions.[3][8]

    • Column Contamination or Degradation: Buildup of matrix components can lead to active sites.

      • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.

    • Solution: Ensure the mobile phase pH is appropriate for the column and analyte. For basic compounds like this compound, a lower pH is often beneficial.

  • Sample Overload: Injecting too much sample can saturate the column.

    • Solution: Reduce the injection volume or dilute the sample.

Issue 2: High Variability and Poor Reproducibility

Q: I am observing high variability between replicate injections and poor overall reproducibility. What are the likely causes?

A: High variability is often linked to sample preparation, matrix effects, or instrument instability.

  • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.

    • Solution: Automate sample preparation where possible. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. Develop a standardized and detailed protocol.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of this compound, leading to inconsistent results.[9][10][11] Phospholipids are common culprits in plasma samples.[10]

    • Solution:

      • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[7][12] Protein precipitation is a simpler but potentially less clean method.[3][4]

      • Chromatographic Separation: Optimize the chromatographic method to separate this compound from the matrix interferences.

      • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[7]

  • Instrument Instability: Fluctuations in the LC pumps or mass spectrometer can cause variability.

    • Solution: Perform regular instrument maintenance and calibration. Monitor system suitability by injecting a standard solution at the beginning and end of each run.

Issue 3: Low Signal Intensity or Inability to Reach Required LLOQ

Q: My assay is not sensitive enough, and I am struggling to achieve the desired lower limit of quantitation (LLOQ). How can I improve the signal intensity?

A: Low sensitivity can be due to issues with sample preparation, chromatography, or mass spectrometer settings.

  • Inefficient Extraction: The analyte may not be efficiently extracted from the sample matrix.

    • Solution: Optimize the sample preparation method. For LLE, experiment with different organic solvents. For SPE, test different sorbents and elution solvents. Ensure the pH during extraction is optimized for this compound.

  • Suboptimal Mass Spectrometer Parameters: The ionization and fragmentation settings may not be optimized.

    • Solution: Perform tuning and optimization for this compound to determine the optimal precursor and product ions, as well as collision energy and other source parameters. Electrospray ionization (ESI) in positive mode is commonly used.[2][3][4]

  • Poor Chromatographic Peak Shape: Broad peaks will have lower intensity than sharp peaks for the same amount of analyte.

    • Solution: Address any issues causing peak broadening or tailing as described in "Issue 1".

  • Sample Dilution: Excessive dilution during sample preparation can lead to low concentrations being injected.

    • Solution: Minimize dilution steps or incorporate a concentration step (e.g., evaporation and reconstitution in a smaller volume).

Quantitative Data Summary

The following tables summarize typical performance characteristics of published LC-MS/MS methods for this compound quantification.

Table 1: Linearity and Lower Limits of Quantitation (LLOQ)

Method ReferenceLinearity Range (ng/mL)LLOQ (ng/mL)
Hotha et al. (2010)[2]1.09 - 30.01.09> 0.998
Stampfer et al. (2010)[3]0.5 - 40.00.5≥ 0.997
Axalan et al. (2019)[4]0.5 - 4000.5> 0.999
Tybring et al. (1998)[7]0.8 - 32.00.8Not Reported

Table 2: Precision and Accuracy Data

Method ReferenceConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Stampfer et al. (2010)[3]LLOQ< 16Not Reported92 - 114
Stampfer et al. (2010)[3]> LLOQ< 7.1Not Reported92 - 114
Tybring et al. (1998)[7]1.6 ng/mL1111Not Reported
Tybring et al. (1998)[7]8.0 ng/mL77Not Reported

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is adapted from a method for the analysis of nortriptyline and its metabolites.[3][4]

  • To 100 µL of plasma sample, add an appropriate amount of internal standard.

  • Add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is a general representation of LLE methods used for this compound.[1][2][7]

  • Pipette 250 µL of human plasma into a clean tube.[2]

  • Add the internal standard solution.

  • Add a basifying agent (e.g., 1M NaOH) to adjust the pH and ensure this compound is in its non-ionized form.

  • Add an appropriate volume of an immiscible organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).

  • Vortex vigorously for 5-10 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_pp Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_analysis LC-MS/MS Analysis start Plasma Sample add_is Add Internal Standard start->add_is pp_agent Add Acetonitrile add_is->pp_agent Option A lle_solvent Add Organic Solvent add_is->lle_solvent Option B vortex1 Vortex pp_agent->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant injection Inject into LC-MS/MS supernatant->injection vortex2 Vortex lle_solvent->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer evaporate Evaporate organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data Data Processing & Quantification detection->data

Caption: Overview of sample preparation and LC-MS/MS analysis workflow.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Inaccurate or Imprecise Results matrix Matrix Effects issue->matrix prep Sample Prep Variability issue->prep is_issue Inappropriate IS issue->is_issue cal Calibration Issues issue->cal cleanup Improve Sample Cleanup (SPE > LLE > PP) matrix->cleanup sil_is Use Stable Isotope-Labeled IS matrix->sil_is automate Automate Sample Prep prep->automate is_issue->sil_is fresh_cal Prepare Fresh Calibrators cal->fresh_cal

Caption: Troubleshooting logic for inaccurate or imprecise results.

References

Minimizing degradation of 10-hydroxynortriptyline during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of 10-hydroxynortriptyline during sample preparation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on chemical stability to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Troubleshooting Guides

This section addresses common issues encountered during the sample preparation of this compound.

IssuePossible CauseRecommended Solution
Low Analyte Recovery Incomplete Extraction: The pH of the sample may not be optimal for extracting this compound, which is a basic compound. The extraction solvent may not be appropriate, or the mixing may be insufficient.- Adjust pH: Ensure the aqueous sample is basified (pH > 9) before liquid-liquid extraction to neutralize the amine group and increase its solubility in the organic solvent.- Solvent Selection: Use a combination of a nonpolar solvent with a more polar modifier (e.g., hexane:isoamyl alcohol) to improve extraction efficiency.- Thorough Mixing: Vortex the sample vigorously for at least 1-2 minutes to ensure proper partitioning of the analyte into the organic phase.
Analyte Adsorption: this compound can adsorb to glass or plastic surfaces, leading to losses.- Use appropriate labware: Utilize polypropylene (B1209903) tubes or silanized glassware to minimize adsorption.- Solvent Rinsing: After transferring the extract, rinse the original tube with a small amount of the extraction solvent and add it to the collection tube.
Degradation during Evaporation: High temperatures during the solvent evaporation step can lead to the degradation of the analyte.- Gentle Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., not exceeding 40°C).
High Variability in Results Inconsistent Sample Handling: Variations in timing, temperature, or pH during sample preparation can lead to inconsistent results.- Standardize Protocol: Ensure all samples are processed under the same conditions. Keep samples on ice when not being actively processed.- Use of Internal Standard: Incorporate a suitable internal standard early in the sample preparation process to account for variability in extraction and instrument response.
Matrix Effects: Co-extracted components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.- Improve Sample Cleanup: Employ a more rigorous extraction method, such as solid-phase extraction (SPE), to remove interfering matrix components.- Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components.- Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.
Appearance of Unexpected Peaks Analyte Degradation: The presence of unknown peaks in the chromatogram could indicate the degradation of this compound into other products.- Review Sample Handling: Ensure that samples are protected from light and elevated temperatures. Analyze samples as quickly as possible after preparation.- Check Solvent Purity: Use high-purity solvents to avoid contamination that could induce degradation.
Contamination: Contamination from labware, reagents, or the instrument can introduce extraneous peaks.- Thoroughly Clean Labware: Ensure all glassware and lab equipment are properly cleaned.- Run Blanks: Analyze blank samples (matrix without the analyte) and solvent blanks to identify sources of contamination.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound during sample preparation?

A1: Like other tricyclic antidepressants, this compound is susceptible to degradation through several pathways, including oxidation, photodegradation (degradation upon exposure to light), and temperature-induced degradation. Exposure to acidic or basic conditions at elevated temperatures can also lead to hydrolysis.

Q2: How should I store my biological samples to ensure the stability of this compound?

A2: For short-term storage, it is recommended to keep plasma or serum samples at refrigerator temperature (2-8°C) for up to 4 weeks.[1] For long-term storage, samples should be frozen at -20°C or lower.[1] It is also crucial to minimize freeze-thaw cycles. One study demonstrated that this compound is stable through several freeze-thaw cycles, but best practice is to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.[2]

Q3: Which type of blood collection tube is best to use?

A3: While several types of tubes are acceptable, EDTA-containing tubes are often preferred for preparing plasma samples.[1] It is important to avoid tubes with serum separator gels or filters, as these can cause significant loss of tricyclic antidepressants.[1]

Q4: Can I leave my processed samples in the autosampler overnight?

A4: The stability of this compound in the autosampler depends on the temperature of the autosampler and the composition of the reconstitution solvent. One study found that it was stable in the autosampler for at least 24 hours.[3] However, it is always best to validate the autosampler stability under your specific analytical conditions.

Quantitative Data on Stability

The following table summarizes the stability of nortriptyline (B1679971) (the parent drug of this compound) under various forced degradation conditions. This data can serve as a guide for understanding the potential stability of its hydroxylated metabolite.

ConditionDurationTemperature% Degradation of NortriptylineReference
Acidic 3 hours80°C20.16% (in 1N HCl)[4][5]
Basic 3 hours80°C29.46% (in 1N NaOH)[4][5]
Oxidative 2 hours70°C23.79% (in 3% H₂O₂)[4]
Photolytic 24 hoursUV Chamber18.00%[4]
Thermal 4 hours105°CNot specified, but degradation observed[4]

Note: The data presented is for nortriptyline hydrochloride and should be used as a general guideline for this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is a robust method for the extraction of this compound from plasma samples.

Materials and Reagents:

  • Human plasma samples

  • This compound reference standard

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • Tris buffer (pH 9.5)

  • Hexane (HPLC grade)

  • Isoamyl alcohol (HPLC grade)

  • Phosphoric acid (0.1% v/v)

  • Methanol (B129727) (HPLC grade)

  • Glass centrifuge tubes (10 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To a 10 mL glass centrifuge tube, add 500 µL of the plasma sample.

  • Internal Standard Spiking: Add the internal standard solution to each sample.

  • Alkalinization: Add 500 µL of Tris buffer (pH 9.5) to the plasma mixture to adjust the pH.

  • Extraction:

    • Add 5 mL of a hexane:isoamyl alcohol (99:1, v/v) extraction solvent mixture to the tube.

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 3500 x g for 10 minutes to separate the aqueous and organic layers.

  • Back Extraction:

    • Carefully transfer the upper organic phase to a new clean glass tube containing 150 µL of 0.1% (v/v) phosphoric acid.

    • Vortex this mixture for 1 minute to transfer the analyte into the acidic aqueous phase.

    • Centrifuge again at 3500 x g for 10 minutes.

  • Sample for Analysis: The lower aqueous phase is now ready for injection into the HPLC or LC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma

This protocol utilizes a mixed-mode cation exchange sorbent for a highly selective extraction.

Materials and Reagents:

  • Human plasma samples

  • This compound reference standard

  • Internal standard

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid (2% in water)

  • Ammonium (B1175870) hydroxide (B78521) (5% in methanol, prepare fresh)

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 2% formic acid in deionized water.

    • Add the internal standard.

    • Vortex for 30 seconds and then centrifuge at 4000 rpm for 10 minutes. Use the supernatant for the SPE procedure.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge.

    • Equilibrate with 1 mL of 2% formic acid in deionized water.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in deionized water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a suitable mobile phase for your analytical instrument.

Visualizations

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is alkalinize Alkalinize with Tris Buffer (pH 9.5) add_is->alkalinize add_solvent Add Hexane:Isoamyl Alcohol alkalinize->add_solvent vortex_centrifuge1 Vortex & Centrifuge add_solvent->vortex_centrifuge1 transfer_organic Transfer Organic Phase vortex_centrifuge1->transfer_organic add_acid Add Phosphoric Acid transfer_organic->add_acid vortex_centrifuge2 Vortex & Centrifuge add_acid->vortex_centrifuge2 collect_aqueous Collect Aqueous Phase vortex_centrifuge2->collect_aqueous analysis Inject into LC-MS collect_aqueous->analysis

Caption: Liquid-Liquid Extraction Workflow for this compound.

SPE_Workflow cluster_spe SPE Manifold start Start: Plasma Sample pretreat Pre-treat with Formic Acid & IS start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, Water) equilibrate Equilibrate with Formic Acid condition->equilibrate equilibrate->load wash1 Wash with Formic Acid load->wash1 wash2 Wash with Methanol wash1->wash2 elute Elute with NH4OH in Methanol wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS reconstitute->analysis

Caption: Solid-Phase Extraction Workflow for this compound.

References

Technical Support Center: Chromatographic Separation of 10-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal mobile phase for the separation of 10-hydroxynortriptyline. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation?

A good starting point for reversed-phase HPLC or UHPLC separation of this compound is a gradient elution using a combination of an acidified aqueous phase and an organic modifier. A common initial mobile phase composition consists of:

A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the analyte.

Q2: How do I choose between acetonitrile and methanol as the organic modifier?

Acetonitrile and methanol are the most common organic solvents for reversed-phase chromatography.[2][3]

  • Acetonitrile generally provides lower viscosity, leading to lower backpressure and better efficiency, which can result in sharper peaks.[4] It is often preferred for high-throughput analysis.

  • Methanol is a more cost-effective option and can offer different selectivity compared to acetonitrile, which may be advantageous for resolving this compound from other metabolites or impurities.[4]

The choice between the two may require experimental comparison to determine which provides the best resolution and peak shape for your specific separation.

Q3: Why is pH control of the mobile phase important for this compound analysis?

Controlling the pH of the mobile phase is crucial because it affects the ionization state of the analyte and the stationary phase, which in turn influences retention time, peak shape, and selectivity.[2][5] this compound is a basic compound, and adjusting the pH can:

  • Improve Peak Shape: At a low pH (around 2-3), the basic analyte will be protonated, which can lead to better peak shapes by minimizing interactions with residual silanol (B1196071) groups on the stationary phase.[5]

  • Enhance Retention: By controlling the ionization, you can modulate the hydrophobicity of the analyte and thus its retention on a reversed-phase column.

  • Improve Reproducibility: A buffered mobile phase ensures stable pH, leading to more consistent and reproducible retention times.[3]

Common additives to control pH include formic acid, acetic acid, ammonium formate, and ammonium acetate (B1210297).[1][6][7]

Q4: What type of column is recommended for this compound separation?

Reversed-phase columns are the standard for this type of analysis.

  • C18 (ODS) columns are the most widely used and are a good first choice.[7][8] Look for high-purity, end-capped silica (B1680970) columns to minimize peak tailing.

  • C8 columns can also be used and may offer slightly different selectivity.

  • Specialized chemistries , such as polar-embedded phases or phenyl-hexyl columns, can provide alternative selectivity if co-elution is an issue with standard C18 columns.

Experimental Protocols

Below are example experimental protocols for the separation of this compound.

Table 1: Example UHPLC-MS/MS Method
ParameterValue
Column XSelect Premier HSS T3, 2.5 µm, 2.1 x 100 mm
Mobile Phase A Water + 5 mM ammonium formate + 0.1% formic acid[1]
Mobile Phase B Methanol + 5 mM ammonium formate + 0.1% formic acid[1]
Flow Rate 0.5 mL/min
Column Temperature 45 °C[1]
Injection Volume 2 µL
Detection Tandem Mass Spectrometry (MS/MS)
Table 2: Example HPLC-MS/MS Method
ParameterValue
Column HyPURITY C18, 5 µm, 4.6 x 50 mm
Mobile Phase 20 mM ammonium acetate : acetonitrile (20:80, v/v)[7]
Flow Rate 0.50 mL/min[7]
Run Time 2.5 min[7]
Injection Volume 10 µL
Detection Tandem Mass Spectrometry (MS/MS)

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic separation of this compound.

Workflow for Mobile Phase Optimization

MobilePhaseOptimization start Start: Define Separation Goals col_select Select a C18 or C8 Column start->col_select solvent_screen Screen Organic Modifiers (Acetonitrile vs. Methanol) col_select->solvent_screen ph_opt Optimize Mobile Phase pH (e.g., pH 2-4 using Formic Acid) solvent_screen->ph_opt gradient_dev Develop a Gradient Profile (e.g., 10-90% B in 10 min) ph_opt->gradient_dev fine_tune Fine-Tune Gradient Slope and Isocratic Holds gradient_dev->fine_tune end Optimal Separation Achieved fine_tune->end

References

Validation & Comparative

A Comparative Guide to the Receptor Binding Affinities of 10-Hydroxynortriptyline and Nortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinities of the tricyclic antidepressant nortriptyline (B1679971) and its primary active metabolite, 10-hydroxynortriptyline. Understanding the distinct pharmacological profiles of these compounds is crucial for research into their therapeutic effects and side-effect profiles. The data presented herein is supported by experimental findings from in vitro radioligand binding assays.

Comparative Receptor Binding Affinity

The therapeutic actions and side effects of nortriptyline and its metabolite, this compound, are dictated by their binding affinities to various neurotransmitter transporters and receptors. While both compounds interact with several key targets in the central nervous system, their potencies can differ significantly, leading to distinct pharmacological profiles.

Nortriptyline is well-characterized as a potent inhibitor of the norepinephrine (B1679862) transporter (NET) and a moderate inhibitor of the serotonin (B10506) transporter (SERT), with significantly lower affinity for the dopamine (B1211576) transporter (DAT). It is also a notable antagonist at several G-protein coupled receptors, including histaminergic (H1), muscarinic acetylcholine (B1216132) (M1-M5), and adrenergic (α1) receptors, which contributes to its side-effect profile, including sedation, dry mouth, and orthostatic hypotension.

(E)-10-hydroxynortriptyline, the major active metabolite of nortriptyline, also demonstrates affinity for these targets, but with a different potency profile. Notably, it is a significantly weaker antagonist at muscarinic acetylcholine receptors, suggesting a reduced liability for anticholinergic side effects. Furthermore, its potency as a norepinephrine reuptake inhibitor is attenuated compared to the parent compound.

The following table summarizes the available quantitative data on the receptor binding affinities of nortriptyline and this compound.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

TargetNortriptyline (Ki, nM)This compound (Ki, nM)Fold Difference (NT vs. 10-OH-NT)
Neurotransmitter Transporters
Norepinephrine Transporter (NET)4.37~17.48 (4-fold weaker)0.25
Serotonin Transporter (SERT)18Less potent than NortriptylineData not available
Dopamine Transporter (DAT)1,140Data not availableData not available
G-Protein Coupled Receptors
Muscarinic Acetylcholine (M1-M5)High Affinity10 to 18-fold lower than Nortriptyline10 - 18
Histamine H1Potent AntagonistData not availableData not available
Adrenergic α1Potent AntagonistData not availableData not available

Note: The Ki value for this compound at NET is estimated based on the finding that it is four times weaker than nortriptyline. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The binding affinities presented in this guide are typically determined using in vitro radioligand displacement assays. Below is a generalized protocol for such an experiment.

Radioligand Displacement Assay for Neurotransmitter Transporter/Receptor Binding

1. Tissue/Cell Preparation:

  • Source: Brain tissue homogenates (e.g., from rat or guinea pig) or cultured cell lines stably expressing the human recombinant transporter or receptor of interest (e.g., HEK-293 cells).[1]

  • Homogenization: The tissue is homogenized in a suitable buffer (e.g., Tris-HCl) to prepare a membrane fraction containing the target receptors or transporters.

2. Binding Assay:

  • Incubation: A constant concentration of a specific radioligand (e.g., [³H]-nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compounds (nortriptyline or this compound).

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

5. Data Analysis:

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

  • Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflows

The primary therapeutic mechanism of nortriptyline and this compound is the inhibition of norepinephrine and serotonin reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft. These neurotransmitters then act on various postsynaptic G-protein coupled receptors (GPCRs), initiating downstream signaling cascades.

G_Protein_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NT Nortriptyline / This compound NET NET NT->NET Inhibits SERT SERT NT->SERT Inhibits NE_reuptake NE Reuptake NET->NE_reuptake SER_reuptake 5-HT Reuptake SERT->SER_reuptake NE Norepinephrine (NE) SER Serotonin (5-HT) Adrenergic_R Adrenergic Receptor (e.g., β-AR) NE->Adrenergic_R Serotonin_R Serotonin Receptor (e.g., 5-HT2A) SER->Serotonin_R GPCR G-Protein (Gs/Gq) Adrenergic_R->GPCR Serotonin_R->GPCR AC Adenylyl Cyclase (AC) / Phospholipase C (PLC) GPCR->AC Second_Messenger cAMP / IP3, DAG AC->Second_Messenger Downstream Downstream Effects (e.g., PKA activation, Ca2+ release) Second_Messenger->Downstream

Figure 1: Simplified signaling pathway of nortriptyline and this compound.

Experimental_Workflow prep 1. Preparation of Brain Tissue Homogenate or Cell Membranes incubate 2. Incubation with Radioligand and Test Compound prep->incubate separate 3. Separation of Bound and Free Ligand via Filtration incubate->separate quantify 4. Quantification of Bound Radioactivity separate->quantify analyze 5. Data Analysis to Determine Ki Values quantify->analyze

Figure 2: General experimental workflow for a radioligand binding assay.

Conclusion

The available data indicate that while both nortriptyline and its active metabolite, this compound, contribute to the overall pharmacological effect by inhibiting norepinephrine and serotonin reuptake, their distinct binding affinities for various receptors likely result in different therapeutic and side-effect profiles. The significantly lower affinity of this compound for muscarinic acetylcholine receptors is a key differentiator, suggesting a reduced potential for anticholinergic side effects. Further comprehensive studies directly comparing the binding profiles of these two compounds across a wider range of receptors are warranted to fully elucidate their respective contributions to the clinical effects of nortriptyline treatment.

References

A Comparative Analysis of the Pharmacological Potency of Nortriptyline and its Active Metabolite, 10-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological potency of the tricyclic antidepressant nortriptyline (B1679971) and its primary active metabolite, (E)-10-hydroxynortriptyline. The information presented herein is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these two compounds.

Nortriptyline, a second-generation tricyclic antidepressant, exerts its therapeutic effects primarily through the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake.[1] Its major active metabolite, 10-hydroxynortriptyline, also contributes significantly to its overall pharmacological activity. Understanding the comparative potency of these two molecules is crucial for elucidating the dose-response relationship, predicting potential side effects, and developing more effective therapeutic strategies.

Comparative Potency: A Tabular Summary

The following table summarizes the available data on the comparative potency of nortriptyline and (E)-10-hydroxynortriptyline at key pharmacological targets. While direct comparative studies providing IC50 or Ki values in a single report are limited, the relative potencies have been described in multiple sources.

TargetCompoundPotency/Affinity
Norepinephrine Transporter (NET) NortriptylineHigh
(E)-10-HydroxynortriptylineReported as equipotent to 4-fold weaker than nortriptyline.[2][3]
Serotonin Transporter (SERT) NortriptylineModerate; more potent inhibitor than this compound.[4]
(E)-10-HydroxynortriptylineLower than nortriptyline.[4]
Muscarinic Acetylcholine (B1216132) Receptors NortriptylineHigh
(E)-10-Hydroxynortriptyline10 to 18-fold lower than nortriptyline.[2][5][6]

Signaling Pathways and Metabolic Fate

The primary mechanism of action for both nortriptyline and this compound involves the modulation of neurotransmitter levels in the synaptic cleft. Nortriptyline is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form this compound, which exists as (E) and (Z) isomers.[7][8] The (E)-isomer is the major and pharmacologically active metabolite.[2]

Nortriptyline Nortriptyline CYP2D6 CYP2D6 Nortriptyline->CYP2D6 Metabolism This compound This compound CYP2D6->this compound Hydroxylation cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Cell Plating Cell Plating Initiate Uptake Initiate Uptake Cell Plating->Initiate Uptake Compound Dilution Compound Dilution Compound Dilution->Initiate Uptake Incubation Incubation Initiate Uptake->Incubation Terminate Uptake Terminate Uptake Incubation->Terminate Uptake Scintillation Counting Scintillation Counting Terminate Uptake->Scintillation Counting IC50 Calculation IC50 Calculation Scintillation Counting->IC50 Calculation

References

Comparative Cardiotoxicity of Nortriptyline and its 10-Hydroxy Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cardiotoxic profiles of the tricyclic antidepressant nortriptyline (B1679971) and its primary active metabolites, E-10-hydroxynortriptyline (E-10-OH-NT) and Z-10-hydroxynortriptyline (Z-10-OH-NT). The information presented herein, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the structure-toxicity relationships and potential clinical implications of these compounds.

Executive Summary

Nortriptyline, a widely prescribed antidepressant, undergoes extensive metabolism to form hydroxylated derivatives. Clinical and preclinical studies have demonstrated that these metabolites are not inert and contribute significantly to the overall cardiovascular effects of the parent drug. Notably, the stereoisomers of 10-hydroxynortriptyline exhibit distinct cardiotoxic profiles. Data from studies in swine and clinical observations in elderly patients indicate that while nortriptyline itself carries a risk of cardiotoxicity, the Z-isomer of its 10-hydroxy metabolite (Z-10-OH-NT) demonstrates comparable or even more pronounced adverse cardiac effects in some aspects. Conversely, the E-isomer (E-10-OH-NT) appears to be significantly less cardiotoxic than both the parent drug and its Z-isomer.

In Vivo Cardiotoxicity Comparison: Swine Model

An animal model utilizing unanesthetized swine provides critical comparative data on the acute cardiotoxic effects of nortriptyline and its 10-hydroxy metabolites following intravenous administration. The key findings are summarized below.

Table 1: Hemodynamic and Arrhythmic Effects in Swine

ParameterNortriptyline (3.5-7 mg/kg)E-10-hydroxynortriptylineZ-10-hydroxynortriptyline
Arrhythmias Significantly more than E-10-OH-NT; Not significantly different from Z-10-OH-NT[1][2][3]Significantly less than Nortriptyline[1][2][3]Not significantly different from Nortriptyline[1][2][3]
Cardiac Output Dose-correlated decline[1][2][3]No dose-correlated decline[1][2][3]Dose-correlated decline; Marked decrements[1][2][3]
Blood Pressure Profound and significant hypotension[3]Less effect compared to Nortriptyline[3]Marked decrements[1][2][3]
Heart Rate --Marked bradycardia[1][2][3]
Contractility --Decrements[3]
Experimental Protocol: In Vivo Swine Study

The comparative cardiotoxicity was assessed in unanesthetized swine.[3] The experimental protocol involved the intravenous administration of nortriptyline or its hydroxy metabolites.[1][3] Continuous monitoring of cardiovascular parameters was performed, including:

  • Electrocardiogram (ECG): To assess for arrhythmias.[1][3]

  • Cardiac Output: To measure the heart's pumping efficiency.[1][3]

  • Arterial and Left Ventricular End-Diastolic Pressures: To evaluate hemodynamic status.[3]

  • Left Ventricular Peak dP/dT: To assess myocardial contractility.[3]

Plasma and cerebrospinal fluid samples were collected to determine the pharmacokinetic profiles of the administered compounds.[3]

Clinical Cardiotoxicity: Observations in Elderly Patients

Studies in elderly depressed patients undergoing treatment with nortriptyline have provided valuable insights into the contribution of its metabolites to electrocardiographic changes.

Table 2: Electrocardiographic (ECG) Changes in Elderly Patients

ECG ParameterAssociation with NortriptylineAssociation with E-10-hydroxynortriptylineAssociation with Z-10-hydroxynortriptyline
PR Interval Increases associated with increasing concentration[4]Contributes to changes in PR interval[4]Contributes to changes in PR interval[4]
QRS Duration Correlated with daily dose[5]Contributes to changes in QRS duration[4]Increases associated with increasing concentration[4]
QTc Interval --Increases associated with increasing concentration[4]

In one study, patients who developed atrioventricular or bundle branch block had significantly higher plasma levels of E-10-hydroxynortriptyline.[4] However, another study found no consistent correlation between ECG changes and plasma levels of nortriptyline or its metabolites, though significant increases in PR interval, QTc interval, and heart rate were observed after treatment.[5]

Experimental Protocol: Clinical Studies in Elderly Patients

Elderly outpatients with major depression were treated with nortriptyline.[4][5] Resting electrocardiograms were obtained before and during the treatment period (e.g., at 3 and 7 weeks).[4][5] Plasma concentrations of nortriptyline, E-10-hydroxynortriptyline, and Z-10-hydroxynortriptyline were measured simultaneously to correlate with observed ECG changes.[4]

Pharmacokinetic Profile

The pharmacokinetic properties of the 10-hydroxy metabolites differ from those of the parent compound, nortriptyline.

Table 3: Comparative Pharmacokinetic Parameters

ParameterNortriptylineE-10-hydroxynortriptyline & Z-10-hydroxynortriptyline
Volume of Distribution Larger[1][3]Smaller[1][3]
Half-life Longer[1][3]Shorter[1][3]
Free Fraction (Unbound) Smaller[1]Larger (less protein binding)[1][3]

Despite having shorter half-lives and smaller volumes of distribution, the higher free fraction of the metabolites means a larger proportion is available to exert pharmacological and toxicological effects.[1][3]

Mechanisms of Cardiotoxicity

The cardiotoxicity of tricyclic antidepressants, including nortriptyline and its metabolites, is primarily attributed to their effects on cardiac ion channels.

cluster_0 Nortriptyline & Metabolites cluster_1 Cardiac Myocyte cluster_2 Cardiotoxic Effects Nortriptyline Nortriptyline Na_Channel Fast Na+ Channels Nortriptyline->Na_Channel Inhibition hERG_K_Channel hERG K+ Channels Nortriptyline->hERG_K_Channel Blockade 10-OH-Metabolites 10-OH-Metabolites 10-OH-Metabolites->Na_Channel Inhibition Arrhythmias Arrhythmias (Widened QRS) Na_Channel->Arrhythmias Leads to QT_Prolongation QT Prolongation hERG_K_Channel->QT_Prolongation Leads to

Caption: Mechanism of Nortriptyline Cardiotoxicity.

Inhibition of fast cardiac sodium channels by nortriptyline and its active metabolites can lead to a widened QRS complex on the ECG and contribute to arrhythmias.[6] Additionally, nortriptyline has been shown to block hERG potassium channels, which can lead to QT interval prolongation, a risk factor for life-threatening arrhythmias like Torsades de Pointes.[7][8] Nortriptyline dose-dependently blocks the hERG current with an IC50 value of 2.20 ± 0.09 μM.[7][8]

Metabolic Pathway

Nortriptyline is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its 10-hydroxy metabolites.[6]

Nortriptyline Nortriptyline Metabolism CYP2D6 (10-hydroxylation) Nortriptyline->Metabolism E-10-OH-NT E-10-hydroxynortriptyline Metabolism->E-10-OH-NT Z-10-OH-NT Z-10-hydroxynortriptyline Metabolism->Z-10-OH-NT

Caption: Nortriptyline Metabolic Pathway.

Conclusion

The 10-hydroxy metabolites of nortriptyline are pharmacologically active and contribute significantly to its cardiotoxic profile. A clear distinction exists between the E- and Z-isomers:

  • Z-10-hydroxynortriptyline exhibits cardiotoxicity that is comparable to, and in some aspects such as bradycardia and effects on cardiac output, potentially greater than nortriptyline.

  • E-10-hydroxynortriptyline is demonstrably less cardiotoxic than both nortriptyline and its Z-isomer.

These findings underscore the importance of considering the metabolic profile of nortriptyline in clinical practice, particularly in populations at higher risk for cardiovascular adverse events, such as the elderly. For drug development professionals, this highlights the critical need to evaluate the pharmacological and toxicological activities of major metabolites early in the drug discovery and development process. Future research should focus on elucidating the precise molecular interactions of these metabolites with cardiac ion channels to better predict and mitigate cardiotoxic risk.

References

A Comparative Guide to the Pharmacodynamics of (E)- and (Z)-10-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacodynamic properties of the geometric isomers of 10-hydroxynortriptyline, the major active metabolite of the tricyclic antidepressant nortriptyline (B1679971). The distinct stereochemistry of (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline leads to notable differences in their pharmacological profiles, which are detailed below.

Introduction

Nortriptyline undergoes extensive metabolism in the body, primarily through hydroxylation at the 10-position, forming (E)- and (Z)-10-hydroxynortriptyline. The formation of these metabolites is stereoselective, with the (E)-isomer being the major metabolite.[1][2] This stereoselectivity is largely governed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[3] The metabolic pathway leading to the (E)-isomer is significantly correlated with CYP2D6 activity, while the formation of the (Z)-isomer is not.[1][2] These metabolites are not pharmacologically inert and contribute to both the therapeutic effects and the side-effect profile of nortriptyline.

Pharmacodynamic Profile Comparison

The primary mechanism of action for nortriptyline and its active metabolites is the inhibition of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) reuptake by blocking their respective transporters, the norepinephrine transporter (NET) and the serotonin transporter (SERT).

(E)-10-Hydroxynortriptyline is a potent inhibitor of norepinephrine uptake.[4][5] It is considered to be more selective for the noradrenergic system compared to its parent compound, nortriptyline.[4] In contrast, its activity at the serotonin transporter is significantly weaker than that of nortriptyline.[6] Furthermore, (E)-10-hydroxynortriptyline exhibits a substantially lower affinity for muscarinic acetylcholine (B1216132) receptors, suggesting a reduced potential for anticholinergic side effects compared to nortriptyline.

(Z)-10-Hydroxynortriptyline has been studied to a much lesser extent, and specific data on its interaction with monoamine transporters are scarce in publicly available literature. However, comparative studies on its cardiovascular effects reveal a distinct pharmacodynamic profile. Unlike the (E)-isomer, (Z)-10-hydroxynortriptyline has been shown to cause significant bradycardia, as well as decreases in blood pressure and cardiac output, indicating different effects on cardiovascular function.[7]

Quantitative Pharmacodynamic Data

The following table summarizes the available quantitative data for the pharmacodynamic activity of (E)- and (Z)-10-hydroxynortriptyline, with nortriptyline included for comparison.

Compound Target Parameter Value Reference
(E)-10-Hydroxynortriptyline Serotonin Transporter (SERT)IC506700 nM[6]
Nortriptyline Serotonin Transporter (SERT)IC50940 nM[6]
(E)-10-Hydroxynortriptyline Muscarinic Acetylcholine ReceptorsAffinity~10-12 times lower than Nortriptyline[3]
(Z)-10-Hydroxynortriptyline Norepinephrine Transporter (NET)-Data not available-
(Z)-10-Hydroxynortriptyline Serotonin Transporter (SERT)-Data not available-
(Z)-10-Hydroxynortriptyline Muscarinic Acetylcholine Receptors-Data not available-

IC50: Half-maximal inhibitory concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Monoamine Transporter Inhibition

The therapeutic effects of nortriptyline and its active metabolites are primarily mediated by the blockade of NET and SERT. This inhibition leads to an increased concentration of norepinephrine and serotonin in the synaptic cleft, enhancing neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE Norepinephrine NE_Vesicle->NE Release SERT_Vesicle Serotonin Vesicles 5HT Serotonin SERT_Vesicle->5HT Release NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) NE->NET Reuptake Adrenergic_R Adrenergic Receptors NE->Adrenergic_R Binding 5HT->SERT Reuptake Serotonin_R Serotonin Receptors 5HT->Serotonin_R Binding Signaling Downstream Signaling Adrenergic_R->Signaling Serotonin_R->Signaling Metabolites (E)/(Z)-10-Hydroxynortriptyline Metabolites->NET Inhibition Metabolites->SERT Inhibition

Monoamine Transporter Inhibition Pathway

Experimental Workflow: Neurotransmitter Uptake Assay

The functional activity of nortriptyline metabolites on monoamine transporters is typically assessed using in vitro neurotransmitter uptake assays.

Start Start Cell_Culture Culture cells expressing NET or SERT Start->Cell_Culture Compound_Prep Prepare various concentrations of test compounds ((E)- & (Z)-10-OH-NT) Cell_Culture->Compound_Prep Incubation Incubate cells with test compounds Compound_Prep->Incubation Radioligand Add radiolabeled neurotransmitter (e.g., [3H]NE or [3H]5-HT) Incubation->Radioligand Uptake Allow uptake to occur Radioligand->Uptake Termination Terminate uptake by washing with ice-cold buffer Uptake->Termination Lysis Lyse cells Termination->Lysis Scintillation Measure radioactivity using liquid scintillation counting Lysis->Scintillation Analysis Analyze data to determine IC50 values Scintillation->Analysis End End Analysis->End

Workflow for Neurotransmitter Uptake Assay

Detailed Experimental Protocols

In Vitro Neurotransmitter Uptake Assay

This protocol is a generalized method for determining the inhibitory activity of compounds on norepinephrine and serotonin transporters.

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT) are commonly used.

  • Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain transporter expression. Cells are seeded into 24- or 96-well plates and grown to confluence.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.

    • Cells are pre-incubated with varying concentrations of the test compounds ((E)- and (Z)-10-hydroxynortriptyline) or vehicle for a specified time (e.g., 20 minutes) at 37°C.

    • A solution containing a fixed concentration of radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]serotonin) is added to each well, and the incubation is continued for a short period (e.g., 10 minutes) at 37°C.

    • The uptake is terminated by rapidly aspirating the incubation buffer and washing the cells multiple times with ice-cold buffer.

    • The cells are lysed using a lysis buffer (e.g., 1% SDS).

    • The amount of radiolabeled neurotransmitter taken up by the cells is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.

Receptor Binding Assay (for Muscarinic Receptors)

This protocol outlines a general method for assessing the binding affinity of compounds to muscarinic acetylcholine receptors.

  • Tissue Preparation: Tissues rich in muscarinic receptors (e.g., guinea pig heart, cerebral cortex) are homogenized in a suitable buffer and centrifuged to obtain a crude membrane preparation.

  • Binding Assay:

    • The membrane preparation is incubated with a radiolabeled muscarinic receptor antagonist (e.g., [³H]quinuclidinyl benzilate, [³H]QNB) and varying concentrations of the test compounds.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled muscarinic antagonist (e.g., atropine).

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The pharmacodynamic profiles of (E)- and (Z)-10-hydroxynortriptyline exhibit significant differences. The (E)-isomer is a potent and selective inhibitor of the norepinephrine transporter with weak activity at the serotonin transporter and low affinity for muscarinic receptors. In contrast, while specific data on its monoamine transporter activity are lacking, the (Z)-isomer displays distinct cardiotoxic effects, including bradycardia and hypotension. These differences underscore the importance of stereochemistry in drug action and metabolism. Further research is warranted to fully elucidate the pharmacodynamic profile of (Z)-10-hydroxynortriptyline and its contribution to the overall clinical effects of nortriptyline.

References

A Comparative Guide to Analytical Methods for 10-Hydroxynortriptyline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 10-hydroxynortriptyline, the active metabolite of the antidepressant nortriptyline (B1679971), is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The selection of an appropriate analytical method is paramount to achieving reliable results. This guide provides an objective comparison of the most prevalent analytical techniques for this compound quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common technique in pharmaceutical analysis, a comprehensive, validated method with detailed performance data for the quantification of this compound in biological matrices is not widely available in published literature. This is likely due to the lower sensitivity and specificity of UV detection compared to mass spectrometry, especially for analytes present at low concentrations in complex biological fluids like plasma.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative performance of LC-MS/MS and GC-MS methods for the quantification of this compound, based on data from published studies.

ParameterLC-MS/MSGC-MS
Limit of Quantification (LOQ) 0.5 - 1.09 ng/mL~1 ng/mL
Linearity Range 0.5 - 400 ng/mL7 - 90 µg/L (ng/mL)
Precision (%RSD or %CV) < 15%< 12%
Accuracy (%Recovery or %Bias) 91 - 115%Not explicitly stated in all studies, but methods are validated.
Sample Volume 250 µL - 1 mL~1 mL
Derivatization Required NoYes
Run Time 2.5 - 6 minutesVariable, typically longer due to temperature programming.

Experimental Workflow

The general workflow for the quantification of this compound in a biological matrix involves several key steps from sample receipt to final data analysis.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Sample Receipt (Plasma/Serum) s2 Addition of Internal Standard s1->s2 s3 Extraction (LLE or PPT) s2->s3 s4 Evaporation & Reconstitution s3->s4 a1 Chromatographic Separation s4->a1 Injection a2 Mass Spectrometric Detection a1->a2 d1 Peak Integration a2->d1 d2 Concentration Calculation d1->d2 d3 Report Generation d2->d3

Caption: General experimental workflow for this compound quantification.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this comparison guide.

LC-MS/MS Method

This protocol is a representative example of a highly sensitive and specific method for the simultaneous estimation of nortriptyline and this compound in human plasma.[1]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 250 µL of human plasma in a clean tube, add the internal standard (e.g., carbamazepine).

  • Perform liquid-liquid extraction by adding an appropriate organic solvent.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

b. Chromatographic Conditions

  • HPLC System: A system capable of delivering a stable flow at high pressures.

  • Column: A reverse-phase C18 column (e.g., HyPURITY C18).[1]

  • Mobile Phase: A mixture of 20 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (e.g., 20:80, v/v).[1]

  • Flow Rate: 0.50 mL/min.[1]

  • Injection Volume: Typically 10-20 µL.

  • Run Time: Approximately 2.5 minutes.[1]

c. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

GC-MS Method

This protocol outlines a method for the determination of nortriptyline and this compound concentrations in human plasma using capillary gas chromatography.[2]

a. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1.0 mL of plasma, add an internal standard (e.g., maprotiline).[2]

  • Alkalinize the plasma and extract with a mixture of hexane (B92381) and 2-butanol (B46777) (98:2).[2]

  • Back-extract the compounds into a hydrochloric acid solution.[2]

  • Make the acid solution basic and re-extract with n-butyl chloride.[2]

  • Evaporate the extract to dryness.[2]

  • Derivatize the residue with heptafluorobutyric anhydride (B1165640) to increase volatility for GC analysis.[2]

  • Reconstitute the derivatized sample in a suitable solvent for injection.

b. Gas Chromatographic Conditions

  • GC System: A gas chromatograph equipped with a capillary column.

  • Column: A fused-silica capillary column coated with a suitable stationary phase (e.g., phenylmethyl silicone).[2]

  • Carrier Gas: An inert gas such as helium or nitrogen.

  • Temperature Program: A temperature gradient is typically employed to ensure optimal separation.

  • Injection Mode: Splitless injection is often used for trace analysis.

c. Mass Spectrometric Conditions

  • Mass Spectrometer: A mass spectrometer capable of electron-capture detection or a standard mass analyzer.

  • Ionization: Electron Ionization (EI) is commonly used.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound in biological matrices.

  • LC-MS/MS offers the advantage of high sensitivity, high throughput, and does not require a derivatization step, making it a more direct and often faster method.

  • GC-MS is a robust and reliable technique that can also achieve the required sensitivity. However, the mandatory derivatization step adds complexity and time to the sample preparation workflow.

For high-throughput clinical and research applications, LC-MS/MS is generally the preferred method due to its speed and simpler sample preparation. However, GC-MS remains a valuable and accurate alternative, particularly in laboratories where this instrumentation is already well-established. The choice between these methods will ultimately depend on the specific needs of the laboratory, including sample throughput requirements, available instrumentation, and the expertise of the personnel.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for 10-Hydroxynortriptyline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with conventional detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 10-hydroxynortriptyline, a major metabolite of the antidepressant nortriptyline (B1679971). The choice of analytical methodology is critical, influencing sensitivity, selectivity, and throughput. This document presents a cross-validation perspective based on available experimental data to aid in making informed decisions for bioanalytical assays.

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of HPLC and LC-MS/MS for the quantification of this compound. It is important to note that while comprehensive data for LC-MS/MS methods are readily available, detailed validation reports for standalone HPLC methods for this specific analyte are less common in recent literature, reflecting the industry's shift towards mass spectrometry for bioanalysis.

Table 1: Performance Characteristics of LC-MS/MS for this compound

ParameterPerformanceSource
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1]
Linearity Range0.5 - 40 ng/mL[1]
Correlation Coefficient (r²)≥ 0.997[1]
Accuracy92-114%[1]
Precision (%CV)< 7.1% (<16% at LLOQ)[1]
Recovery> 90%[1]

Table 2: Performance Characteristics of HPLC for this compound

ParameterPerformanceSource
Lower Limit of Quantification (LLOQ)~5 ng/mL[2]
Linearity RangeNot explicitly stated
Correlation Coefficient (r²)Not explicitly stated
AccuracyNot explicitly stated
Precision (%CV)< 9% at 5 ng/mL[2]
Recovery56-99%[2]

Note: The data for HPLC is based on an older ion-pair reversed-phase liquid chromatographic method published in 1982.[2] More recent, fully validated HPLC methods with UV or fluorescence detection for this compound are not prominently available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC and LC-MS/MS are outlined below. These protocols are based on established methods and provide a framework for laboratory implementation.

LC-MS/MS Protocol

This method offers high sensitivity and selectivity, making it well-suited for complex biological matrices like plasma.

  • Sample Preparation: A simple protein precipitation is often employed. Plasma samples are treated with an organic solvent such as acetonitrile (B52724) to precipitate proteins.[1]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.[1]

    • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile is common.[1]

    • Flow Rate: A flow rate of around 0.5 mL/min is often used.[3]

    • Run Time: Fast analysis can be achieved with run times as short as 6 minutes.[1]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in the positive mode is typically used.[1]

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[3]

  • Data Analysis: Quantification is performed by plotting the peak area ratio of the analyte to an internal standard against the concentration to create a calibration curve.

HPLC Protocol (Based on available literature)

This method is suitable for the quantification of this compound, though with less sensitivity than LC-MS/MS.

  • Sample Preparation: Liquid-liquid extraction is a common sample preparation technique for this method.[2]

  • Chromatographic Separation:

    • Column: A trimethylsilyl (B98337) packed column (similar to a C8 or C18) is used in an ion-pair reversed-phase setup.[2]

    • Mobile Phase: The mobile phase typically consists of an acetonitrile and acetate (B1210297) buffer mixture containing an ion-pairing agent like sodium heptane-sulfonate.[2]

    • Detection: UV detection is the most common method for this type of analysis.

  • Data Analysis: Quantification is based on the peak area of the analyte compared to a calibration curve generated from standards of known concentrations.

Visualizing the Methodologies

The following diagrams illustrate the experimental workflow and a logical comparison of the two methods.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_1a HPLC cluster_1b LC-MS/MS cluster_2 Data Analysis plasma_sample Plasma Sample extraction Liquid-Liquid Extraction or Protein Precipitation plasma_sample->extraction hplc_injection HPLC Injection extraction->hplc_injection lcms_injection LC Injection extraction->lcms_injection hplc_separation Reversed-Phase Separation (Ion-Pair) hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection quantification Quantification (Calibration Curve) uv_detection->quantification lc_separation Reversed-Phase Separation lcms_injection->lc_separation ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection ms_detection->quantification caption Experimental Workflow for Cross-Validation

Caption: Experimental Workflow for Cross-Validation

G cluster_hplc HPLC Method cluster_lcms LC-MS/MS Method analyte This compound Quantification hplc_sensitivity Lower Sensitivity (~5 ng/mL) analyte->hplc_sensitivity lcms_sensitivity Higher Sensitivity (<1 ng/mL) analyte->lcms_sensitivity hplc_selectivity Good Selectivity (Chromatography-based) hplc_throughput Lower Throughput lcms_selectivity Excellent Selectivity (Mass-based) lcms_throughput Higher Throughput caption Logical Comparison of HPLC and LC-MS/MS

Caption: Logical Comparison of HPLC and LC-MS/MS

Conclusion

The cross-validation of analytical methods is a critical step in ensuring data integrity and reliability. For the quantification of this compound in biological matrices, LC-MS/MS demonstrates superior performance in terms of sensitivity and selectivity when compared to older HPLC methods with conventional detectors. The lower limit of quantification for LC-MS/MS is significantly better, allowing for more accurate measurements at lower concentrations, which is often crucial in pharmacokinetic and toxicological studies.

While a traditional HPLC method can be employed, it may lack the required sensitivity for certain applications. The choice between these two powerful techniques will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. For regulated bioanalysis where high sensitivity and specificity are paramount, LC-MS/MS is the clear method of choice.

References

Unveiling the Transporter Activity of 10-Hydroxynortriptyline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 10-hydroxynortriptyline's interaction with norepinephrine (B1679862) and serotonin (B10506) transporters reveals a distinct pharmacological profile with significant implications for its therapeutic effects. This guide provides a comparative analysis of its activity alongside its parent compound, nortriptyline (B1679971), and other key antidepressants, supported by experimental data and detailed methodologies.

Executive Summary

This compound, the primary active metabolite of the tricyclic antidepressant nortriptyline, demonstrates significant activity at the norepinephrine transporter (NET) while exhibiting considerably weaker effects at the serotonin transporter (SERT). This profile distinguishes it from many other antidepressants and underscores the importance of considering metabolic pathways in drug action. This guide presents a quantitative comparison of the binding affinities and inhibitory concentrations of this compound and related compounds, outlines the experimental protocols used to determine these values, and visualizes the key interactions and experimental workflows.

Comparative Activity at Monoamine Transporters

The inhibitory activity of this compound and a range of comparator antidepressants at the norepinephrine and serotonin transporters is summarized in the table below. The data, presented as IC50 and Ki values, highlight the relative potencies of these compounds.

CompoundTransporterParameterValue (nM)
(E)-10-Hydroxynortriptyline NET Potency ~2x less potent than Nortriptyline [1]
SERT IC50 6700 [2]
NortriptylineNETKi3.4[3]
SERTKi161[3]
SERTIC50940[2][4]
DesipramineNETKi7.36[3]
SERTKi163[3]
ImipramineSERTIC5032[5]
ReboxetineNET-Potent and selective inhibitor
FluoxetineSERTIC506.31[6]
SertralineSERT-Potent inhibitor

Note: The potency of (E)-10-Hydroxynortriptyline at NET is described as being approximately half that of nortriptyline.[1] Another source suggests it is equipotent to nortriptyline in inhibiting noradrenaline uptake.[7]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and neurotransmitter uptake assays.

Norepinephrine Transporter (NET) Binding Assay

This assay quantifies the affinity of a test compound for the norepinephrine transporter.

Principle: This is a competitive binding assay where a radiolabeled ligand with a known high affinity for NET (e.g., [³H]nisoxetine) competes with the unlabeled test compound for binding to the transporter. The amount of radioactivity displaced by the test compound is proportional to its binding affinity.

Materials:

  • Cell membranes prepared from cells expressing the human norepinephrine transporter (hNET).

  • Radioligand: [³H]nisoxetine.

  • Test Compound: this compound or other comparators.

  • Reference Compound (for non-specific binding): Desipramine.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • Glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cell membranes expressing hNET in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [³H]nisoxetine, and membrane suspension.

    • Non-specific Binding: A high concentration of a known NET inhibitor (e.g., 10 µM Desipramine), [³H]nisoxetine, and membrane suspension.

    • Competitive Binding: Serial dilutions of the test compound, [³H]nisoxetine, and membrane suspension.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Serotonin Transporter (SERT) Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of serotonin into cells or synaptosomes.

Principle: This functional assay measures the inhibition of the transport of radiolabeled serotonin ([³H]5-HT) into cells or synaptosomes that express SERT. A decrease in the accumulation of radioactivity inside the cells in the presence of the test compound indicates inhibitory activity.

Materials:

  • Cells endogenously expressing or transfected with human SERT (e.g., JAR cells, HEK293 cells) or prepared synaptosomes.

  • Radiolabeled substrate: [³H]serotonin ([³H]5-HT).

  • Test Compound: this compound or other comparators.

  • Reference Compound (for non-specific uptake): A potent SERT inhibitor (e.g., citalopram).

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Lysis Buffer.

  • Scintillation counter.

Procedure:

  • Cell/Synaptosome Preparation: Plate cells in a 96-well plate and allow them to adhere. For synaptosomes, prepare a fresh suspension.

  • Assay Setup:

    • Pre-incubate the cells/synaptosomes with varying concentrations of the test compound or vehicle.

    • Initiate uptake by adding [³H]5-HT.

    • To determine non-specific uptake, a parallel set of wells is incubated with a high concentration of a known SERT inhibitor.

  • Incubation: Incubate at 37°C for a defined period to allow for serotonin uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold wash buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition of specific uptake against the log concentration of the test compound to determine the IC50 value.

Visualizing the Interactions and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.

cluster_0 Compound Activity at Transporters This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Moderate Inhibition SERT Serotonin Transporter (SERT) This compound->SERT Weak Inhibition Nortriptyline Nortriptyline Nortriptyline->NET Potent Inhibition Nortriptyline->SERT Moderate Inhibition Other TCAs (e.g., Desipramine) Other TCAs (e.g., Desipramine) Other TCAs (e.g., Desipramine)->NET Potent Inhibition SSRIs (e.g., Fluoxetine) SSRIs (e.g., Fluoxetine) SSRIs (e.g., Fluoxetine)->SERT Potent Inhibition cluster_workflow Radioligand Binding Assay Workflow prep 1. Prepare Membranes (Expressing Transporter) setup 2. Set up Assay Plate (Total, Non-specific, Competitive) prep->setup incubate 3. Incubate (Reach Equilibrium) setup->incubate filter 4. Filter (Separate Bound/Free Ligand) incubate->filter count 5. Quantify Radioactivity (Scintillation Counting) filter->count analyze 6. Analyze Data (Calculate IC50/Ki) count->analyze

References

The Unseen Player: A Comparative Guide to the Antidepressant Contributions of 10-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the relative antidepressant effects of nortriptyline (B1679971) and its principal active metabolite, 10-hydroxynortriptyline, for researchers, scientists, and drug development professionals.

Nortriptyline, a well-established tricyclic antidepressant, has been a mainstay in the treatment of major depressive disorder for decades. Its therapeutic efficacy is primarily attributed to the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake. However, the pharmacological activity of its main metabolite, this compound, is often overlooked. This guide provides a comprehensive comparison of the antidepressant-related properties of nortriptyline and this compound, supported by experimental data, to elucidate the relative contribution of the metabolite to the overall therapeutic effect.

In Vitro Pharmacological Profile: A Tale of Two Affinities

The primary mechanism of action for nortriptyline and its hydroxylated metabolite is the blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT). A comparative analysis of their in vitro binding affinities and uptake inhibition potencies reveals a nuanced relationship.

TargetCompoundPotency/AffinityReference
Norepinephrine Transporter (NET) NortriptylineHigh[1]
(E)-10-Hydroxynortriptyline4-fold weaker than Nortriptyline[1][2]
Serotonin Transporter (SERT) NortriptylineIC50: 940 nM[3]
(E)-10-HydroxynortriptylineIC50: 6700 nM[3]
Muscarinic Acetylcholine (B1216132) Receptors NortriptylineHigh[4]
(E)-10-Hydroxynortriptyline18-fold lower than Nortriptyline[4]

As the data indicates, nortriptyline is a potent inhibitor of both NET and SERT. In contrast, its metabolite, (E)-10-hydroxynortriptyline, exhibits a significantly lower affinity for SERT, with an IC50 value approximately seven times higher than that of the parent compound[3]. While still a potent inhibitor of norepinephrine reuptake, (E)-10-hydroxynortriptyline is reported to be about four times weaker than nortriptyline at the NET[1][2]. This suggests that this compound may be more selective for noradrenergic neurons compared to nortriptyline[5].

A significant differentiating factor is their affinity for muscarinic acetylcholine receptors. Nortriptyline is known for its anticholinergic side effects, a consequence of its high affinity for these receptors. Conversely, (E)-10-hydroxynortriptyline has a markedly lower affinity, approximately 18-fold less than nortriptyline, which translates to a reduced potential for anticholinergic adverse effects[4].

In Vivo Evidence: The Metabolite Takes Center Stage

While in vitro data provides a foundational understanding, in vivo studies offer a more holistic view of the pharmacological impact. Research in animal models suggests that this compound is not merely an active metabolite but a significant contributor to the antidepressant effects, and may even surpass the parent drug in certain aspects.

A key study utilizing electrocorticograms (ECoG) in rats demonstrated that (E)-10-hydroxynortriptyline possesses clear antidepressant properties. Notably, the observed antidepressant effects of the metabolite were more pronounced than those of nortriptyline itself. This finding points to the substantial intrinsic antidepressant activity of this compound.

Clinical observations in depressed patients treated with nortriptyline further underscore the importance of its hydroxylated metabolite. Although one study in elderly patients did not find a direct correlation between plasma levels of this compound and clinical response, another study reported that the ratio of nortriptyline to this compound in the cerebrospinal fluid (CSF) was correlated with the reduction of the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol (MHPG) and the overall improvement in depression scores[5]. This suggests a complex interplay between the parent drug and its metabolite within the central nervous system.

Experimental Protocols

For researchers seeking to replicate or build upon these findings, the following are generalized protocols for key in vitro assays.

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of test compounds for the norepinephrine transporter (NET) and serotonin transporter (SERT).

Materials:

  • Cell membranes prepared from cell lines stably expressing human NET or SERT.

  • Radioligand (e.g., [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

  • Test compounds (Nortriptyline, this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Non-specific binding control (e.g., Desipramine for NET, Fluoxetine for SERT).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.

  • For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of the non-specific binding control.

  • After incubation (e.g., 60 minutes at room temperature), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

Objective: To measure the functional potency (IC50) of test compounds in inhibiting the uptake of norepinephrine or serotonin into cells expressing the respective transporters.

Materials:

  • Cell line stably expressing human NET or SERT.

  • Radiolabeled neurotransmitter (e.g., [³H]Norepinephrine or [³H]Serotonin).

  • Test compounds (Nortriptyline, this compound).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and counter.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle in uptake buffer.

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC50 value by plotting the percent inhibition of uptake against the concentration of the test compound.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_metabolism Nortriptyline Metabolism cluster_action Mechanism of Action cluster_effects Primary Antidepressant Effect Nortriptyline Nortriptyline CYP2D6 CYP2D6 Nortriptyline->CYP2D6 Major Pathway NET Norepinephrine Transporter Nortriptyline->NET Inhibition SERT Serotonin Transporter Nortriptyline->SERT Inhibition This compound This compound CYP2D6->this compound This compound->NET Inhibition Increased Synaptic\nNorepinephrine Increased Synaptic Norepinephrine NET->Increased Synaptic\nNorepinephrine Increased Synaptic\nSerotonin Increased Synaptic Serotonin SERT->Increased Synaptic\nSerotonin

Caption: Metabolic conversion of nortriptyline and the primary mechanism of action of both compounds.

G cluster_0 Radioligand Binding Assay Workflow A Prepare Cell Membranes (Expressing NET or SERT) B Incubate with Radioligand & Test Compound A->B C Separate Bound/Free Ligand (Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 & Ki Calculation) D->E

References

A Comparative Analysis of 10-Hydroxynortriptyline and Other Amitriptyline Metabolites for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the pharmacological and pharmacokinetic properties of 10-hydroxynortriptyline in comparison to other key metabolites of amitriptyline (B1667244). This document provides quantitative data, detailed experimental methodologies, and visual representations of metabolic and experimental pathways.

Amitriptyline, a widely prescribed tricyclic antidepressant, undergoes extensive metabolism in the body, leading to the formation of several pharmacologically active metabolites. Understanding the distinct profiles of these metabolites is crucial for a comprehensive assessment of the drug's overall therapeutic efficacy and side-effect profile. This guide provides a detailed comparison of this compound with other significant amitriptyline metabolites, including nortriptyline (B1679971), their (E) and (Z) isomers, and amitriptylinoxide (B1666004).

Quantitative Comparison of Pharmacological Activity

The therapeutic and adverse effects of amitriptyline and its metabolites are primarily mediated through their interaction with various neurotransmitter transporters and receptors. The following table summarizes the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of key metabolites. Lower values indicate higher potency.

CompoundSERT (Ki, nM)NET (Ki, nM)Muscarinic M1 Receptor (Ki, nM)Histamine (B1213489) H1 Receptor (Ki, nM)α1-Adrenergic Receptor (Ki, nM)
Amitriptyline~1-4~13-35~1-2~1~3-28
Nortriptyline~5-10~1-5~10-20~8~20-60
(E)-10-HydroxynortriptylineData not readily availableEquipotent to Nortriptyline~180-360[1]Data not readily availableData not readily available
(Z)-10-HydroxynortriptylineData not readily availableData not readily availableData not readily availableData not readily availableData not readily available
AmitriptylinoxideWeaker than AmitriptylineWeaker than Amitriptyline18,000[2]Data not readily available~60-fold weaker than Amitriptyline[2]

Metabolic Pathway of Amitriptyline

Amitriptyline is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6.[3][4][5] The initial step often involves demethylation to nortriptyline, which is itself an active antidepressant.[6] Both amitriptyline and nortriptyline can then undergo hydroxylation to form 10-hydroxy metabolites.[5]

Amitriptyline Metabolism Metabolic Pathway of Amitriptyline Amitriptyline Amitriptyline Nortriptyline Nortriptyline Amitriptyline->Nortriptyline CYP2C19 (Demethylation) cis-10-Hydroxyamitriptyline cis-10-Hydroxyamitriptyline Amitriptyline->cis-10-Hydroxyamitriptyline CYP2D6 (Hydroxylation) (E)-10-Hydroxyamitriptyline (E)-10-Hydroxyamitriptyline Amitriptyline->(E)-10-Hydroxyamitriptyline CYP2D6 (Hydroxylation) Amitriptylinoxide Amitriptylinoxide Amitriptyline->Amitriptylinoxide N-oxidation (Z)-10-Hydroxynortriptyline (Z)-10-Hydroxynortriptyline Nortriptyline->(Z)-10-Hydroxynortriptyline CYP2D6 (Hydroxylation) (E)-10-Hydroxynortriptyline (E)-10-Hydroxynortriptyline Nortriptyline->(E)-10-Hydroxynortriptyline CYP2D6 (Hydroxylation) Other Metabolites Other Metabolites (E)-10-Hydroxynortriptyline->Other Metabolites Further Metabolism

Caption: Metabolic conversion of amitriptyline to its major metabolites.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of amitriptyline metabolites for target receptors (e.g., muscarinic, histamine, adrenergic receptors).

Materials:

  • Receptor Source: Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-QNB for muscarinic receptors).

  • Test Compounds: Amitriptyline and its metabolites.

  • Assay Buffer: Buffer appropriate for the specific receptor (e.g., phosphate-buffered saline).

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding, and a high concentration of an unlabeled ligand for non-specific binding).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Objective: To determine the IC50 values of amitriptyline metabolites for the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET).

Materials:

  • Synaptosomes: Prepared from specific brain regions rich in the target transporter (e.g., striatum for DAT, cortex/hippocampus for SERT and NET).

  • Radiolabeled Neurotransmitter: [3H]-Serotonin or [3H]-Norepinephrine.

  • Test Compounds: Amitriptyline and its metabolites.

  • Uptake Buffer: Krebs-Ringer bicarbonate buffer or similar physiological buffer.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Synaptosome Preparation: Homogenize the brain tissue in a sucrose (B13894) solution and perform differential centrifugation to isolate the synaptosomal fraction.

  • Assay Setup: Pre-incubate the synaptosomes in the uptake buffer with varying concentrations of the test compound or vehicle.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

  • Incubation: Incubate for a short period at 37°C to measure the initial rate of uptake.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Counting and Data Analysis: Measure the radioactivity retained on the filters. Calculate the specific uptake by subtracting the uptake in the presence of a known potent inhibitor (non-specific uptake) from the total uptake. Determine the IC50 values by plotting the percentage of inhibition against the log concentration of the test compound.

Experimental_Workflow General Workflow for In Vitro Pharmacological Profiling cluster_0 Receptor Binding Assay cluster_1 Neurotransmitter Uptake Assay Membrane Prep Membrane Prep Incubation_RBA Incubation with Radioligand & Test Compound Membrane Prep->Incubation_RBA Filtration_RBA Filtration Incubation_RBA->Filtration_RBA Counting_RBA Scintillation Counting Filtration_RBA->Counting_RBA Analysis_RBA IC50/Ki Determination Counting_RBA->Analysis_RBA Synaptosome Prep Synaptosome Prep Incubation_NTA Incubation with Radiolabeled Neurotransmitter & Test Compound Synaptosome Prep->Incubation_NTA Filtration_NTA Filtration Incubation_NTA->Filtration_NTA Counting_NTA Scintillation Counting Filtration_NTA->Counting_NTA Analysis_NTA IC50 Determination Counting_NTA->Analysis_NTA

Caption: A generalized workflow for the in vitro assays described.

Discussion of Comparative Pharmacology

Norepinephrine and Serotonin Reuptake Inhibition: Amitriptyline is a potent inhibitor of both serotonin and norepinephrine reuptake.[6][7][8][9] Its primary metabolite, nortriptyline, exhibits a greater selectivity for the norepinephrine transporter.[6][7][8] The 10-hydroxylated metabolites of nortriptyline, particularly (E)-10-hydroxynortriptyline, are reported to be equipotent to the parent compound in inhibiting norepinephrine uptake.[1] This suggests that these hydroxylated metabolites significantly contribute to the overall noradrenergic activity of amitriptyline.

Receptor Binding Profile and Side Effects: The common side effects of tricyclic antidepressants, such as dry mouth, constipation, and sedation, are attributed to their antagonist activity at muscarinic, histamine H1, and alpha-1 adrenergic receptors.[9] Amitriptyline has a strong affinity for these receptors.[9] In contrast, its hydroxylated metabolites, such as (E)-10-hydroxynortriptyline, show significantly weaker binding to muscarinic receptors, with some studies reporting an 18-fold lower affinity compared to nortriptyline.[1] Similarly, amitriptylinoxide has a much lower affinity for muscarinic and alpha-adrenergic receptors than amitriptyline.[2] This suggests that these metabolites may contribute less to the anticholinergic and sedative side effects of the parent drug.

Cardiotoxicity: A significant concern with tricyclic antidepressants is their potential for cardiotoxicity, which is linked to their effects on cardiac ion channels. While amitriptyline itself can be cardiotoxic, studies have shown that its metabolites also play a role. For instance, (Z)-10-hydroxynortriptyline has been shown to cause marked bradycardia and decreases in blood pressure and cardiac output in animal models.

Conclusion

The pharmacological profile of amitriptyline is a composite of the activities of the parent drug and its various metabolites. This compound and other metabolites exhibit distinct potencies and selectivities for neurotransmitter transporters and receptors. Notably, the hydroxylated metabolites appear to retain significant norepinephrine reuptake inhibitory activity while having a reduced affinity for receptors associated with common anticholinergic side effects. A thorough understanding of the individual contributions of these metabolites is essential for optimizing therapeutic strategies and for the development of new antidepressants with improved efficacy and safety profiles. This guide provides a foundational comparison to aid researchers in this endeavor.

References

Safety Operating Guide

Proper Disposal of 10-Hydroxynortriptyline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 10-hydroxynortriptyline, a metabolite of nortriptyline. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. Adherence to these guidelines is critical for laboratory safety and responsible chemical management.

Hazard Assessment and Classification

Quantitative Hazard Data (for Nortriptyline Hydrochloride, the parent compound):

As a conservative reference, the toxicity data for the parent compound is provided below to inform handling and disposal procedures for its metabolite, this compound.[1]

MetricValueSpeciesSource
Oral LD50405 mg/kgRat[1]

Regulatory Framework

The disposal of chemical waste, including pharmaceutical compounds and their metabolites, is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies governing such waste.[2][3][4][5] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.[1]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.[1] Use black containers for RCRA hazardous pharmaceutical waste where applicable.[3]

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.[1] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[1]

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.[1]

Container Labeling: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The accumulation start date

  • The specific hazards (e.g., "Toxic")

Storage: Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.[1]

Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[1] These entities are equipped to transport and dispose of the material in accordance with all federal, state, and local regulations, typically through high-temperature incineration.[4]

Experimental Protocols

Currently, there are no widely established experimental protocols for the specific chemical neutralization of this compound in a standard laboratory setting prior to disposal. The recommended procedure is to dispose of the chemical waste through a licensed hazardous waste contractor.

Disposal Workflow Diagram

cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Waste Segregation & Collection cluster_2 Step 2: Secure Storage cluster_3 Step 3: Final Disposal A Solid Waste (e.g., contaminated gloves, tubes) D Collect in Labeled Hazardous Solid Waste Container A->D B Liquid Waste (e.g., solutions, supernatants) E Collect in Labeled, Leak-Proof Hazardous Liquid Waste Container B->E C Sharps Waste (e.g., contaminated needles, slides) F Collect in Labeled Hazardous Sharps Container C->F G Store in Designated, Secure, and Ventilated Area with Secondary Containment D->G E->G F->G H Arrange Pickup by Institutional EHS or Licensed Hazardous Waste Contractor G->H I High-Temperature Incineration (Typical Method) H->I

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling 10-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 10-Hydroxynortriptyline in a laboratory setting. This information is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this potent pharmaceutical compound. Given that this compound is an active metabolite of the tricyclic antidepressant Nortriptyline, it should be handled with precautions appropriate for potent compounds.[1]

Personal Protective Equipment (PPE)

Due to the pharmacological activity of this compound, a comprehensive approach to personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection NIOSH-approved RespiratorFor handling powders or creating aerosols, a powered air-purifying respirator (PAPR) or a full-facepiece respirator with P100/FFP3 filters is recommended. For low-risk activities, a well-fitted N95 or FFP2 disposable respirator may be used as a minimum precaution.
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair must be changed immediately if contaminated or at regular intervals.
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that conform to ANSI Z87.1. A face shield should be worn in addition to goggles when there is a significant risk of splashes.
Body Protection Disposable CoverallsWear disposable coveralls, such as those made from Tyvek® or similar materials, to protect against chemical dust and splashes.[2][3]
Foot Protection Closed-toe Shoes and Shoe CoversFully enclosed, chemical-resistant footwear is required. Disposable shoe covers should be worn and changed when leaving the designated handling area.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment. All handling of this compound should be performed in a designated area, such as a chemical fume hood or a containment glove box.

Diagram: Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal & PPE Removal A Don PPE B Prepare designated containment area (e.g., fume hood) A->B C Weigh/handle solid This compound B->C Proceed to handling D Prepare solutions C->D E Decontaminate surfaces and equipment D->E After experiment F Segregate and label waste E->F G Dispose of waste (see Section 3) F->G Proceed to disposal H Doff PPE in designated area G->H I Wash hands thoroughly H->I

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated handling area (e.g., chemical fume hood) by ensuring it is clean, uncluttered, and the ventilation is functioning correctly.

    • Assemble all necessary equipment and reagents before introducing this compound.

  • Handling:

    • When handling the solid compound, use techniques that minimize dust generation, such as careful scooping rather than pouring.

    • For weighing, use an analytical balance within the containment area.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling and Decontamination:

    • After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. Consult your institution's safety office for recommended deactivating solutions.

    • Segregate all waste generated during the process into clearly labeled, sealed containers.

  • Waste Disposal and PPE Removal:

    • Dispose of all waste according to the procedures outlined in the following section.

    • Remove PPE in a designated area, starting with the outer gloves, followed by coveralls, and then inner gloves. Respiratory and eye protection should be removed last.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste, including contaminated consumables like pipette tips, weigh boats, and gloves, must be collected in a dedicated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container for hazardous materials.[4]

  • Waste Collection: Store sealed and labeled hazardous waste containers in a designated, secure area with secondary containment. Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[4]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[5]

  • Spill: In case of a spill, evacuate the area and alert others. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for hazardous waste disposal. Provide adequate ventilation.[5]

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for any chemical before use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Hydroxynortriptyline
Reactant of Route 2
10-Hydroxynortriptyline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。